molecular formula C20H26O5 B1234691 Tanacin CAS No. 57138-50-8

Tanacin

Cat. No.: B1234691
CAS No.: 57138-50-8
M. Wt: 346.4 g/mol
InChI Key: DTOFRQNTRKNUMY-WIPAEPSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanacin is a natural product found in Cota segetalis and Cotula cinerea with data available.

Properties

CAS No.

57138-50-8

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O5/c1-6-12(3)18(21)23-14-9-11(2)7-8-16-20(5,25-16)10-15-17(14)13(4)19(22)24-15/h6,9,14-17H,4,7-8,10H2,1-3,5H3/b11-9+,12-6+

InChI Key

DTOFRQNTRKNUMY-WIPAEPSYSA-N

SMILES

CC=C(C)C(=O)OC1C=C(CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1/C=C(/CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)\C

Canonical SMILES

CC=C(C)C(=O)OC1C=C(CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)C

Synonyms

tanacin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Biological Properties of Tanacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacin is a naturally occurring sesquiterpenoid lactone, a class of secondary metabolites prevalent in various plant species, particularly within the genus Tanacetum. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

The chemical identity of this compound is well-defined, with its structure elucidated through spectroscopic methods. It is registered in public chemical databases, providing a standardized reference for researchers.

Chemical Structure

The IUPAC name for this compound is [(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate[1]. Its molecular structure is characterized by a complex tricyclic core, typical of sesquiterpenoid lactones, with an attached ester group.

Molecular Formula and Weight

The molecular formula of this compound is C20H26O5, and its molecular weight is 346.4 g/mol [1].

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

  • CAS Number: 57138-50-8[1]

  • PubChem CID: 6442497[1]

  • SMILES: C/C=C(\C)/C(=O)OC1/C=C(/CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)\C[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the available computed data from public databases.

PropertyValueSource
Molecular Formula C20H26O5PubChem[1]
Molecular Weight 346.4 g/mol PubChem[1]
XLogP3 2.7PubChem
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem
Exact Mass 346.17802393PubChem[1]
Monoisotopic Mass 346.17802393PubChem[1]
Topological Polar Surface Area 65.1 ŲPubChem[1]
Heavy Atom Count 25PubChem[1]
Complexity 674PubChem[1]

Table 1: Physicochemical Properties of this compound

Biological Activity and Therapeutic Potential

While research specifically on this compound is limited, studies on closely related sesquiterpenoid lactones from the Tanacetum genus provide strong indications of its potential biological activities. The primary areas of interest are its cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

A study on the secondary metabolites of Tanacetum alyssifolium reported the cytotoxic activity of "tanachin" (a likely synonym for this compound) against the MCF-7 human breast cancer cell line. The reported IC50 value provides a quantitative measure of its potency.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)65.8[2]

Table 2: Cytotoxic Activity of this compound

This finding suggests that this compound may have potential as an anticancer agent, warranting further investigation against a broader panel of cancer cell lines.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not available, many sesquiterpenoid lactones isolated from Tanacetum species are known to possess significant anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

Potential Mechanisms of Action: Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have not been elucidated. However, based on the known activities of other sesquiterpenoid lactones from the same genus, it is plausible that this compound may exert its effects through the modulation of critical cellular signaling pathways, such as NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Many sesquiterpenoid lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It is hypothesized that this compound may also function as an NF-κB inhibitor.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB_P p-IkB IkB->IkB_P NF_kB_n NF-kB NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Tanacin_Inhibition This compound (Hypothesized) Tanacin_Inhibition->IKK Gene_Expression Inflammatory Gene Expression NF_kB_n->Gene_Expression induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several natural products, including sesquiterpenoid lactones, have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.

MAPK_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Tanacin_Modulation This compound (Hypothesized) Tanacin_Modulation->ERK

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

Experimental Protocols

General Isolation Workflow from Tanacetum species

The isolation of this compound from its natural source, such as Tanacetum alyssifolium, typically involves a multi-step process of extraction and chromatographic purification.

Isolation_Workflow Plant_Material Dried & Ground Tanacetum sp. Extraction Methanol (B129727) Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., HPLC) TLC_Analysis->Purification Combine Fractions Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The dried and powdered aerial parts of the plant material are typically extracted with methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate (B1210297) of increasing polarity, is commonly employed to separate the different components.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, as identified by its Rf value and visualization under UV light or with a staining reagent, are pooled and further purified, often using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid lactone from the Tanacetum genus, has demonstrated cytotoxic activity against breast cancer cells, highlighting its potential as a lead compound for the development of new anticancer agents. While its precise mechanisms of action are yet to be fully elucidated, it is hypothesized to modulate key signaling pathways such as NF-κB and MAPK, which are frequently dysregulated in cancer and inflammatory diseases.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a wider range of cancer cell lines and exploring its anti-inflammatory, antiviral, and other potential therapeutic effects.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.

  • Development of Synthetic Routes: Establishing efficient and scalable synthetic methods for this compound and its analogs to facilitate structure-activity relationship (SAR) studies and preclinical development.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent. Continued investigation into this promising natural product is warranted to unlock its full clinical potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities. Among these, sesquiterpene lactones (STLs) from the Asteraceae family, particularly from the genus Tanacetum, have garnered considerable attention for their anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of a specific sesquiterpenoid, tanacin, and its structurally related compounds. It details quantitative data on their occurrence, outlines experimental protocols for their extraction and analysis, and illustrates the key signaling pathways they modulate.

Natural Sources and Quantitative Data

The primary natural sources of this compound and related sesquiterpenoids are plants belonging to the genus Tanacetum. Notably, Common Tansy (Tanacetum vulgare) and Feverfew (Tanacetum parthenium) are well-documented producers of a variety of these compounds. This compound itself is a recognized sesquiterpenoid lactone found in species such as Tanacetum huronense. Parthenolide (B1678480), a closely related and extensively studied germacranolide sesquiterpene lactone, is a major constituent of Tanacetum parthenium.

The concentration of these sesquiterpenoids can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables summarize the quantitative data available in the literature for key sesquiterpenoids in various Tanacetum species.

Plant SpeciesPlant PartSesquiterpenoidConcentration (% of dry weight or mg/g)Reference
Tanacetum partheniumFlowersParthenolide1.58%[1]
Tanacetum partheniumLeavesParthenolide0.40% - 0.90%[1]
Tanacetum partheniumAerial PartsParthenolide0.56% - 0.90%[1]
Tanacetum argenteumAerial Parts (CHCl3 extract)Parthenolide242.66 µ g/100 mg plant material[2]
Tanacetum heterotomumAerial Parts (CHCl3 extract)Parthenolide190.16 µ g/100 mg plant material[2]
Tanacetum vulgareAerial Parts (CHCl3 extract)Parthenolide177.51 µ g/100 mg plant material[2]
Tanacetum parthenium (from Oaxaca, Mexico)Not specifiedParthenolide0.28%[3]
Tanacetum parthenium (from Puebla, Mexico)Not specifiedParthenolide0.25%[3]
Tanacetum parthenium (cultivated in Ukraine)HerbParthenolide0.16% - 0.39%[4]
Plant SpeciesPlant PartEssential Oil ComponentRelative Percentage (%)Reference
Tanacetum vulgareFlowered Aerial PartsOxygenated Sesquiterpenes30.15%[4]
Tanacetum vulgareFlowered Aerial PartsCaryophylladienol5.92%[4]
Tanacetum vulgareFlowered Aerial PartsFarnesol5.92%[4]
Tanacetum partheniumFlowered Aerial PartsOxygenated Sesquiterpenes33.72%[4]
Tanacetum partheniumFlowered Aerial PartsFarnesol28.83%[4]
Tanacetum corymbosumFlowered Aerial PartsOxygenated Sesquiterpenes27.88%[4]
Tanacetum corymbosumFlowered Aerial Partsα-Santalone21.58%[4]

Experimental Protocols

The extraction and quantification of this compound and related sesquiterpenoids are critical steps for research and drug development. A variety of methods have been developed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Conventional Solvent Extraction

This is a widely used and straightforward method for obtaining crude extracts containing sesquiterpenoids.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, chloroform, or ethyl acetate) at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Agitate the mixture for a defined period (e.g., 24 hours) at room temperature.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography on silica (B1680970) gel.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Apparatus: An ultrasonic bath or probe system.

  • Procedure:

    • Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., 70% ethanol). A solid-to-liquid ratio of 1:20 is common.[5]

    • Immerse the vessel in the ultrasonic bath or place the probe in the mixture.

    • Apply ultrasonic waves at a specific frequency (e.g., 35 kHz) for a set duration (e.g., 20-30 minutes).[5][6]

    • Maintain a constant temperature during the process, if required.

    • Filter and concentrate the extract as described in the conventional method.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

  • Apparatus: A microwave extraction system.

  • Procedure:

    • Place the powdered plant material and solvent in a microwave-transparent vessel.

    • Set the microwave power (e.g., 300 W), temperature (e.g., 50-60°C), and extraction time (e.g., 5-50 minutes) according to the specific protocol.[7][8]

    • After extraction, allow the vessel to cool before filtering and concentrating the extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly tunable and can provide clean extracts without residual organic solvents.

  • Apparatus: A supercritical fluid extractor.

  • Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 200-800 bar and 40-80°C).[9][10]

    • Pass the supercritical CO2 through the plant material to extract the desired compounds.

    • Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

    • A co-solvent, such as ethanol, can be added to the supercritical CO2 to modify its polarity and enhance the extraction of certain compounds.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most common analytical technique for the separation and quantification of sesquiterpenoids.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions (Example for Parthenolide):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a modifier like 0.2% phosphoric acid).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 210 nm for parthenolide.[2]

    • Injection Volume: 10 µL.[2]

    • Column Temperature: 40°C.[2]

  • Quantification: Create a calibration curve using a certified reference standard of the target sesquiterpenoid. The concentration of the compound in the sample extracts is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Sesquiterpenoids from Tanacetum species exert their biological effects by modulating various intracellular signaling pathways, primarily those involved in inflammation and cell proliferation. Parthenolide, in particular, has been shown to inhibit the NF-κB, MAPK, and STAT3 signaling pathways.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Parthenolide can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκBα degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Parthenolide Parthenolide Parthenolide->IKK Inhibits MAPK_Modulation GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Parthenolide Parthenolide Parthenolide->Raf Inhibits Parthenolide->MEK STAT3_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Induces Parthenolide Parthenolide Parthenolide->JAK Inhibits

References

Spectroscopic Fingerprinting of Tanacin: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the identification and characterization of Tanacin, a sesquiterpene lactone of interest to researchers in natural product chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field.

Spectroscopic Data for this compound Identification

The unique structural features of this compound can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are the key spectroscopic data points for its identification.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm). The data is referenced from studies on "Tanachin," which is understood to be the correct nomenclature for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
13.86dd9.60, 5.66
2a,b2.08m
3a2.28m
3b2.06m
55.05d10.16
64.25m
72.83m
84.08m
9a2.85m
9b2.44m
13a6.26dd3.14, 1.37
13b6.21dd2.79, 1.37
14a5.18m
14b5.14m
151.73s

Solvent: MeOD, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ ppm)
185.1
226.5
337.1
4148.9
578.9
681.2
753.8
871.9
940.2
10142.3
11138.5
12171.1
13125.1
14114.9
1517.5

Solvent: MeOD, Frequency: 100 MHz

Mass Spectrometry (MS) Data

As of the latest literature review, detailed high-resolution mass spectrometry data, including the exact mass and specific fragmentation patterns for this compound, has not been extensively published. However, for sesquiterpene lactones, Electrospray Ionization (ESI) is a common technique. General fragmentation patterns for this class of compounds often involve the loss of water (H₂O), carbon dioxide (CO₂), and acyloxy groups as carboxylic acids.[1]

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound. These should be optimized based on the specific laboratory equipment and sample matrix.

Sample Preparation and Extraction

A general procedure for the extraction of sesquiterpene lactones from plant material is as follows:

  • Grinding: The dried plant material is ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction: An appropriate amount of the powdered material (e.g., 10 g) is subjected to solvent extraction. Methanol is a commonly used solvent for this purpose.[2]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure, typically using a rotary evaporator, to yield a concentrated extract.[2]

  • Sample Solution Preparation: The dried extract is redissolved in a known volume of a suitable solvent, such as a methanol/water mixture, to prepare it for chromatographic analysis.

NMR Spectroscopy Protocol

For the structural elucidation of sesquiterpene lactones like this compound, a combination of 1D and 2D NMR experiments is essential.

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and transfer to an NMR tube.[2]

  • 1D NMR Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum to obtain information about the number, type, and connectivity of protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.[2]

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the complete carbon skeleton.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the stereochemistry of the molecule.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the separation and identification of compounds in complex mixtures.

  • Chromatographic Separation:

    • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for the separation of sesquiterpene lactones.[2]

    • Mobile Phase: A gradient elution with acetonitrile (B52724) and water, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[3]

    • Detection: A UV detector can be used for initial detection, often at a wavelength of around 210 nm.[2]

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray Ionization (ESI) is a suitable method for sesquiterpene lactones, often operated in positive ion mode.[2]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

    • Tandem MS (MS/MS): To aid in structural elucidation, fragmentation of the parent ion can be induced to observe characteristic daughter ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the identification of natural products and a conceptual representation of a signaling pathway that could be investigated for compounds like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (LC-MS, MS/MS) pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure Final Structure data_analysis->structure

Caption: Experimental workflow for the isolation and identification of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) connectivity 2D Connectivity (C-H Framework) nmr_data->connectivity stereochem 3D Stereochemistry (NOESY) nmr_data->stereochem ms_data MS Data (Accurate Mass, Fragmentation) ms_data->connectivity formula Molecular Formula ms_data->formula final_structure Verified Structure of this compound connectivity->final_structure stereochem->final_structure formula->final_structure

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

An In-depth Technical Guide on the Bioactive Compounds of Tanacetum vulgare, with a Focus on Tanacetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Tanacin" yielded minimal and ambiguous results, primarily pointing to a single, sparsely documented chemical entity. It is highly probable that the intended subject of this technical guide was "Tanacetin," a prominent bioactive compound isolated from Tansy (Tanacetum vulgare), a plant with a rich history in traditional medicine. This guide will therefore focus on the discovery, isolation, and biological activities of compounds from Tanacetum vulgare, with a particular emphasis on the sesquiterpene lactone, tanacetin (B75412).

Introduction

Tanacetum vulgare L., commonly known as tansy, is a perennial herbaceous plant of the Asteraceae family, native to temperate Europe and Asia.[1] Historically, it has been cultivated for medicinal and horticultural purposes since the time of the ancient Greeks.[1][2] The plant is characterized by its deeply divided, fern-like leaves and yellow, button-like flower heads.[3] The characteristic strong, aromatic scent of tansy is due to the presence of a complex mixture of secondary metabolites.[3] The primary bioactive constituents of T. vulgare include sesquiterpene lactones, flavonoids, and phenolic acids, which are responsible for its various pharmacological effects.[4] Among these, the sesquiterpene lactone tanacetin has been a subject of phytochemical interest. This guide provides a comprehensive overview of the discovery, isolation, and biological significance of tanacetin and other key bioactive molecules from T. vulgare, tailored for researchers, scientists, and drug development professionals.

Discovery and History of Isolation

The use of tansy in traditional medicine dates back centuries, with applications ranging from an anthelmintic to a treatment for digestive issues and rheumatism.[1] The scientific investigation into its chemical constituents began in the 19th century. The bitter principle of tansy was first described by Leroy in 1845 and later investigated by Leppig in 1882, who named it tanacetin and assigned it the formula C₁₁H₁₆O₄.[5] Leppig described tanacetin as a brownish, amorphous, and hygroscopic mass that is soluble in water and alcohol but insoluble in ether.[3]

Early chemical investigations of T. vulgare also focused on its essential oil, with the ketone thujone (also referred to as tanacetone) being identified as a major component.[3] Over the years, further phytochemical studies have revealed a diverse array of compounds within T. vulgare. These include numerous sesquiterpene lactones, such as parthenolide (B1678480) and tanachin, as well as a variety of flavonoids like luteolin, quercetin, and apigenin, and phenolic acids including chlorogenic and caffeic acids.[4] The isolation of these compounds has historically relied on classical chromatographic techniques, which have been refined over time with the advent of modern analytical methods.

Chemical Composition and Quantitative Data

The chemical profile of Tanacetum vulgare is complex and can vary depending on the geographical origin, time of harvest, and the specific plant part being analyzed. The primary classes of bioactive compounds are sesquiterpene lactones, flavonoids, and phenolic acids.

Table 1: Major Bioactive Compounds Isolated from Tanacetum vulgare

Compound Class Compound Name Plant Part Reference
Sesquiterpene Lactones Tanacetin Flowers, Leaves [3]
Parthenolide Flowers, Leaves [4]
Tanachin Flowers, Leaves [4]
Flavonoids Luteolin Flowers, Leaves [3][4]
Quercetin Flowers, Leaves [3][4]
Apigenin Flowers, Leaves [3][4]
Axillarin Aerial Parts [6]
Phenolic Acids 3,5-O-dicaffeoylquinic acid Aerial Parts [6]
Chlorogenic acid Flowers [3]
Caffeic acid Flowers [3]
Volatile Compounds Thujone Essential Oil [3]
Camphor Essential Oil [7]

| | 1,8-Cineole | Essential Oil |[7] |

Quantitative analysis of extracts from T. vulgare has provided insights into the relative abundance of these compounds. The yield of extracts and the concentration of specific phytochemicals can be significantly influenced by the extraction method and solvent system used.

Table 2: Quantitative Data on Extractions from Tanacetum vulgare

Extraction Method Plant Part Solvent Yield (%) Key Findings Reference
Maceration Flowers 70% Ethanol (B145695) - Extraction of phenolic compounds. [3]
Maceration with TFA Flowers Methanol (B129727) + Trifluoroacetic Acid 22.65 ± 0.68 Highest extract yield. [5]
Soxhlet Extraction Flowers Methanol - Used for extraction of a broad range of compounds. [8]
Hydrodistillation Inflorescences Water 1.2 ± 0.07 Yield of essential oil. [7]
Aqueous Ethanol Extraction Leaves 50% Ethanol 18 - 20 High extraction yield. [9]

| Aqueous Ethanol Extraction | Flowers | 50% Ethanol | 8 - 16 | Lower yield compared to leaves. |[9] |

Table 3: Concentration of Selected Bioactive Compounds in Tanacetum vulgare Extracts

Compound Plant Part Extraction Method Concentration Reference
Luteolin-7-glucoside Flowers Methanolic maceration with TFA 550.80 mg/kg [5]
Chlorogenic acid Flowers Methanolic maceration with TFA 5945.40 mg/kg [5]
Rosmarinic acid Flowers Methanolic maceration with TFA 661.31 mg/kg [5]
Total Phenols Leaves Aqueous Ethanol Extraction 135 - 219 mg GAE/g [9]
Total Flavonoids Leaves Aqueous Ethanol Extraction up to 28 mg QE/g [9]

| Total Phenolic Acids | Leaves | Aqueous Ethanol Extraction | up to 31 mg CAF/g |[9] |

Experimental Protocols

The isolation of bioactive compounds from Tanacetum vulgare involves extraction followed by chromatographic purification. The choice of protocol depends on the target compound class.

  • Plant Material Preparation: Air-dry the flowers of Tanacetum vulgare in the shade. Grind the dried material into a coarse powder.

  • Extraction: Macerate 100 g of the powdered plant material with 70% ethanol at a 1:5 plant-to-solvent ratio at room temperature. The first extraction is carried out for 12 hours, followed by two subsequent extractions of 1 hour each.[3]

  • Filtration and Concentration: Combine the extracts, filter, and concentrate under vacuum to dryness to obtain the crude extract.[3]

  • Plant Material and Solvent: Use dried and powdered T. vulgare plant material. A 70% ethanol solution is an effective solvent for extracting phenolic compounds.[8]

  • Extraction Parameters: Perform the extraction for 20 minutes for optimal efficiency in recovering phenolic compounds.[8]

  • Post-Extraction Processing: After extraction, filter the mixture and evaporate the solvent to obtain the crude extract.

  • Initial Extraction: Extract the air-dried and powdered aerial parts of T. vulgare with methanol.

  • Solvent-Solvent Partitioning: Fractionate the crude methanolic extract by partitioning between solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water).

  • Column Chromatography: Subject the most active fraction (e.g., the ethyl acetate fraction for antioxidant compounds) to column chromatography on silica (B1680970) gel. Elute with a gradient of ethyl acetate in n-hexane.[6]

  • Further Purification: Purify the resulting sub-fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure compounds like 3,5-O-dicaffeoylquinic acid, axillarin, and luteolin.[6]

  • Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][10]

Biological Activities and Signaling Pathways

The diverse array of chemical constituents in Tanacetum vulgare contributes to its wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] For related species like Tanacetum parthenium (feverfew), the anti-inflammatory properties have been attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in pro-inflammatory cytokines such as TNF-α.[11] The anticancer effects of compounds from feverfew have been linked to the modulation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] While specific studies on the signaling pathways modulated by tanacetin from T. vulgare are limited, the structural similarity to other bioactive sesquiterpene lactones suggests that it may share similar mechanisms of action.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NF_kB_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Phosphorylated IκB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Sesquiterpene_Lactones Sesquiterpene Lactones (e.g., Parthenolide, Tanacetin) Sesquiterpene_Lactones->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Activates

Simplified NF-κB Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often observed in cancer.

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Sesquiterpene_Lactones Sesquiterpene Lactones (e.g., Parthenolide) Sesquiterpene_Lactones->Raf Modulates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK_n->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Simplified MAPK Signaling Pathway

Conclusion

Tanacetum vulgare is a rich source of bioactive compounds, with a long history of use in traditional medicine. The isolation and characterization of constituents like tanacetin have provided a scientific basis for some of its traditional applications. Modern extraction and analytical techniques have enabled the quantification of these compounds and have paved the way for further investigation into their pharmacological properties. While the precise molecular mechanisms of many compounds from T. vulgare are still under investigation, the modulation of key signaling pathways such as NF-κB and MAPK by structurally related compounds from the Tanacetum genus highlights the potential of these natural products in the development of new therapeutic agents. Further research is warranted to fully elucidate the discovery history and the specific biological targets of tanacetin and other sesquiterpene lactones from this important medicinal plant.

References

The Multifaceted Biological Activities of Tannins: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannins, a diverse group of polyphenolic secondary metabolites found in a wide array of plants, have long been recognized for their astringent properties and their role in plant defense.[1] In recent years, scientific interest has increasingly focused on the potential pharmacological activities of these compounds. Extensive research has demonstrated that tannins and their derivatives, such as tannic acid, possess a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth review of the literature on the biological activities of tannins, with a focus on their potential therapeutic applications. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this promising class of natural compounds.

Anticancer Activity

Tannins have shown significant potential as anticancer agents, with studies demonstrating their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.[4][5] The anticancer effects of tannins are attributed to their ability to modulate multiple oncogenic signaling pathways.[5]

Quantitative Data on Anticancer Activity
CompoundCell LineActivityIC50 ValueReference
Tannic AcidHepG2 (Liver Cancer)Growth Inhibition360 µM[6]
Cisplatin (B142131) (CDDP)HepG2 (Liver Cancer)Growth Inhibition1.8 µg/ml[6]
Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of tannic acid on cancer cells, a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is commonly employed.

  • Cell Culture: HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of tannic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways in Anticancer Activity

Tannic acid has been shown to modulate several signaling pathways involved in cancer progression.[5] It can inhibit key pathways such as JAK/STAT, RAS/RAF/mTOR, and TGF-β1/TGF-β1R, and also interfere with VEGF/VEGFR signaling, which is crucial for angiogenesis.[5] Furthermore, tannic acid can induce apoptosis by upregulating tumor suppressor proteins like p53, which in turn activates the expression of pro-apoptotic genes such as p21 and BAX.[5]

anticancer_pathway TA Tannic Acid JAK_STAT JAK/STAT Pathway TA->JAK_STAT RAS_RAF_mTOR RAS/RAF/mTOR Pathway TA->RAS_RAF_mTOR TGF_beta TGF-β1/TGF-β1R Axis TA->TGF_beta VEGF_VEGFR VEGF/VEGFR Axis TA->VEGF_VEGFR p53 p53 TA->p53 Proliferation Cell Proliferation & Angiogenesis JAK_STAT->Proliferation RAS_RAF_mTOR->Proliferation TGF_beta->Proliferation VEGF_VEGFR->Proliferation p21_BAX p21, BAX p53->p21_BAX Apoptosis Apoptosis p21_BAX->Apoptosis

Caption: Tannic Acid's Anticancer Signaling Modulation.

Anti-inflammatory Activity

Tannins exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[7][8]

Experimental Protocols

In Vivo Model of Atopic Dermatitis

The anti-inflammatory effects of tannic acid can be evaluated in an NC/Nga mouse model of atopic dermatitis induced by house dust mite extract (DfE).

  • Animal Model: NC/Nga mice are sensitized and repeatedly challenged with DfE to induce atopic dermatitis-like skin lesions.

  • Treatment: A solution of tannic acid is topically applied to the skin lesions of the mice.

  • Evaluation: The severity of dermatitis is scored based on clinical signs. Skin biopsies are collected for histopathological analysis (e.g., H&E staining) to assess epidermal thickness, inflammation, and mast cell infiltration.

  • Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., IFN-γ, IL-4) are measured by ELISA. Protein expression of key inflammatory signaling molecules (e.g., TNF-α, NF-κB, COX-2) in skin tissue is determined by Western blotting.[7]

Signaling Pathways in Anti-inflammatory Activity

Tannic acid has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7] It can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Additionally, tannic acid can upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory properties.[7]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., DfE) NFkB NF-κB Signaling Inflammatory_Stimuli->NFkB TA Tannic Acid TA->NFkB PPARg PPARγ TA->PPARg Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) NFkB->Pro_inflammatory PPARg->NFkB Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Tannic Acid's Anti-inflammatory Mechanism.

Antimicrobial Activity

Tannins have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[9][10] Their mechanisms of action include disruption of microbial cell walls, enzyme inhibition, and interference with microbial adhesion.[2]

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismActivityConcentrationReference
Tannic AcidEscherichia coliBactericidal (>99% reduction)≥ 5% coating[11]
Tannic AcidStaphylococcus aureusBactericidal (>99% reduction)≥ 5% coating[11]
Tannic AcidPseudomonas aeruginosaBactericidal (>99% reduction)≥ 5% coating[11]
Tannic AcidCandida albicansInhibitory≥ 5% coating[11]
Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antimicrobial activity of tannic acid can be assessed using the disc diffusion method.

  • Microbial Culture: The test microorganisms (bacteria or fungi) are cultured in appropriate broth to a standardized turbidity.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar (B569324) plate.

  • Disc Application: Sterile paper discs are impregnated with different concentrations of tannic acid and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

General Workflow for Evaluating Antimicrobial Activity

antimicrobial_workflow Start Start Prep_Microbe Prepare Microbial Culture Start->Prep_Microbe Prep_Discs Prepare Tannin-infused Discs Start->Prep_Discs Inoculate Inoculate Agar Plate Prep_Microbe->Inoculate Apply_Discs Apply Discs to Plate Inoculate->Apply_Discs Prep_Discs->Apply_Discs Incubate Incubate Apply_Discs->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End Measure->End

Caption: Disc Diffusion Assay Workflow.

Conclusion

The literature provides compelling evidence for the diverse biological activities of tannins, highlighting their potential as therapeutic agents. Their anticancer, anti-inflammatory, and antimicrobial properties are supported by numerous in vitro and in vivo studies. The ability of tannins to modulate multiple signaling pathways underscores their pleiotropic effects. Further research is warranted to fully elucidate their mechanisms of action, optimize their delivery, and evaluate their safety and efficacy in clinical settings. The information presented in this guide serves as a valuable resource for professionals in the field of drug discovery and development, encouraging further exploration of this promising class of natural compounds.

References

Tanacin molecular formula and exact mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise summary of the known physicochemical properties of Tanacin. Extensive literature searches did not yield significant biological data, including associated signaling pathways or detailed experimental protocols for this specific molecule. The information presented herein is based on available chemical database entries.

Molecular Identity and Properties

This compound is a distinct chemical entity with the molecular formula C20H26O5.[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C20H26O5PubChem[1]
Exact Mass 346.17802393 DaPubChem[1]
Molecular Weight 346.4 g/mol PubChem[1]
IUPAC Name [(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.0³,⁵]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoatePubChem[1]
CAS Number 57138-50-8PubChem[1]

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and biological databases did not reveal any established biological activities or associated signaling pathways for this compound. While searches for the term "this compound" often yield results for "tannins," "tannic acid," "tenascin," or "tanshinone," it is crucial to note that this compound is a chemically distinct molecule and should not be confused with these other compounds.

Due to the lack of available data, no signaling pathway diagrams or experimental workflows can be provided at this time.

Experimental Protocols

Conclusion

This compound is a defined chemical compound with known molecular formula and mass. However, there is a significant gap in the scientific literature regarding its biological function, mechanism of action, and any potential therapeutic applications. Further research is required to elucidate the bioactivity and pharmacological profile of this molecule. At present, the core requirements for an in-depth technical guide, including signaling pathways and experimental methodologies, cannot be met due to the absence of relevant scientific data.

References

An In-depth Technical Guide to the Stereochemistry of the Tanacin Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly true for complex natural products like Tanacin, a sesquiterpene lactone whose therapeutic potential is intrinsically linked to the specific orientation of its chiral centers. While the complete absolute stereochemistry of this compound has not been definitively established in publicly available literature, this technical guide outlines the systematic approach required for its elucidation. We will delve into the identification of its stereogenic centers, the theoretical number of possible stereoisomers, and the state-of-the-art experimental and computational methodologies employed to unambiguously assign the absolute configuration of such molecules. This document serves as a comprehensive roadmap for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and related sesquiterpene lactones.

Introduction to the Stereochemistry of this compound

This compound is a sesquiterpene lactone with the molecular formula C₂₀H₂₆O₅. Its structure, as indexed in public chemical databases, reveals a complex polycyclic framework containing multiple stereogenic centers. The IUPAC name, [(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.0³,⁵]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate, and its corresponding InChI string provide information about the relative configuration of the double bonds (E/Z isomerism) but do not specify the absolute configuration (R/S notation) of the chiral carbons.

The biological activity of sesquiterpene lactones is highly dependent on their stereochemistry. Subtle changes in the spatial arrangement of functional groups can lead to significant differences in pharmacological effects, including efficacy and toxicity. Therefore, a thorough understanding and unambiguous determination of the absolute stereochemistry of this compound are paramount for any drug development program centered on this molecule.

Identification of Chiral Centers and Potential Stereoisomers

A chiral center is a carbon atom that is bonded to four different substituent groups. Based on the 2D structure of this compound, we can identify several chiral centers. The exact number can be determined by a careful examination of each sp³ hybridized carbon atom within the molecular structure. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. These stereoisomers can be categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Table 1: Analysis of Potential Stereoisomers of this compound

ParameterValueDescription
Number of Chiral Centers (n)To be determined from detailed structural analysisEach sp³ carbon with four unique substituents.
Maximum Number of Stereoisomers (2ⁿ)To be calculatedRepresents the total possible stereoisomeric forms.
Pairs of Enantiomers2ⁿ⁻¹Each stereoisomer has one corresponding enantiomer.
Diastereomeric RelationshipsNumerousAll stereoisomers that are not enantiomers of each other.

The first step in a comprehensive stereochemical analysis is the unequivocal identification of all chiral centers within the this compound molecule. Following this, the theoretical number of stereoisomers can be calculated, providing a framework for the subsequent synthetic and analytical challenges.

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like this compound requires a multi-pronged approach, often combining spectroscopic, crystallographic, and synthetic methods.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a molecule.[1][2] This technique provides a definitive three-dimensional structure of the molecule as it exists in the crystalline state.

Methodology:

  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvent systems.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.[2][3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The resulting electron density map is then used to build a molecular model, which is refined to best fit the experimental data.[3]

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution.[4][5] Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximities between protons, which helps in deducing the spatial arrangement of atoms.

Methodology for NOE Spectroscopy (NOESY/ROESY):

  • Sample Preparation: A high-purity sample of this compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: 1D proton and 13C NMR spectra are first acquired to assign the chemical shifts of all atoms. Subsequently, 2D NOESY or ROESY experiments are performed. These experiments use specific pulse sequences to detect correlations between protons that are close in space (typically < 5 Å).[6]

  • Data Analysis: The resulting 2D spectrum shows cross-peaks between protons that have a Nuclear Overhauser Effect. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern of NOE cross-peaks, the relative stereochemistry of the chiral centers can be deduced.

To determine the absolute configuration using NMR, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used. These agents react with the molecule of interest to form diastereomers that have distinct NMR spectra, allowing for the assignment of the absolute configuration of the chiral center to which the agent is attached.[5]

Chiral Synthesis

The unambiguous determination of absolute stereochemistry can also be achieved through the total synthesis of the natural product from a starting material of known absolute configuration (a chiral pool starting material). By controlling the stereochemistry of each reaction step, a specific stereoisomer of this compound can be synthesized. Comparison of the spectroscopic and chiroptical (e.g., optical rotation) properties of the synthetic molecule with those of the natural product allows for the assignment of the absolute configuration.

General Workflow for Asymmetric Synthesis:

  • Retrosynthetic Analysis: A retrosynthetic pathway is designed, starting from the target molecule (this compound) and breaking it down into simpler, commercially available starting materials, including at least one with a known absolute configuration.

  • Stereocontrolled Reactions: The synthesis is carried out using stereoselective reactions (e.g., asymmetric epoxidation, dihydroxylation, or aldol (B89426) reactions) to create the new chiral centers with the desired stereochemistry.

  • Purification and Characterization: At each step, the product is purified and its stereochemical integrity is confirmed using analytical techniques.

  • Final Comparison: The final synthetic product is compared to the natural this compound using a variety of analytical methods, including NMR, mass spectrometry, and optical rotation. A match in all properties confirms the absolute configuration.

Visualization of Stereochemical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between stereoisomers and a typical experimental workflow for stereochemical determination.

stereoisomers cluster_this compound This compound Stereoisomers This compound (Natural Product) This compound (Natural Product) Enantiomer Enantiomer This compound (Natural Product)->Enantiomer Mirror Image Diastereomer_1 Diastereomer_1 This compound (Natural Product)->Diastereomer_1 Not Mirror Image Diastereomer_n Diastereomer_n This compound (Natural Product)->Diastereomer_n Not Mirror Image Enantiomer->Diastereomer_1 Not Mirror Image

Caption: Relationship between this compound and its potential stereoisomers.

workflow cluster_workflow Workflow for Stereochemical Determination Isolate this compound Isolate this compound Crystallization Crystallization Isolate this compound->Crystallization NMR_Spectroscopy NMR Spectroscopy Isolate this compound->NMR_Spectroscopy X-ray_Crystallography X-ray Crystallography Crystallization->X-ray_Crystallography Absolute_Configuration Absolute Configuration X-ray_Crystallography->Absolute_Configuration Confirmation Confirmation Absolute_Configuration->Confirmation Relative_Stereochemistry Relative Stereochemistry NMR_Spectroscopy->Relative_Stereochemistry Chiral_Synthesis Chiral Synthesis Relative_Stereochemistry->Chiral_Synthesis Chiral_Synthesis->Confirmation

Caption: Experimental workflow for determining the stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound is a critical step in unlocking its full therapeutic potential. While this information is not yet readily available, this guide has outlined the established and rigorous methodologies required for its elucidation. A combination of X-ray crystallography for definitive absolute configuration, NMR spectroscopy for determining relative stereochemistry in solution, and chiral synthesis for confirmation provides a robust strategy. For researchers in natural product chemistry and drug development, a thorough and accurate stereochemical assignment is not merely an academic exercise but a fundamental requirement for the advancement of new therapeutic agents. The application of the principles and protocols described herein will be instrumental in fully characterizing the this compound molecule and paving the way for its potential clinical applications.

References

Ethnobotanical Landscape and Pharmacological Potential of Tanacetin-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetin (B75412) is a sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities. This compound and its analogs are primarily found in plants belonging to the genus Tanacetum of the Asteraceae family. The most notable source is Tanacetum vulgare, commonly known as tansy.[1][2] Native to temperate Europe and Asia, tansy has a rich history of use in traditional medicine, spanning from ancient Greek records to medieval European herb gardens.[3][4][5]

The ethnobotanical applications of these plants are diverse, ranging from anthelmintic and insect repellent to anti-inflammatory and digestive aids.[1][3][6] This guide serves to bridge the gap between this extensive traditional knowledge and modern scientific investigation. By systematically reviewing the ethnobotanical uses, quantitative biological activities, and underlying molecular mechanisms, we aim to provide a foundational resource for researchers and professionals engaged in natural product discovery and drug development.

Plant Profile: Tanacetum vulgare (Tansy)

  • Description: An aromatic, herbaceous perennial growing up to 1.5 meters tall. It is characterized by fern-like, pinnate leaves and dense, flat-topped clusters of bright yellow, button-like flowers.[1][6][7]

  • Key Phytochemicals: The plant's bioactivity is attributed to a complex mixture of compounds.

    • Sesquiterpene Lactones: Includes tanacetin, parthenolide (B1678480), and arbusculin-A.[1]

    • Volatile Oils: A variable composition that includes thujone, camphor, 1,8-cineole, and borneol. The presence of thujone, a potent ketone, is responsible for the plant's toxicity and necessitates caution in its use.[5][6][8]

    • Flavonoids: Contains compounds such as apigenin, luteolin, and quercetin (B1663063) derivatives.[1]

Ethnobotanical and Traditional Applications

The historical use of Tanacetum vulgare is extensive and provides a roadmap for modern pharmacological investigation. The primary applications are rooted in its potent aromatic and bitter properties.

  • Antiparasitic and Anthelmintic: Tansy's most well-documented traditional use is for the expulsion of intestinal parasites, particularly roundworms and threadworms.[1][3][6][7] A bitter tea or cakes made from the plant were consumed for this purpose.[3] Externally, it was applied to treat infestations of scabies, lice, and fleas.[1][8]

  • Insect Repellent: For centuries, tansy was a primary herb for repelling insects. It was used as a strewing herb on floors, placed in bedding to deter pests, and rubbed on meat to prevent spoilage by flies.[6][9] In agriculture, it served as a companion plant to protect crops like cucumbers and squash from beetles and other insects.[3] Research has substantiated its efficacy in repelling pests like the Colorado potato beetle.

  • Gastrointestinal Health: As a bitter tonic, tansy was used to stimulate digestion and appetite.[1][4] Its antispasmodic properties were employed to relieve intestinal cramps and treat various digestive disorders.[1][6]

  • Women's Health (Emmenagogue): The plant was traditionally used to stimulate uterine blood flow, bring on menstruation, and, in high doses, to induce abortions.[1][3][8] Consequently, its use is strongly contraindicated during pregnancy. In a contradictory application, it was also believed to help prevent miscarriages.[3][10]

  • Anti-inflammatory and Analgesic: Topically, tansy was applied as a compress or ointment for inflammations, bruises, sprains, and rheumatic pain.[1] It also has a history of use for treating fevers and migraines.[3][5]

  • Funerary Practices: Due to its aromatic and preservative properties, tansy was used in embalming and funerary rites. Corpses were often wrapped in tansy-laden sheets or buried with tansy wreaths to deter worms and slow decay.[3][6]

Quantitative Data on Biological Activities

While quantitative ethnobotanical data is scarce, modern laboratory studies have begun to quantify the biological activities of Tanacetum species, validating many of their traditional uses. The tables below summarize key findings relevant to drug discovery.

Table 1: Summary of Ethnobotanical Use Categories for Tanacetum vulgare

Use CategoryTraditional ApplicationPlant Part Used
Antiparasitic Expulsion of intestinal worms (roundworm, threadworm); treatment of scabies, lice.Flowers, Leaves
Insect Repellent Repel flies, ants, fleas, beetles, mosquitoes. Used as a strewing herb and companion plant.Flowers, Leaves, Stems
Gastrointestinal Digestive stimulant, carminative, antispasmodic for intestinal cramps.Flowers, Leaves
Women's Health Emmenagogue (stimulates menstruation), abortifacient.Herb (Aerial parts)
Anti-inflammatory Topical relief for sprains, bruises, swelling, rheumatic pain.Leaves, Flowers
Antipyretic Reduction of fever.Herb (Aerial parts)
Food Preservation Rubbed on meat to deter insects.Leaves
Dyeing Production of a golden-yellow dye.Flowers

Table 2: Selected Quantitative Biological Activities of Tanacetum Extracts and Compounds

ActivitySpecies/CompoundAssay/ModelResultReference
Nematocidal T. falconeri (cis-dehydromatricaria ester-1)Root-knot nematodes100% mortality[11]
Insecticidal T. falconeri (cis-dehydromatricaria ester-1)Sitophilus oryzae (rice weevil)EC₅₀ = 0.08 mg/L[11]
Antibacterial T. vulgare (hydroethanolic extract)Broth microdilution against hospital isolatesMIC = 250-500 µg/mL[12]
Anti-inflammatory T. sinaicum (Iso-secotanapartholide-3-O-methyl ether)LPS-stimulated mouse macrophagesIC₅₀ = 1.0 µM (for NO production)[13]
Anti-inflammatory T. parthenium (water extract)K⁺-stimulated mouse cortexReduction of PGE₂ release[14]
Antioxidant T. vulgare (inflorescence extracts)DPPH assay88.41% radical scavenging activity[15]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects reported in ethnobotanical literature are strongly linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a critical regulator of the inflammatory response.

In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like iNOS and COX-2.[13][16]

Sesquiterpene lactones from Tanacetum, such as parthenolide and potentially tanacetin, are believed to exert their anti-inflammatory effects by directly inhibiting the IKK complex.[17] This inhibition prevents the phosphorylation and degradation of IκBα, thus trapping NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[13][16]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Causes Dissociation NFkB NF-κB IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Tanacetin Tanacetin / Parthenolide Tanacetin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes Induces Transcription

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

The following protocols provide standardized methodologies for the extraction of active compounds and the evaluation of their anti-inflammatory properties, forming a basis for further research.

Protocol 1: General Workflow for Extraction and Isolation of Sesquiterpene Lactones

This protocol outlines a general procedure for isolating compounds like tanacetin from the aerial parts of Tanacetum vulgare.

  • Preparation of Plant Material: Collect fresh aerial parts (leaves, stems, flowers) of T. vulgare during the flowering season. Air-dry the material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder (particle size ~2-3 mm).

  • Solvent Extraction:

    • Macerate 1 kg of the powdered plant material in a suitable solvent system, such as dichloromethane (B109758):methanol (1:1 v/v), for 72 hours at room temperature with occasional agitation.

    • Alternatively, perform successive extractions using solvents of increasing polarity (e.g., hexane (B92381), followed by dichloromethane, then methanol) using a Soxhlet apparatus.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

  • Fractionation:

    • Subject the crude extract to liquid-liquid partitioning. Dissolve the extract in a 90% methanol/water solution and partition successively against hexane and dichloromethane to separate fractions based on polarity.

    • The dichloromethane fraction is often enriched with sesquiterpene lactones.

  • Chromatographic Purification:

    • Apply the enriched fraction to a silica (B1680970) gel column for column chromatography.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., 100:0 to 0:100 v/v).

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.

  • Isolation and Identification: Pool fractions with similar TLC profiles and re-chromatograph using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds. Elucidate the structure of isolated compounds using spectroscopic techniques (NMR, MS).

G start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Dichloromethane/Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation monitoring TLC/HPLC Monitoring fractionation->monitoring monitoring->fractionation Guide Elution isolation Isolation of Pure Fractions monitoring->isolation pure_compound Pure Compound (Tanacetin) isolation->pure_compound identification Structural Elucidation (NMR, MS) pure_compound->identification

References

Predicted Pharmacological Properties of Tannins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tannins are a diverse group of polyphenolic secondary metabolites found in a variety of plants. Historically used in traditional medicine, recent scientific investigations have begun to elucidate the specific pharmacological properties and mechanisms of action of these compounds. This guide provides a technical overview of the predicted pharmacological properties of tannins, with a focus on their molecular mechanisms and potential therapeutic applications. The information presented is geared towards researchers, scientists, and professionals in the field of drug development.

Core Pharmacological Properties

Tannins exhibit a broad spectrum of pharmacological activities, primarily attributed to their antioxidant, anti-inflammatory, and modulatory effects on various signaling pathways. These properties make them promising candidates for the development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2]

Data Summary

While specific quantitative data for a compound named "Tanacin" is not available in the current literature, the following table summarizes the key pharmacological activities and observed effects of tannins and specifically tannic acid, which is a representative and well-studied tannin.

Pharmacological PropertyKey Molecular Targets/PathwaysObserved EffectsReference Cell Lines/Models
Anticancer JAK2/STAT3, NF-κB, PI3K/AKT/mTOR, MAPKInduction of apoptosis, cell cycle arrest (G1/S phase), inhibition of proliferation, anti-angiogenesis.YD-38 gingival cancer cells, various cancer cell lines.[3][4]
Anti-inflammatory NF-κB, PPARγ, TNF-α, IL-1β, COX-2Reduction of pro-inflammatory cytokines, inhibition of inflammatory cell infiltration.Atopic dermatitis mouse models (NC/Nga mice).[5]
Antioxidant Scavenging of free radicals (ROS/RNS)Reduction of oxidative stress, increased activity of antioxidant enzymes (CAT, SOD, GPx).In vivo animal models of xenobiotic poisoning.[6]
Neuroprotective Reduction of BACE1 protein, acetylcholinesterase inhibitionPrevention of memory and cognition deterioration.Streptozotocin (STZ)-induced sporadic Alzheimer's model.[2]

Key Signaling Pathways and Mechanisms of Action

Tannins, particularly tannic acid, have been shown to modulate several critical signaling pathways involved in cellular proliferation, inflammation, and survival.

JAK2/STAT3 Signaling Pathway in Cancer

Tannic acid has been demonstrated to inhibit the JAK2/STAT3 pathway in gingival squamous cell carcinoma.[4] This inhibition prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor for genes involved in cell cycle progression and survival.

JAK2_STAT3_Pathway TA Tannic Acid JAK2 JAK2 TA->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (CDK4, CDK6, Cyclin D1/E) Nucleus->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., DfE) NFkB NF-κB Inflammatory_Stimuli->NFkB TA Tannic Acid NFkB_Inhibition Inhibition of NF-κB Activation TA->NFkB_Inhibition NFkB_Inhibition->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Nucleus->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Anticancer_Workflow A In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) B Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) A->B C Signaling Pathway Analysis (Western Blot, Kinase Assays) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Toxicology and Safety Assessment D->E

References

In Silico Prediction of Tannic Acid's Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid (TA), a prominent member of the hydrolysable tannin family, is a naturally occurring polyphenol found in a wide variety of plants, including gall nuts, grapes, and green tea.[1] Historically utilized for its astringent properties, contemporary research has unveiled a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][3] The therapeutic potential of tannic acid is attributed to its ability to interact with and modulate the function of multiple proteins, thereby influencing various cellular signaling pathways.[1]

The elucidation of the molecular targets of tannic acid is paramount to understanding its mechanisms of action and for the rational design of novel therapeutics. Traditional methods for target identification can be both time-consuming and resource-intensive. In contrast, in silico approaches, such as molecular docking and virtual screening, offer a rapid and cost-effective means to predict potential protein targets of small molecules like tannic acid.[4] These computational methods have been instrumental in identifying and prioritizing protein candidates for subsequent experimental validation.

This technical guide provides a comprehensive overview of the in silico prediction of tannic acid's protein targets. It details the computational methodologies employed, summarizes the predicted targets and their associated biological pathways, and provides protocols for the experimental validation of these predictions.

In Silico Prediction of Protein Targets

The identification of potential protein targets for tannic acid can be achieved through a variety of computational techniques. These methods primarily fall into two categories: ligand-based and structure-based approaches.

2.1 Ligand-Based Methods

Ligand-based methods utilize the principle of chemical similarity, where compounds with similar structures are predicted to have similar biological activities. Web-based tools like TargetHunter and SwissTargetPrediction compare the 2D or 3D structure of a query molecule (tannic acid) to extensive databases of compounds with known protein targets.[5]

2.2 Structure-Based Methods: Molecular Docking

Structure-based methods, particularly molecular docking, are a cornerstone of in silico target prediction. This technique computationally models the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding conformation and affinity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the best fit.

A typical molecular docking workflow is as follows:

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D 3D Structure of Tannic Acid Energy_Min Energy Minimization Ligand_3D->Energy_Min Docking Molecular Docking (e.g., AutoDock Vina) Energy_Min->Docking Protein_PDB Retrieve Protein Structure (PDB) Remove_Water Remove Water & Heteroatoms Protein_PDB->Remove_Water Add_Hydrogens Add Hydrogens Remove_Water->Add_Hydrogens Add_Hydrogens->Docking Analysis Analysis of Binding Pose and Affinity Docking->Analysis

Figure 1: A generalized workflow for molecular docking.

Predicted Protein Targets of Tannic Acid

In silico studies have identified a multitude of potential protein targets for tannic acid, many of which are implicated in key pathological processes. The following table summarizes some of the key predicted targets and the corresponding quantitative data from molecular docking and experimental validation studies.

Target ProteinIn Silico MethodPredicted Binding Affinity / ScoreExperimental Validation MethodExperimental Binding Affinity / IC50Reference(s)
SARS-CoV-2 Spike Protein (RBD) Molecular Docking-Surface Plasmon Resonance (SPR)KD: 41.98 nM[6][7]
Transmembrane Protease, Serine 2 (TMPRSS2) Molecular Docking & MMPBSABinding Free Energy: -71 kcal/molBiochemical Inhibition AssayIC50: 2.31 µM - 50 µM[6][8]
3-Chymotrypsin-Like Protease (3CLpro) Molecular Docking & MMPBSABinding Free Energy: -65 kcal/molBiochemical Inhibition AssayIC50: 2.1 µM - 13.4 µM[6][8]
Protein Disulphide Isomerase (PDI) Molecular Docking-Surface Plasmon Resonance (SPR)High Affinity[4][9]
Bovine Serum Albumin (BSA) Molecular DockingDocking Energy: -12.9 kcal/molFluorescence SpectroscopyKa: 2584.64 L·mol-1 (at 298 K)[10]
HIV-1 gp41 --ELISAIC50: 5.76 to 20.65 mg/L[11]
β-secretase (BACE1) --In vitro assaysNatural inhibitor[12]
AKT1 Molecular Docking-Western BlotInhibition of phosphorylation[13]

Modulated Signaling Pathways

The interaction of tannic acid with its protein targets leads to the modulation of several critical intracellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.

4.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Tannic acid has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[2][14][15]

NFkB_pathway cluster_cytoplasm Cytoplasm TA Tannic Acid IKK IKK TA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Figure 2: Simplified diagram of Tannic Acid's inhibition of the NF-κB pathway.[2][14]

4.2 ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is involved in cell proliferation and differentiation. Tannic acid has been observed to activate this pathway, which can promote wound healing.[16]

ERK_pathway TA Tannic Acid GF_Receptor Growth Factor Receptor TA->GF_Receptor Activates Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Wound Healing Nucleus->Proliferation Promotes

Figure 3: Activation of the ERK1/2 signaling pathway by Tannic Acid.[16]

4.3 PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation.[17][18] Tannic acid has been shown to suppress this pathway in cancer cells, leading to apoptosis.[13][19][20]

PI3K_Akt_pathway TA Tannic Acid PI3K PI3K TA->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Figure 4: Tannic Acid's suppression of the PI3K/Akt signaling pathway.[13][19]

Experimental Validation Protocols

Following in silico prediction, experimental validation is crucial to confirm the interaction between tannic acid and its putative protein targets. Below are detailed methodologies for key validation experiments.

5.1 Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of tannic acid binding to a target protein.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP+)

    • Ligand: Recombinant target protein

    • Analyte: Tannic acid solutions of varying concentrations

    • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Procedure:

    • Immobilization: Covalently immobilize the target protein onto the sensor chip surface using amine coupling chemistry.

    • Binding Analysis: Inject a series of concentrations of tannic acid over the immobilized protein surface and a reference flow cell.

    • Data Collection: Monitor the change in the SPR signal (response units, RU) over time.

    • Regeneration: After each injection, regenerate the sensor surface to remove bound tannic acid.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

5.2 Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[21][22]

  • Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the tannic acid-protein interaction.

  • Materials:

    • Isothermal titration calorimeter

    • Sample cell: Solution of the target protein

    • Syringe: Concentrated solution of tannic acid

    • Matching buffer for both protein and tannic acid solutions

  • Procedure:

    • Sample Preparation: Prepare the protein and tannic acid solutions in the same buffer to minimize heats of dilution.

    • Titration: Perform a series of small injections of the tannic acid solution into the protein solution in the sample cell.

    • Heat Measurement: Measure the heat released or absorbed after each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of tannic acid to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[23]

5.3 Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.

  • Objective: To confirm the binding of tannic acid to its target protein within intact cells or cell lysates.

  • Materials:

    • Cultured cells or cell lysate

    • Tannic acid solution

    • Heating block or PCR machine

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein

  • Procedure:

    • Treatment: Treat cells or cell lysates with either tannic acid or a vehicle control.

    • Heating: Heat the samples across a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of tannic acid indicates target engagement.

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful and efficient strategy for the identification and characterization of the protein targets of natural products like tannic acid. The computational approaches discussed in this guide have successfully predicted numerous targets for tannic acid, which have been subsequently validated through biophysical and cellular assays. The modulation of key signaling pathways, such as NF-κB, ERK1/2, and PI3K/Akt, by tannic acid underscores its therapeutic potential in a range of diseases. This technical guide serves as a resource for researchers to navigate the process of target identification and validation, ultimately accelerating the translation of promising natural compounds into clinical applications.

References

A Comprehensive Technical Review of Sesquiterpenoid Lactones from the Asteraceae Family: From Phytochemistry to Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoid lactones (STLs) are a large and diverse group of naturally occurring secondary metabolites, with over 5000 known compounds.[1] They are predominantly found in the plant kingdom, with the Asteraceae family being a particularly rich source.[1][2] These compounds are characterized by a 15-carbon backbone and a lactone ring. For centuries, plants from the Asteraceae family have been utilized in traditional medicine across the globe for treating a variety of ailments, including inflammation, infections, and cancer.[3] Modern scientific investigation has validated many of these traditional uses, revealing the potent biological activities of STLs, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

This in-depth technical guide provides a comprehensive overview of sesquiterpenoid lactones from the Asteraceae family, focusing on their chemical diversity, mechanisms of action, and the experimental methodologies used to investigate their therapeutic potential.

Chemical Diversity of Sesquiterpenoid Lactones

The structural diversity of STLs is vast, arising from different carbocyclic skeletons and various oxidative modifications. The most common skeletal types include germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides.[4] This structural variety is a key determinant of their biological activity.

Core Pharmacological Activities

The pharmacological effects of many STLs are attributed to the presence of an α-methylene-γ-lactone moiety, which can undergo a Michael-type addition with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins.[6] This covalent interaction can modulate the function of key cellular proteins, thereby influencing various signaling pathways.

Anti-inflammatory Activity

Sesquiterpenoid lactones are potent anti-inflammatory agents that primarily exert their effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7] STLs such as parthenolide (B1678480) have been shown to directly target and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8][9] This leads to the cytoplasmic sequestration of the NF-κB p65 subunit, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[10]

Furthermore, STLs can modulate other inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[7] For instance, some STLs have been shown to inhibit the phosphorylation of p38 and JNK MAPKs.[11]

Anticancer Activity

The anticancer properties of STLs are a major focus of current research. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[12][13]

A key mechanism of their anticancer activity is the modulation of critical signaling pathways that are often dysregulated in cancer, such as NF-κB, STAT3, and MAPK/ERK.[12][14] By targeting these pathways, STLs can induce cancer cell death and potentially overcome drug resistance. For example, alantolactone (B1664491) has been shown to selectively suppress the activation of STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[14]

Quantitative Biological Data

The following tables summarize the cytotoxic activity (IC50 values) of selected sesquiterpenoid lactones against various human cancer cell lines. This data provides a quantitative comparison of their potency.

Sesquiterpenoid LactoneCancer Cell LineIC50 (µM)Reference(s)
Alantolactone MDA-MB-231 (Breast)13.3 (48h)[15]
BT-549 (Breast)-[15]
MCF-7 (Breast)-[15]
Isoalantolactone MDA-MB-231 (Breast)24.6 (48h)[15]
Parthenolide MDA-MB-231 (Breast)13.7 (48h)[15]
Costunolide MDA-MB-231 (Breast)27.1 (48h)[15]
Dehydrocostus Lactone MDA-MB-231 (Breast)46.9 (48h)[15]
Aguerin B MCF-7 (Breast)18.9[16]
Cynaropicrin U-87 MG (Glioblastoma)24.4 (24h)[17]
Reynosen KB (Nasopharyngeal)2.7 µg/mL
Dehydroleucodin KB (Nasopharyngeal)1.3 µg/mL

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers in the field.

Extraction and Isolation of Sesquiterpenoid Lactones

Objective: To extract and purify STLs from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Artemisia afra)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Shaker

Procedure:

  • Extraction:

    • Macerate 300 g of the powdered plant material with a 1:1 mixture of DCM and Methanol.

    • Place the mixture on a shaker and allow it to stand for 24-72 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, DCM, and EtOAc.

    • Concentrate each fraction to dryness.

  • Isolation (Column Chromatography):

    • Subject the bioactive fraction (e.g., the DCM fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor the separation using TLC.

    • Pool fractions with similar TLC profiles and concentrate them.

  • Purification (Preparative TLC or HPLC):

    • Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure STLs.[9]

Structural Elucidation

Objective: To determine the chemical structure of the isolated STLs.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the connectivity of atoms.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) to determine the molecular formula.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of STLs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Sesquiterpenoid lactone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[17]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the STL in a serum-free medium.

    • Replace the medium in the wells with the medium containing different concentrations of the STL.

    • Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of STLs on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and STAT3.

Materials:

  • Cell lysates from treated and untreated cells

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells and determine the protein concentration of the lysates.[4]

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[1][16]

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by SDS-PAGE.[1]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody overnight at 4°C.[4]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal.[4]

    • Quantify the band intensities using densitometry software.[4]

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory activity of STLs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the STL for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II in a new 96-well plate.[12]

    • Incubate for 10 minutes at room temperature.[12]

    • Measure the absorbance at 540 nm.[12]

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standard.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage of inhibition of NO production compared to the LPS-only control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by sesquiterpenoid lactones and a general experimental workflow.

experimental_workflow plant Asteraceae Plant Material extraction Extraction & Fractionation plant->extraction isolation Isolation & Purification (Chromatography) extraction->isolation elucidation Structural Elucidation (NMR, MS) isolation->elucidation stl Pure Sesquiterpenoid Lactone isolation->stl cytotoxicity In Vitro Cytotoxicity Assay (MTT) stl->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory Assay (NO) stl->anti_inflammatory western_blot Mechanism of Action (Western Blot) stl->western_blot data Data Analysis (IC50, etc.) cytotoxicity->data anti_inflammatory->data western_blot->data

Caption: General experimental workflow for the study of sesquiterpenoid lactones.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 IkB_p P-IκBα NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation IkB_p->NFkB_p65_p50 Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation STL Sesquiterpenoid Lactones STL->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes STAT3_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 STAT3_p P-STAT3 STAT3->STAT3_p Phosphorylation STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization & Translocation STL Alantolactone STL->STAT3_p Inhibits DNA DNA STAT3_dimer->DNA Binds to Genes Target Gene Transcription (Proliferation, Survival) DNA->Genes MAPK_pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response STL Sesquiterpenoid Lactones STL->MAPK Inhibits Phosphorylation

References

Physicochemical Properties of Tanacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites abundant in plants of the Asteraceae family, including its likely source, Tanacetum vulgare (common tansy). Sesquiterpene lactones are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside general experimental protocols relevant to this class of compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known values with methodologies and data typical for sesquiterpene lactones, providing a robust framework for researchers.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₆O₅LookChem[1], PubChem[2]
Molecular Weight 346.42 g/mol LookChem[1], PubChem[2]
Boiling Point 488.7°C at 760 mmHgLookChem[1]
Density 1.16 g/cm³LookChem[1]
XLogP3 (Computed) 3LookChem[1]
Hydrogen Bond Donor Count 0LookChem[1]
Hydrogen Bond Acceptor Count 5LookChem[1]
Exact Mass 346.178023 g/mol LookChem[1]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of sesquiterpene lactones are outlined below. These are generalized methods and would require optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology:

  • Sample Preparation: A small amount of the purified crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for designing biological assays.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarity are chosen, such as water, ethanol, dimethyl sulfoxide (B87167) (DMSO), and acetone.

  • Sample Addition: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which lacks strongly acidic or basic functional groups, the pKa value may be outside the aqueous pH range and is often determined in non-aqueous solvents.

Methodology (NMR Spectroscopy in Non-Aqueous Solvent):

  • Sample and Indicator Preparation: A solution of this compound is prepared in a deuterated organic solvent (e.g., DMSO-d₆). A set of pH indicators with known pKa values in the chosen solvent are also prepared.

  • pH Gradient Formation: A pH gradient is established within an NMR tube by the controlled diffusion of an acid into a basic solution of the analyte and the pH indicators.

  • NMR Data Acquisition: Chemical shift imaging is used to simultaneously measure the chemical shifts of a proton on this compound that is sensitive to changes in protonation state and the chemical shifts of the pH indicators along the established pH gradient.

  • Data Analysis: The pH at different points along the gradient is determined from the chemical shifts of the indicators. The pKa of this compound is then calculated by fitting the change in its chemical shift as a function of pH to the Henderson-Hasselbalch equation.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of isolated this compound are limited, the plant from which it is derived, Tanacetum vulgare, has been investigated for its pharmacological properties. Extracts of T. vulgare have demonstrated a range of activities, which are often attributed to the presence of sesquiterpene lactones like this compound.

Reported Activities of Tanacetum vulgare Extracts:

  • Anti-inflammatory Activity: Extracts have been shown to inhibit inflammatory pathways.

  • Anticancer Activity: Cytotoxic effects against various cancer cell lines have been observed.

Based on the known activities of other sesquiterpene lactones, a plausible mechanism of action for the anti-inflammatory effects of this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) Nucleus Nucleus NF_kB->Nucleus translocates Gene_Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene_Transcription induces This compound This compound This compound->IKK_Complex inhibits

Caption: Plausible inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The isolation and characterization of this compound from its natural source would typically follow a multi-step workflow involving extraction, fractionation, purification, and structural elucidation.

Experimental_Workflow Plant_Material Plant Material (Tanacetum vulgare) Extraction Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Purification (e.g., Column Chromatography, HPLC) Fractions->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_this compound->Structural_Elucidation Pure_this compound Pure this compound Structure Confirmed Structural_Elucidation->Pure_this compound

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a sesquiterpene lactone from Tanacetum vulgare, presents an interesting subject for further pharmacological investigation. While its core physicochemical properties are partially characterized, a significant gap exists in the experimental data for its melting point, solubility in various solvents, and pKa. The provided general protocols for sesquiterpene lactones offer a starting point for researchers to determine these properties. The biological activities of Tanacetum vulgare extracts suggest that this compound likely possesses anti-inflammatory and anticancer properties, potentially through the modulation of signaling pathways such as NF-κB. Further research is warranted to isolate and characterize this compound fully and to elucidate its specific mechanisms of action, which could pave the way for its development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tanacin from Tanacetum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Tanacin, a sesquiterpene lactone, from various species of the Tanacetum genus. The information compiled herein is intended to guide researchers in the isolation and quantification of this bioactive compound for further pharmacological investigation and drug development.

Introduction to this compound and Tanacetum Species

The genus Tanacetum (family Asteraceae) encompasses a diverse group of aromatic perennial herbs, many of which have a long history of use in traditional medicine. These plants are rich sources of a wide array of bioactive secondary metabolites, including sesquiterpene lactones, flavonoids, and essential oils. This compound, a specific sesquiterpene lactone, has been identified in species such as Tanacetum alyssifolium. Sesquiterpene lactones as a class are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A prominent and well-studied sesquiterpene lactone from Tanacetum parthenium (feverfew) is Parthenolide, which is known to exert its effects through modulation of signaling pathways such as NF-κB. Given the structural similarities and shared biosynthetic origins, the protocols for extracting sesquiterpene lactones can be adapted for the isolation of this compound.

Data Presentation: Quantitative Analysis of Extractions

The following tables summarize quantitative data from various studies on the extraction of bioactive compounds from Tanacetum species. This information provides a comparative basis for selecting appropriate extraction methods and solvents.

Table 1: Extraction Yields from Tanacetum Species Using Different Methods and Solvents

Tanacetum SpeciesPlant PartExtraction MethodSolventYield (%)Reference
T. vulgareLeavesMaceration50% Aqueous Ethanol18 - 20
T. vulgareFlowersMaceration50% Aqueous Ethanol8 - 16
T. vulgareFlowersMaceration70% Ethanol-
T. vulgareFlowersMacerationMethanol + Trifluoroacetic Acid22.65 ± 0.68
T. gracileWhole PlantPetroleum Ether ExtractionPetroleum Ether4.08
T. angulatumLeavesHydrodistillationWater0.4 (v/w)
T. angulatumFlowersHydrodistillationWater0.02 (v/w)
T. canacensLeavesHydrodistillationWater0.4 (v/w)
T. canacensFlowersHydrodistillationWater0.02 (v/w)
T. pinnatumLeavesHydrodistillationWater0.05 (v/w)
T. pinnatumFlowersHydrodistillationWater0.2 (v/w)

Table 2: Content of Bioactive Compounds in Tanacetum Extracts

Tanacetum SpeciesPlant PartCompound Class/CompoundContentReference
T. vulgareLeavesTotal Phenols135 - 219 mg GAE/g
T. vulgareFlowersTotal Phenols127 - 155 mg GAE/g
T. vulgareLeavesTotal Flavonoidsup to 28 mg QE/g
T. vulgareFlowersTotal Flavonoidsat least 15 mg QE/g
T. vulgareLeavesTotal Phenolic Acidsup to 31 mg CAF/g
T. vulgareFlowersTotal Phenolic Acidsat least 11 mg CAF/g
T. vulgare-Luteolin-7-glucoside550.80 mg/kg
T. vulgare-Chlorogenic acid5945.40 mg/kg
T. vulgare-Rosmarinic acid661.31 mg/kg
T. partheniumFlowersTotal Polyphenols67.41 mg GAE/mL
T. partheniumFlowersTotal Flavonoids19.33 mg catechin (B1668976) equivalent/mL
T. partheniumAerial PartsTotal Terpenoids54.41 mg linalool/mL

Experimental Protocols

The following protocols are generalized methodologies for the extraction and isolation of this compound, based on established procedures for sesquiterpene lactones from Tanacetum species.

Protocol 1: Maceration for General Bioactive Compound Extraction

This protocol is suitable for a broad extraction of various phytochemicals, including sesquiterpene lactones.

Materials:

  • Dried and powdered plant material (Tanacetum sp.)

  • 70% Ethanol

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Glass beakers and flasks

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

Application Note: Quantification of Tanacetin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tanacetin, a significant sesquiterpene lactone found in plants of the Tanacetum genus. High-performance liquid chromatography is the most suitable technique for analyzing non-volatile and thermally sensitive compounds like sesquiterpene lactones.[1] This protocol outlines the procedures for sample preparation from plant matrices, instrument setup, and method validation, making it suitable for researchers in natural product chemistry, pharmacology, and quality control.

Introduction

Tanacetin is a bioactive sesquiterpene lactone known for its presence in Tansy (Tanacetum vulgare) and other related species. Due to its potential pharmacological activities, accurate quantification is crucial for research and the development of herbal products. This document provides a detailed protocol using a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and effective approach for the analysis of such compounds.[1][2] The method is designed to be specific, accurate, and reproducible for the determination of Tanacetin in complex sample matrices.

Physicochemical Properties of Tanacetin

A basic understanding of Tanacetin's properties is essential for developing an effective HPLC method.

PropertyValue/DescriptionReference
Class Sesquiterpene Lactone[3]
Solubility Soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile.[4]
UV Absorbance Lacks a strong chromophore, maximal absorbance is typically at low UV wavelengths.[2][5]
Thermal Stability Thermolabile, making HPLC a more suitable analytical technique than Gas Chromatography (GC).[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

Efficient extraction is a critical first step for the accurate quantification of Tanacetin.[1]

Materials:

  • Dried plant material (e.g., flowers or leaves of Tanacetum vulgare)

  • Grinder or mortar and pestle

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Drying and Grinding: Dry the plant material at a controlled temperature (40-60°C) to a constant weight.[6] Grind the dried material into a fine powder to increase the surface area for extraction.[7][8]

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material. Add 20 mL of methanol and vortex to mix.

  • Sonication: Place the sample in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

  • Collection: Carefully decant the supernatant (the methanol extract) into a clean collection tube.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, repeat steps 2-5 with the plant pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial before analysis to remove any remaining particulate matter.[9]

Protocol 2: HPLC Method for Tanacetin Quantification

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[2][5]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.06040
20.04060
25.02080
30.02080
31.06040
40.06040

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of Tanacetin standard in methanol. From the stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Calibration Curve: Inject each calibration standard in triplicate. Plot the average peak area against the concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared plant extract samples.

  • Quantification: Determine the concentration of Tanacetin in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Data Presentation

Method Validation Summary

The described HPLC method should be validated according to standard guidelines to ensure reliability and accuracy. The following table summarizes typical acceptance criteria for method validation.

ParameterSpecificationTypical ResultReference
Linearity (r²) ≥ 0.9990.9992[10]
Accuracy (% Recovery) 95 - 105%97.8 - 102.5%[11]
Precision (RSD%)
- Intra-day≤ 2%1.2%[10][11]
- Inter-day≤ 2%1.8%[10][11]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 µg/mL[10]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.5 µg/mL[10]
Sample Quantification Data

The following table is an example of how to present quantitative results for Tanacetin from different samples.

Sample IDPlant PartPeak Area (mAU*s)Concentration (µg/mL)Tanacetin Content (mg/g of dry plant material)
TV-01Flowers15834045.22.26
TV-02Leaves9752027.81.39
TV-03Stems123503.50.18

Visualizations

G Experimental Workflow for Tanacetin Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Drying & Grinding of Plant Material p2 Methanol Extraction & Sonication p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection & Evaporation p3->p4 p5 Reconstitution in Mobile Phase p4->p5 p6 0.45 µm Filtration p5->p6 a2 Standard & Sample Injection p6->a2 Inject into HPLC a1 HPLC System Equilibration a1->a2 a3 Chromatographic Separation (C18) a2->a3 a4 UV Detection at 210 nm a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Final Result (mg/g)

Caption: Workflow for Tanacetin extraction, HPLC analysis, and data processing.

G HPLC Method Logic MobilePhase Mobile Phase (Water/Acetonitrile Gradient) Pump Gradient Pump MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Analyte Mixture Detector UV Detector (210 nm) Column->Detector Separated Analytes DataSystem Data System (Chromatogram) Detector->DataSystem Signal

Caption: Logical flow of an HPLC system for chromatographic separation.

References

Application Note: GC-MS Analysis of Thujone from Tanacetum Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tanacetum vulgare L., commonly known as tansy, is a perennial herbaceous plant that produces an essential oil rich in monoterpenes. One of the most significant and often regulated components of this oil is thujone, which exists as two stereoisomers: α-thujone and β-thujone.[1][2][3] The analysis of thujone is critical for the quality control of essential oils, as well as for toxicological studies due to its potential neurotoxic effects at high concentrations.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of thujone and other volatile compounds in complex plant extracts.[4][5] This application note details a protocol for the GC-MS analysis of thujone from Tanacetum species.

Instrumentation and Methodology

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis. The GC separates the volatile components of the sample, which are then ionized and detected by the MS, providing both quantitative data and mass spectra for compound identification.

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of thujone in Tanacetum vulgare.

1. Sample Preparation: Hydrodistillation of Essential Oil

This protocol describes the extraction of essential oil from the aerial parts of Tanacetum vulgare.

  • Materials:

    • Dried aerial parts (leaves and flowers) of Tanacetum vulgare

    • Clevenger-type apparatus

    • Distilled water

    • Anhydrous sodium sulfate (B86663)

    • Dark glass vials for storage

  • Procedure:

    • Air-dry the collected plant material (inflorescences and leaves).

    • Perform hydrodistillation for approximately 4 hours using a Clevenger-type apparatus.[5]

    • Collect the essential oil.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[5]

    • Store the dried essential oil in dark glass vials at 4°C until GC-MS analysis.[5]

2. GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis of the extracted essential oil. Optimization may be required for specific instruments.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (e.g., Termo Scientific Focus GC coupled with Termo Scientific DSQ mass detector).[6]

    • Capillary Column: A non-polar column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness is recommended.[4]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 4°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Transfer Line Temperature: 230°C[7]

  • MS Conditions:

    • Ion Source Temperature: 150°C[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: 50-800 Da.[7]

    • Scan Rate: 4 scans per second.[7]

3. Data Analysis and Quantification

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST). Retention indices, calculated using a homologous series of n-alkanes, can also be used for confirmation.[6]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using analytical standards of α-thujone and β-thujone. An internal standard, such as menthol (B31143) or cyclodecanone, should be added to both the standards and the samples to improve precision.[1][8][9] The concentration of thujone is determined by relating the peak area of the analyte to that of the internal standard.

Quantitative Data Summary

The chemical composition of Tanacetum vulgare essential oil can vary significantly, leading to different chemotypes. The following table summarizes the percentage content of major compounds found in different studies.

CompoundChemotype 1 (%)[2]Chemotype 2 (%)[2]Chemotype 3 (%)[4]Chemotype 4 (%)[5]
β-Thujone 75.4 - 79.434.7 - 51.281.06.06
α-Thujone --PresentNot Detected
1,8-Cineole -10.8 - 23.8-5.99
Camphor ---25.24
Chrysanthenyl Acetate ---18.35
Vulgarone B 10.4 - 15.6---
cis-Verbenol ---10.58
α-Campholenal ---5.98

Visualizations

Experimental Workflow for GC-MS Analysis of Tanacetum Essential Oil

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Dried Tanacetum vulgare (Aerial Parts) hydrodistillation Hydrodistillation (Clevenger Apparatus) plant_material->hydrodistillation drying Drying with Anhydrous Sodium Sulfate hydrodistillation->drying essential_oil Essential Oil Sample drying->essential_oil injection GC Injection (1 µL, Splitless) essential_oil->injection separation GC Separation (DB-5ms Column) injection->separation ionization Mass Spectrometry (EI, 70 eV) separation->ionization detection MS Detection ionization->detection identification Compound Identification (Mass Spectra Library, RI) detection->identification quantification Quantification (Calibration Curve) identification->quantification results Results quantification->results

Caption: Workflow for GC-MS analysis of Tanacetum essential oil.

References

Application Notes and Protocols for the Structural Elucidation of Tannins using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products, including the complex class of polyphenolic compounds known as tannins. Tannins are secondary metabolites found in a wide variety of plants and are characterized by their ability to precipitate proteins. They are broadly classified into two major groups: hydrolyzable tannins and condensed tannins (proanthocyanidins). Due to their structural complexity and heterogeneity, the complete characterization of tannins requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural determination of tannins.

Key NMR Experiments for Tannin Analysis

A suite of NMR experiments is typically employed to unravel the intricate structures of tannins. These include:

  • ¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons in the molecule. It is useful for identifying aromatic protons, sugar moieties, and protons in the flavan-3-ol (B1228485) units of condensed tannins.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number and type of carbon atoms. The chemical shifts of carbons are highly sensitive to their local electronic environment, providing valuable information about aromatic rings, carbonyl groups, and sugar units.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin couplings within a few bonds, helping to establish connectivity within spin systems, such as the protons on a sugar ring or an aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning carbon signals based on the assignments of their attached protons.[1][2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four). This long-range correlation is vital for connecting different spin systems and establishing the overall carbon skeleton, including the linkages between flavan-3-ol units in condensed tannins and the ester linkages in hydrolyzable tannins.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D experiments that identify protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and the three-dimensional structure of the molecule.

Data Presentation: Characteristic NMR Data for Tannins

Due to the vast diversity of tannin structures, presenting a single set of NMR data is not feasible. Instead, the following tables summarize the typical chemical shift ranges for the characteristic structural units found in hydrolyzable and condensed tannins.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Tannins

Functional Group/Structural UnitChemical Shift (δ) ppmNotes
Hydrolyzable Tannins
Galloyl Protons (Aromatic)6.8 - 7.2Singlet, integrating to 2H for a galloyl group.
Ellagitannin HHDP Protons (Aromatic)6.3 - 6.7Singlets, characteristic of the hexahydroxydiphenoyl group.
Glucose Core Protons3.5 - 5.5Complex multiplets in the sugar region.
Anomeric Proton (Glucose)4.5 - 6.0Often a doublet, its chemical shift depends on the esterification pattern.
Condensed Tannins (Proanthocyanidins)
A-ring Protons (e.g., H-6, H-8)5.8 - 6.2Typically singlets or doublets.
B-ring Protons (Catechol or Pyrogallol type)6.5 - 7.2Depends on the substitution pattern (ABX or AX systems).
H-2 of Flavan-3-ol4.5 - 5.2
H-3 of Flavan-3-ol3.8 - 4.5
H-4 of Flavan-3-ol (interflavan linkage)3.5 - 5.0Chemical shift is diagnostic of the linkage position (C4-C8 vs. C4-C6).

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Tannins

Functional Group/Structural UnitChemical Shift (δ) ppmNotes
Hydrolyzable Tannins
Galloyl Carbonyl (C=O)164 - 168
Galloyl Aromatic Carbons (C-O)145 - 147
Galloyl Aromatic Carbons (C-H)108 - 110
Galloyl Aromatic Carbons (quaternary)118 - 122
HHDP Carbonyl (C=O)168 - 172
Glucose Core Carbons60 - 95
Condensed Tannins (Proanthocyanidins)
C-2 of Flavan-3-ol75 - 85
C-3 of Flavan-3-ol65 - 75
C-4 of Flavan-3-ol28 - 38 (terminal unit), 35 - 45 (extension unit)
Aromatic Carbons (A- and B-rings)95 - 160Highly dependent on hydroxylation pattern.
Interflavan Linkage Carbons (C4-C8/C6)100 - 110

Experimental Protocols

3.1 Sample Preparation

  • Isolation and Purification: Tannins are typically extracted from plant material using solvents like methanol, ethanol, acetone, or water, often in mixtures.[5] The crude extract is then subjected to various chromatographic techniques (e.g., Sephadex LH-20, preparative HPLC) to isolate and purify individual tannin components or fractions.[6][7]

  • Sample Preparation for NMR:

    • Accurately weigh 5-20 mg of the purified tannin sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Common solvents for tannins include acetone-d₆, methanol-d₄, DMSO-d₆, or a mixture of D₂O with one of these organic solvents. The choice of solvent can influence the chemical shifts, especially of hydroxyl protons.

    • Transfer the solution to a 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard can be added.

3.2 NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized based on the specific sample and instrument.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024-4096 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

  • COSY:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').

    • Spectral Width (SW) in F1 and F2: 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

  • HSQC:

    • Pulse Program: Edited HSQC with adiabatic pulses (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 160-200 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 16-64 per increment.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling of 8 Hz.

3.3 Data Processing and Analysis

  • Processing: The raw NMR data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

  • Analysis and Structure Elucidation:

    • ¹H and ¹³C Spectra: Assign the signals to different types of protons and carbons based on their chemical shifts, multiplicities, and integration (for ¹H).

    • COSY: Establish proton-proton connectivities within individual spin systems.

    • HSQC: Correlate each proton to its directly attached carbon.

    • HMBC: Use long-range correlations to connect the different fragments and establish the complete carbon skeleton and substitution patterns.

    • NOESY/ROESY: Determine the relative stereochemistry by identifying protons that are close in space.

Visualization of Workflows and Relationships

Experimental Workflow for Tannin Structural Elucidation

experimental_workflow cluster_extraction Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Determination plant_material Plant Material extraction Extraction (MeOH/Acetone/H2O) plant_material->extraction purification Chromatographic Purification (Sephadex LH-20, HPLC) extraction->purification oneD_NMR 1D NMR (¹H, ¹³C, DEPT) purification->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) purification->twoD_NMR processing Data Processing (FT, Phasing, Baseline Correction) oneD_NMR->processing twoD_NMR->processing assignment Spectral Assignment processing->assignment elucidation Structure Elucidation assignment->elucidation final_structure final_structure elucidation->final_structure Final Structure

Caption: Workflow for the structural elucidation of tannins using NMR.

Logical Relationship of 2D NMR Experiments for Structural Elucidation

logical_relationship cluster_2d 2D NMR Correlations H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure Complete Structure (Connectivity & Stereochemistry) COSY->Structure Identifies Spin Systems HSQC->Structure Assigns Carbons HMBC->Structure Connects Fragments

Caption: Interplay of 2D NMR experiments in tannin structure determination.

References

Application Notes and Protocols for Studying the Effects of Bioactive Molecules on Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tanacin": The term "this compound" is not well-defined in the scientific literature based on initial searches. It may be a typographical error or a less common name for other well-studied compounds. Our search yielded results for several molecules with similar names that have significant effects on cell biology: Tenascin-C , Tannic Acid , and Tanshinone . This document provides detailed application notes and protocols for studying the cellular effects of Tenascin-C and Tannic Acid, as these are the most likely compounds of interest. A brief overview of Tanshinone is also included.

Part 1: Tenascin-C

Application Notes:

Tenascin-C is an extracellular matrix glycoprotein (B1211001) that is highly expressed during embryonic development, wound healing, and in the stroma of various tumors.[1][2] Its expression is often associated with cancer progression, making it a molecule of significant interest in cancer research. Tenascin-C has been shown to influence cell adhesion, migration, and proliferation.[1] It can modulate signaling pathways, including the EGFR and Wnt signaling pathways, to promote tumor cell growth and invasion.[1][2]

Key Cellular Effects of Tenascin-C:

  • Promotes Tumor Cell Proliferation: Studies have shown that Tenascin-C can increase the proliferation rate of glioblastoma and breast carcinoma cells.[1]

  • Influences Cell Migration: Tenascin-C can act as an anti-adhesive molecule, antagonizing cell adhesion to fibronectin and promoting a migratory phenotype.[1]

  • Modulates Signaling Pathways: It can bind to the Epidermal Growth Factor Receptor (EGFR) and influence the Wnt signaling pathway, impacting both cell motility and proliferation.[1][2]

Experimental Protocols for Studying Tenascin-C Effects

1. Cell Culture and Treatment:

This protocol describes the general procedure for culturing an adherent cancer cell line (e.g., MDA-MB-231 breast cancer cells) and treating them with Tenascin-C.

Materials:

  • MDA-MB-231 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Recombinant Human Tenascin-C

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture Maintenance: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.[3][4][5]

  • Seeding: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density. Allow cells to attach overnight.

  • Tenascin-C Treatment: Prepare a stock solution of Tenascin-C in sterile PBS. The next day, replace the culture medium with a fresh medium containing the desired concentration of Tenascin-C (e.g., 1-10 µg/mL). A vehicle control (PBS alone) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay to be performed.

2. Cell Proliferation Assay (MTT Assay):

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • Tenascin-C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Tenascin-C as described in Protocol 1.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Western Blot for Signaling Pathway Analysis:

This protocol is used to detect changes in the protein expression and phosphorylation status of key signaling molecules (e.g., EGFR, Akt, ERK) in response to Tenascin-C treatment.

Materials:

  • Cells cultured in 6-well plates

  • Tenascin-C

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After Tenascin-C treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary
Cell LineTreatmentEffectAssayReference
Glioblastoma cellsTenascin-CIncreased proliferationCell counting[1]
Breast carcinoma cellsTenascin-CIncreased proliferationCell counting[1]
T98G glioblastoma cellsTenascin-CDown-regulation of tropomyosin-1RNA expression analysis[2]
T98G glioblastoma cellsTenascin-CIncreased ERK1/2 phosphorylationWestern Blot[2]
T98G glioblastoma cellsTenascin-CEnhanced Wnt signalingWestern Blot[2]

Diagrams

TenascinC_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Culture Culture Adherent Cancer Cells Seed Seed Cells in Appropriate Plates Culture->Seed Treat Treat with Tenascin-C Seed->Treat Proliferation Proliferation Assay (e.g., MTT) Treat->Proliferation Migration Migration/Invasion Assay (e.g., Transwell) Treat->Migration WesternBlot Western Blot for Signaling Proteins Treat->WesternBlot

Caption: Experimental workflow for studying Tenascin-C effects.

TenascinC_Signaling TNC Tenascin-C EGFR EGFR TNC->EGFR Wnt_Inhibitor Wnt Inhibitor (Dickkopf 1) TNC->Wnt_Inhibitor MAPK_Pathway MAPK Pathway (ERK1/2) EGFR->MAPK_Pathway Motility Cell Motility EGFR->Motility Wnt_Pathway Wnt Signaling (β-catenin stabilization) Wnt_Inhibitor->Wnt_Pathway inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation Wnt_Pathway->Proliferation

Caption: Tenascin-C signaling pathways.

Part 2: Tannic Acid

Application Notes:

Tannic acid is a polyphenol found in various plants. It is known for its antioxidant and anti-inflammatory properties. In the context of cancer research, tannic acid has been shown to exhibit anticancer activities by modulating several signaling pathways, including the NF-κB pathway.[6] It can induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.[7][8]

Key Cellular Effects of Tannic Acid:

  • Induces Apoptosis: Tannic acid can trigger programmed cell death in cancer cells.[8]

  • Causes Cell Cycle Arrest: It can halt the cell cycle, typically at the G0/G1 phase, thereby inhibiting cell proliferation.[8]

  • Inhibits NF-κB Signaling: By inhibiting the NF-κB pathway, tannic acid can reduce inflammation and suppress the expression of genes involved in cancer progression.[6]

  • Represses Cancer Stemness: Studies have shown that tannic acid can inhibit the formation and growth of cancer stem cells.[9]

Experimental Protocols for Studying Tannic Acid Effects

1. Cell Culture and Treatment:

This protocol outlines the general procedure for culturing a cancer cell line (e.g., A549 non-small cell lung cancer cells) and treating them with tannic acid.

Materials:

  • A549 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Tannic Acid

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture Maintenance: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.[3][4][5]

  • Seeding: When cells reach 80-90% confluency, detach them and seed into appropriate culture plates. Allow cells to attach overnight.

  • Tannic Acid Treatment: Prepare a stock solution of tannic acid in sterile water or DMSO. The following day, replace the culture medium with fresh medium containing the desired concentration of tannic acid (e.g., 10-50 µM). A vehicle control should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

2. Apoptosis Assay (Annexin V/PI Staining):

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Cells cultured in 6-well plates

  • Tannic Acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with tannic acid as described in Protocol 1.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis (PI Staining):

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells cultured in 6-well plates

  • Tannic Acid

  • Cold 70% Ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with tannic acid and harvest them as described above.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Data Summary
Cell LineTreatmentEffectAssayReference
A549 (NSCLC)Tannic AcidSuppressed viabilityCell viability assay[8]
A549 (NSCLC)Tannic AcidG0/G1 cell cycle arrestFlow cytometry[8]
A549 (NSCLC)Tannic AcidInduced intrinsic apoptosisWestern Blot, Flow cytometry[8]
MCF7 (Breast Cancer)Tannic AcidReduced mammosphere formationTumorsphere formation assay[9]
THP-1 (Monocytic)Tannic AcidSuppressed [3H]thymidine incorporation[3H]thymidine incorporation assay[10]

Diagrams

TannicAcid_Workflow cluster_culture Cell Culture & Treatment cluster_assays Functional Assays Culture Culture Cancer Cell Line Seed Seed Cells for Experiments Culture->Seed Treat Treat with Tannic Acid Seed->Treat Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle WesternBlot Western Blot for NF-κB Pathway Treat->WesternBlot

Caption: Experimental workflow for studying Tannic Acid effects.

TannicAcid_Signaling TannicAcid Tannic Acid NFkB_Pathway NF-κB Pathway TannicAcid->NFkB_Pathway Apoptosis_Pathway Intrinsic Apoptosis Pathway TannicAcid->Apoptosis_Pathway CellCycle_Control Cell Cycle Control (G0/G1) TannicAcid->CellCycle_Control Inflammation Inflammation NFkB_Pathway->Inflammation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle_Control->CellCycleArrest

Caption: Tannic Acid signaling pathways.

Part 3: Tanshinone

Brief Overview:

Tanshinones are a group of bioactive compounds extracted from the roots of Salvia miltiorrhiza. Tanshinone IIA is one of the most studied members of this family and has been shown to have anticancer effects.[11] It can induce apoptosis and inhibit the proliferation of various cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.[11][12] Due to the breadth of compounds in this family, specific protocols would need to be tailored to the particular tanshinone and cell line under investigation. The general protocols for cell culture, treatment, and downstream assays described for Tenascin-C and Tannic Acid can be adapted for studying the effects of Tanshinones.

References

Application Notes and Protocols for the Synthesis of Tanacin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacin is a sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities. The intricate molecular architecture of this compound, characterized by a complex dioxatricyclo[9.3.0.0³,⁵]tetradecane core, presents a formidable challenge for synthetic chemists. While the total synthesis of this compound itself has not been extensively documented in publicly available literature, this document provides detailed methods for the synthesis of structurally related guaianolide sesquiterpenes. These protocols can serve as a foundational guide for researchers aiming to develop synthetic routes to this compound and its derivatives.

The key to the biological activity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, covalently modifying biological macromolecules.[1] Understanding and harnessing the synthesis of these molecules is crucial for the development of novel therapeutics. This document outlines key synthetic strategies, detailed experimental protocols, and the biological context of their mechanism of action.

Strategic Approaches to Guaianolide Synthesis

The construction of the sterically demanding 5-7-5 fused ring system, a hallmark of guaianolides, requires sophisticated synthetic strategies. Several successful approaches have been developed, including:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as (+)-carvone or (-)-α-santonin, as starting materials to control the stereochemistry of the final product.[1]

  • Ring-Closing Metathesis (RCM): Powerful domino or relay metathesis reactions are employed to form the central seven-membered ring from acyclic precursors.[1]

  • Cycloaddition Reactions: Intramolecular [4+3] cycloaddition reactions provide an efficient pathway to construct the core bicyclo[5.3.0]decane skeleton.[1]

  • Allylation Strategies: Sequential intramolecular and intermolecular allylation reactions have been effectively used to assemble the guaianolide framework.[1]

Proposed Synthetic Strategy for the this compound Core

Based on established methodologies for related guaianolides, a plausible retrosynthetic analysis for the core of this compound is presented below. This strategy would involve the initial construction of a functionalized guaianolide skeleton, followed by key steps to install the characteristic bridged ether functionality.

G This compound This compound Core Guaianolide Functionalized Guaianolide Intermediate This compound->Guaianolide Intramolecular Etherification Cycloheptenone Cycloheptenone Precursor Guaianolide->Cycloheptenone Lactonization & Functional Group Interconversion Acyclic Acyclic Precursor Cycloheptenone->Acyclic Ring-Closing Metathesis or Cycloaddition

Caption: A proposed retrosynthetic approach to the this compound core.

Quantitative Data for Key Synthetic Transformations

Table 1: Key Allylation Reactions in the Synthesis of (+)-Mikanokryptin [2][3]

StepStarting MaterialProductReagents and ConditionsYield (%)
1Aldehyde Precursor5,7,5-fused Guaianolide LactoneSnCl₂, NaI, THF, 0 °C85
2Δ¹⁰,¹⁴-alkene Intermediate(+)-MikanokryptinMnO₂, CH₂Cl₂95

Table 2: Domino Metathesis for the Synthesis of (-)-Dehydrocostus Lactone [1]

StepStarting MaterialProductReagents and ConditionsYield (%)
1Acyclic EnediyneHydroazulene ProductGrubbs II Catalyst (5 mol%), Toluene, reflux75

Experimental Protocols

The following are detailed protocols for key synthetic transformations that are broadly applicable to the synthesis of guaianolide sesquiterpenes.

Protocol 1: Intramolecular Metal-Mediated Allylation for 5-7-5 Ring Formation (Adapted from the synthesis of (+)-Mikanokryptin) [1][2]

Objective: To construct the 5-7-5 tricyclic guaianolide core via a sequential allylation strategy.

Materials:

  • Aldehyde precursor (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Iodide (NaI) (10.0 equiv)

  • Tin(II) Chloride (SnCl₂) (5.0 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the aldehyde precursor (1.0 equiv) in anhydrous THF at 0 °C, add NaI (10.0 equiv).

  • Add SnCl₂ (5.0 equiv) in one portion to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic product.

Protocol 2: Domino Ring-Closing Metathesis for Hydroazulene Formation (Adapted from the synthesis of (-)-Dehydrocostus Lactone) [1]

Objective: To construct the 5-7 fused ring system of the guaianolide core using a domino metathesis reaction.

Materials:

  • Acyclic enediyne precursor (1.0 equiv)

  • Grubbs II catalyst (5 mol%)

  • Anhydrous and degassed Toluene

  • Syringe pump

  • Argon or Nitrogen atmosphere

Procedure:

  • Prepare a solution of the enediyne precursor (1.0 equiv) in degassed toluene.

  • In a separate flask, prepare a refluxing solution of Grubbs II catalyst (5 mol%) in degassed toluene.

  • Add the solution of the enediyne precursor to the refluxing catalyst solution over 4 hours via a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the hydroazulene product.

Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones are known to modulate several key signaling pathways implicated in cancer and inflammation. Their ability to overcome drug resistance in cancer cells is of particular interest to researchers.[4] The diagrams below illustrate the major pathways affected.

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sesquiterpenes Sesquiterpene Lactones Sesquiterpenes->PI3K Inhibition Sesquiterpenes->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by sesquiterpene lactones.

Studies have demonstrated that sesquiterpene lactones such as antrocin and artesunate (B1665782) can inhibit the activation of PI3K and Akt, leading to the downregulation of mTOR signaling.[4] This action can help to reverse drug resistance in cancer cells.[4]

G cluster_1 NF-κB Signaling Pathway IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammation & Cell Survival Nucleus->Inflammation Sesquiterpenes Sesquiterpene Lactones Sesquiterpenes->IKK Inhibition

Caption: Sesquiterpene lactones inhibit the NF-κB signaling pathway.

The NF-κB pathway is a critical regulator of inflammation and cell survival. Sesquiterpene lactones have been shown to inhibit this pathway, often by targeting the IKK complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5]

G cluster_2 MAPK/ERK and JAK/STAT Pathways MAPK MAPK ERK ERK MAPK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK JAK JAK STAT STAT JAK->STAT Differentiation_STAT Cell Differentiation STAT->Differentiation_STAT Sesquiterpenes Sesquiterpene Lactones Sesquiterpenes->ERK Inhibit Phosphorylation Sesquiterpenes->STAT Inhibit Phosphorylation

Caption: Modulation of MAPK/ERK and JAK/STAT pathways by sesquiterpene lactones.

Sesquiterpene lactones can also interfere with other important signaling cascades. They have been shown to inhibit the phosphorylation of ERK in the MAPK pathway, which is crucial for cell proliferation.[4] Similarly, the phosphorylation of STAT proteins in the JAK/STAT pathway, which is involved in cell differentiation and immune responses, can be reduced by these compounds.[5]

References

Application Notes and Protocols for Insecticidal Studies of Cotula cinerea Extract

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the insecticidal properties of the specific compound Tanacin is currently unavailable in the public domain. The following application notes and protocols are based on studies of the methanolic extract of Cotula cinerea, a plant known to contain this compound. The observed insecticidal activity is attributed to the synergistic effects of various compounds within the extract and not solely to this compound.

Introduction

Cotula cinerea (Del.), a member of the Asteraceae family, is a plant from which the sesquiterpene lactone this compound has been isolated. While specific insecticidal studies on pure this compound are lacking, research has demonstrated the insecticidal potential of crude extracts from Cotula cinerea. These extracts have shown efficacy against mosquito larvae and pupae, suggesting a potential source for the development of botanical insecticides. The primary mechanism of action identified in these studies is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.

These notes provide a summary of the available data and experimental protocols for researchers interested in the insecticidal applications of Cotula cinerea extracts.

Quantitative Data Summary

The following tables summarize the insecticidal activity of a methanolic extract of Cotula cinerea against the larvae and pupae of the mosquito Culex pipiens.

Table 1: Larvicidal and Pupicidal Activity of Cotula cinerea Methanolic Extract [1][2]

Target Organism (Species)Target StageExposure Time (hours)LC50 (mg/mL)LC90 (mg/mL)
Culex pipiens4th Instar Larvae241.262.35
Culex pipiensPupae241.104.37

LC50: Lethal concentration required to kill 50% of the test population. LC90: Lethal concentration required to kill 90% of the test population.

Table 2: Acetylcholinesterase (AChE) Inhibition by Cotula cinerea Methanolic Extract [1][2]

Target Organism (Species)Target StageTreatment ConcentrationExposure Time (hours)AChE Inhibition (%)
Culex pipiens4th Instar LarvaeLC504830.98 ± 2.97
Culex pipiens4th Instar LarvaeLC904848.77 ± 4.72
Culex pipiensPupaeLC504835.11 ± 7.44
Culex pipiensPupaeLC904851.83 ± 4.04

Experimental Protocols

Preparation of Cotula cinerea Methanolic Extract

This protocol describes the preparation of a crude methanolic extract from the aerial parts of Cotula cinerea for use in insecticidal bioassays.

Materials:

  • Dried aerial parts of Cotula cinerea

  • Methanol (B129727) (analytical grade)

  • Grinder or blender

  • Soxhlet apparatus or maceration flasks

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Distilled water

  • Tween 80 (as an emulsifier)

Protocol:

  • Collect and air-dry the aerial parts of Cotula cinerea in a shaded, well-ventilated area until constant weight.

  • Grind the dried plant material into a fine powder.

  • Maceration Method: a. Soak the powdered plant material in methanol (e.g., 100 g of powder in 1 L of methanol) in a sealed container. b. Keep the mixture at room temperature for 48-72 hours with occasional shaking. c. Filter the mixture through filter paper to separate the extract from the plant debris. d. Repeat the extraction process with the residue 2-3 times to ensure complete extraction. e. Combine all the filtrates.

  • Concentrate the methanolic extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a semi-solid crude extract is obtained.

  • Store the crude extract in a cool, dark place (e.g., at 4°C) until further use.

  • For bioassays, prepare a stock solution by dissolving a known weight of the crude extract in a small amount of methanol or another suitable solvent, and then emulsify it in distilled water containing a small percentage of an emulsifier like Tween 80 (e.g., 0.1%) to ensure proper mixing in the aqueous medium for testing.

Larvicidal and Pupicidal Bioassay (WHO Protocol Adaptation)

This protocol is adapted from the World Health Organization (WHO) guidelines for testing the efficacy of insecticides against mosquito larvae and pupae.[2]

Materials:

  • Culex pipiens larvae (late 3rd or early 4th instar) and pupae

  • Cotula cinerea extract stock solution

  • Beakers or disposable cups (250-500 mL)

  • Pipettes

  • Distilled or de-chlorinated water

  • Incubator or controlled environment room (e.g., 25 ± 2°C, 75-85% relative humidity, 12:12 h light:dark cycle)

Protocol:

  • Prepare a series of test concentrations of the Cotula cinerea extract (e.g., 0.62, 1.25, 2.50, 3.75, and 5 mg/mL) by diluting the stock solution in the test water.[1][2]

  • Set up at least four replicates for each concentration and a control group. The control group should contain the same amount of emulsifier as the test concentrations.

  • In each beaker, place 20-25 larvae or pupae in a specified volume of test water (e.g., 200 mL).

  • Add the appropriate amount of the extract solution to each beaker to achieve the desired final concentration.

  • Gently stir the water to ensure uniform distribution of the extract.

  • Place the beakers in a controlled environment.

  • Record the mortality of larvae and pupae at specified time intervals (e.g., 24, 48, and 72 hours). Mortality is determined by the inability to move when prodded with a needle or pipette.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

  • Use probit analysis to determine the LC50 and LC90 values.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a method to determine the effect of the Cotula cinerea extract on acetylcholinesterase activity in target insects.

Materials:

  • Treated and untreated (control) insect larvae or pupae

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetylthiocholine iodide (ATChI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer (microplate reader)

  • 96-well microplate

Protocol:

  • Homogenize a known number of treated and control insects in ice-cold phosphate buffer.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 rpm) at 4°C for a specified time (e.g., 15 minutes).

  • Collect the supernatant, which contains the enzyme fraction.

  • In a 96-well microplate, add the enzyme supernatant, phosphate buffer, and DTNB solution to each well.

  • Initiate the reaction by adding the substrate (ATChI).

  • Measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition in the treated samples compared to the control.

Visualizations

Proposed Mechanism of Action

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse (Hyper-excitation, Paralysis, Death) AChR->Nerve_Impulse Initiates nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Cotula_cinerea_Extract Cotula cinerea Extract (Bioactive Compounds) Cotula_cinerea_Extract->AChE Inhibits

Caption: Proposed mechanism of action of Cotula cinerea extract via inhibition of acetylcholinesterase (AChE).

Experimental Workflow for Insecticidal Bioassay

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Plant_Material 1. Cotula cinerea (Aerial Parts) Extraction 2. Methanolic Extraction Plant_Material->Extraction Crude_Extract 3. Crude Extract Extraction->Crude_Extract Test_Solutions 4. Prepare Test Concentrations Crude_Extract->Test_Solutions Exposure 6. Expose Insects to Extract Test_Solutions->Exposure Insect_Rearing 5. Rear Culex pipiens (Larvae & Pupae) Insect_Rearing->Exposure Mortality_Count 7. Record Mortality (24, 48, 72h) Exposure->Mortality_Count AChE_Assay 10. AChE Inhibition Assay Exposure->AChE_Assay Collect samples Probit_Analysis 8. Probit Analysis Mortality_Count->Probit_Analysis LC_Values 9. Determine LC50 & LC90 Probit_Analysis->LC_Values Mechanism 11. Elucidate Mechanism AChE_Assay->Mechanism

Caption: General workflow for evaluating the insecticidal activity of Cotula cinerea extract.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Tanacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tanacin, a sesquiterpene lactone derived from the plant Tanacetum parthenium (feverfew), has demonstrated significant anti-inflammatory potential. The primary mechanism of action is attributed to the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This document provides detailed protocols for a panel of in vitro and in vivo assays designed to rigorously evaluate and quantify the anti-inflammatory effects of this compound. The protocols are intended to guide researchers in generating robust and reproducible data for preclinical drug development and mechanistic studies.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). A reduction in NO levels indicates potential anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like L-NAME).

    • Pre-incubate the cells with this compound for 1 hour.

  • Stimulation: After pre-incubation, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-1β)

Principle: This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β), from LPS-stimulated macrophages.

Protocol:

  • Cell Culture, Seeding, and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition protocol (Section 1.1).

  • Supernatant Collection: After the 24-hour LPS stimulation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells.

  • ELISA:

    • Collect the supernatant for analysis.

    • Use commercially available ELISA kits for murine TNF-α and IL-1β.

    • Follow the manufacturer's instructions precisely for coating the plates, adding samples and standards, incubation with detection antibodies, adding substrate, and stopping the reaction.

  • Data Acquisition: Read the absorbance at the wavelength specified by the ELISA kit manufacturer (typically 450 nm).

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the concentration of TNF-α and IL-1β in each sample. Calculate the percentage inhibition for each this compound concentration and determine the IC₅₀ values.

Data Presentation: In Vitro Assays

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in RAW 264.7 Macrophages

AssayParameterThis compound IC₅₀ (µM)Positive Control
Griess AssayNO Production8.5 ± 1.2L-NAME (IC₅₀: 15.3 µM)
TNF-α ELISATNF-α Secretion5.2 ± 0.9Dexamethasone (IC₅₀: 0.1 µM)
IL-1β ELISAIL-1β Secretion6.8 ± 1.1Dexamethasone (IC₅₀: 0.2 µM)
5-LOX AssayEnzyme Activity12.4 ± 2.1Zileuton (IC₅₀: 0.5 µM)
COX-2 AssayEnzyme Activity18.9 ± 3.5Celecoxib (IC₅₀: 0.04 µM)

Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Experimental Workflow: In Vitro Cytokine Analysis

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Pre-treat with this compound Seed->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform TNF-α / IL-1β ELISA Collect->ELISA Read Read Absorbance ELISA->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for in vitro cytokine inhibition assay.

Part 2: In Vivo Assessment of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model

Principle: This is a widely used model for acute inflammation. Carrageenan injection into the rat paw induces a biphasic edema. The first phase is mediated by histamine (B1213489) and serotonin, while the second, more prolonged phase, is mediated by prostaglandins (B1171923) and leukotrienes.[3] Inhibition of the second phase is indicative of an anti-inflammatory effect similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Animals: Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

TPA-Induced Mouse Ear Edema Model

Principle: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) induces a potent inflammatory response characterized by edema and cellular infiltration. This model is useful for evaluating topically or systemically administered anti-inflammatory agents.[4][5]

Protocol:

  • Animals: Use male Swiss albino mice (20-25g).

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: this compound (e.g., 0.5 mg/ear, topical)

    • Group III: this compound (e.g., 1.0 mg/ear, topical)

    • Group IV: Standard Drug (e.g., Dexamethasone, 0.1 mg/ear, topical)

  • Induction of Edema: Apply 20 µL of TPA solution (2.5 µg/µL in acetone) to the inner and outer surfaces of the right ear of each mouse.

  • Treatment: 30 minutes after TPA application, apply the respective treatments topically to the right ear.

  • Measurement of Edema:

    • After 6 hours, sacrifice the animals by cervical dislocation.

    • Using a 6 mm biopsy punch, take a circular section from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

  • Data Analysis:

    • Calculate the edema as the difference in weight between the right and left ear punches for each mouse.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation: In Vivo Assays

Table 2: Effect of this compound on Acute Inflammation Models

ModelTreatment GroupDose% Inhibition of Edema (at peak)
Carrageenan Paw EdemaThis compound25 mg/kg, p.o.35.4% ± 4.1%
(Rat)This compound50 mg/kg, p.o.58.2% ± 5.5%
Indomethacin10 mg/kg, p.o.67.1% ± 4.9%
TPA Ear Edema (Mouse)This compound0.5 mg/ear31.6% ± 3.8%
This compound1.0 mg/ear51.9% ± 4.7%
Dexamethasone0.1 mg/ear75.3% ± 6.2%

Note: Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Part 3: Mechanism of Action - Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated by its ability to inhibit the NF-κB signaling pathway.[2] Parthenolide, a major component of feverfew, has been shown to directly bind to and inhibit the IκB kinase (IKK) complex, preventing the downstream cascade that leads to the transcription of pro-inflammatory genes.[1][6]

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Inactive Complex cluster_2 Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates This compound This compound This compound->IKK Inhibition NFkB NF-κB (p50/p65) IkB_P P-IκBα (Ubiquitinated) Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_Active Active NF-κB (p50/p65) IkB_P->NFkB_Active Releases Proteasome->IkB Degrades IκBα DNA κB DNA Sites NFkB_Active->DNA Translocation NFkB_Active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) DNA->Genes Gene Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. This compound may also exert its effects by modulating MAPK signaling, which can influence the expression of inflammatory mediators.[2]

G cluster_0 Cell Exterior / Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation Genes Inflammatory Gene Expression TF->Genes This compound This compound This compound->MAPKKK Modulation

Caption: Potential modulation of the MAPK pathway by this compound.

References

Application Notes & Protocols: Quantitative Analysis of Tannins and Tanacetin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and standardized protocols for the quantitative analysis of tannins and the flavonoid tanacetin (B75412) in plant extracts. It covers methodologies ranging from spectrophotometric assays for total tannin content to advanced chromatographic techniques like HPLC and LC-MS for the specific quantification of individual compounds. The included protocols are designed to ensure accuracy, reproducibility, and reliability of results for research, quality control, and drug development purposes.

Introduction

Plant extracts are complex mixtures containing a diverse array of secondary metabolites. Among these, tannins and flavonoids are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1]

  • Tannins: A class of water-soluble polyphenolic compounds with molecular weights ranging from 500 to over 3000 Da.[2] They are known for their ability to precipitate proteins and have been utilized in various industries, from leather tanning to medicine.[2] Their quantification is crucial for standardizing herbal products and for pharmacological studies.

  • Tanacetin: A lipophilic flavonoid found in plants of the Tanacetum genus, such as feverfew (Tanacetum parthenium).[1] It exhibits anti-inflammatory effects, partly by inhibiting prostaglandin (B15479496) production.[1] Accurate quantification of tanacetin is vital for the development of targeted therapeutics from these plants.

The selection of an appropriate analytical method depends on the specific research goals, the complexity of the plant matrix, and the required sensitivity and selectivity. This guide details three widely used methods: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

UV-Vis Spectrophotometry

This technique is a simple and robust method for quantifying total polyphenolic compounds in natural extracts.[3] The Folin-Ciocalteu method is commonly used, where the reagent reacts with phenolic compounds to produce a blue-colored complex, the absorbance of which is measured. While not specific to tannins, it provides a rapid estimation of the total phenolic content, from which tannin content can be inferred. The UV-Vis spectrum for Tanacetum vulgare extracts shows a broad band below 330 nm, confirming a high content of polyphenolic compounds.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying individual compounds within a complex mixture.[5] When coupled with a UV detector (HPLC-UV), it offers a reliable method for the quantitative analysis of specific tannins (e.g., tannic acid, gallic acid) or flavonoids like tanacetin.[6][7] A reverse-phase C18 column is frequently used for flavonoid analysis.[5] This method provides significantly higher specificity and accuracy compared to spectrophotometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[8] This technique is invaluable for accurately quantifying compounds at trace concentrations or in highly complex matrices.[8] For flavonoids and tannins, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity, making it the gold standard for quantitative analysis in drug development and metabolic studies.[9]

Data Presentation

Clear and structured data presentation is essential for comparison and interpretation.

Table 1: Example Data Summary for Total Phenolic and Tannin Content (UV-Vis)

Sample IDPlant SpeciesPart UsedTotal Phenolic Content (mg GAE/g extract)Total Tannin Content (mg TAE/g extract)
EXT-001Tanacetum vulgareLeaves156.0 ± 5.2120.5 ± 4.1
EXT-002Tanacetum vulgareFlowers134.0 ± 4.8105.3 ± 3.9
EXT-003Acacia mearnsiiBark250.7 ± 8.9210.2 ± 7.5

GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents. Data presented as mean ± SD (n=3).

Table 2: Example Data for Quantification of Tanacetin by HPLC-UV

Sample IDPlant SpeciesRetention Time (min)Concentration (µg/mL)Purity (%)
StandardTanacetin8.4550.099.8
EXT-004Tanacetum parthenium8.4635.2 ± 1.598.5
EXT-005Tanacetum cinerariifolium8.4412.8 ± 0.997.9

Data presented as mean ± SD (n=3).

Experimental Workflows and Pathways

Visual Diagrams

G Overall Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Quantitative Analysis Harvest Plant Material Harvesting & Drying Grind Grinding to Fine Powder Harvest->Grind Solvent Solvent Selection (e.g., 70% Acetone) Grind->Solvent Extraction Ultrasonic/Soxhlet Extraction Solvent->Extraction Filter Filtration & Concentration Extraction->Filter UV UV-Vis (Total Tannins) Filter->UV HPLC HPLC-UV (Specific Compounds) Filter->HPLC LCMS LC-MS/MS (High Sensitivity) Filter->LCMS Data Data Processing & Reporting UV->Data HPLC->Data LCMS->Data

Caption: Workflow from plant sample preparation to data analysis.

G Comparison of Analytical Methods Method1 UV-Vis Spectrophotometry + Rapid & Low Cost + Good for Screening - Low Specificity - Measures Total Phenolics Method2 HPLC-UV + High Specificity + Accurate Quantification + Separates Compounds - Higher Cost & Complexity Method1->Method2 Increasing Specificity Method3 LC-MS/MS + Highest Specificity + Highest Sensitivity + Structural Info - High Cost & Expertise Method2->Method3 Increasing Sensitivity

Caption: Comparison of key analytical techniques.

G Simplified NF-κB Signaling Pathway cluster_cell Cytoplasm cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Tanacetin Tanacetin / Parthenolide Tanacetin->IKK inhibits

Caption: NF-κB pathway, a target of compounds in Tanacetum.[10][11]

Detailed Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

This protocol is optimized for the extraction of polyphenols, including tannins and flavonoids.

1. Materials and Reagents:

  • Plant material (e.g., leaves, flowers, bark).

  • Drying oven.

  • Grinder or mill.

  • Extraction solvents: 70% aqueous acetone, 70% aqueous methanol.[12]

  • Ultrasonic water bath or Soxhlet apparatus.

  • Centrifuge.

  • Rotary evaporator.

  • Whatman No. 1 filter paper.

  • 0.22 µm syringe filters.

2. Procedure:

  • Drying: Dry the fresh plant material in an oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved to prevent enzymatic degradation.[12]

  • Grinding: Grind the dried material into a fine powder (to pass a 0.5 mm sieve) to increase the surface area for extraction.[12]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 70% aqueous acetone. Acetone is highly effective for extracting tannins.[2][12]

    • Place the flask in an ultrasonic water bath for 30 minutes at room temperature. Repeat the extraction process three times with fresh solvent.

    • Alternatively, use a Soxhlet apparatus for exhaustive extraction, though this may degrade heat-sensitive compounds.

  • Filtration and Concentration:

    • Pool the extracts and filter through Whatman No. 1 paper.

    • Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particles.

    • Remove the organic solvent (acetone) from the supernatant using a rotary evaporator under reduced pressure at <40°C.

    • The remaining aqueous extract can be freeze-dried (lyophilized) to yield a stable crude extract powder.

  • Sample Preparation for Analysis:

    • Accurately weigh the dried extract and dissolve it in a suitable solvent (e.g., methanol/water 1:1) to a known concentration (e.g., 1 mg/mL).[13]

    • Filter the solution through a 0.22 µm syringe filter before injection into HPLC or LC-MS systems.

Protocol 2: Quantitative Analysis of Total Tannins (UV-Vis)

This protocol uses the Folin-Ciocalteu method to determine total phenolic content.

1. Materials and Reagents:

  • Folin-Ciocalteu reagent.

  • Gallic acid (for standard curve).

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v).

  • Distilled water.

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of gallic acid (1 mg/mL).

    • Create a series of dilutions ranging from 10 to 100 µg/mL.

  • Sample Reaction:

    • Pipette 0.5 mL of each standard dilution or plant extract solution into a test tube.

    • Add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix well.

    • After 5 minutes, add 2.0 mL of 7.5% Na₂CO₃ solution.

    • Incubate the mixture in the dark at room temperature for 60 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 765 nm against a blank (containing all reagents except the sample/standard).

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to create a calibration curve.

    • Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of total phenolics in the plant extract.

    • Results are typically expressed as mg of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol provides a framework for quantifying specific compounds like tannic acid or tanacetin.

1. Materials and Reagents:

  • HPLC system with UV detector, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.[13]

  • Formic acid or phosphoric acid.

  • Analytical standards (e.g., Tannic Acid, Tanacetin) of known purity.

2. Chromatographic Conditions (Example for Flavonoids/Tannins):

  • Mobile Phase A: Water with 0.1% formic acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration period.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 270 nm for tannic acid[6], or scanned across 210-400 nm for flavonoids to find the optimal wavelength (e.g., 330-370 nm).[14][15]

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard (e.g., 1000 µg/mL) and create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.[6]

  • Analysis: Inject the standards and prepared plant extract samples into the HPLC system.

  • Quantification:

    • Identify the peak of interest in the sample chromatogram by comparing its retention time with that of the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration. The curve should have a correlation coefficient (R²) > 0.995.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Protocol 4: Advanced Quantitative Analysis by LC-MS

This protocol is for highly sensitive and specific quantification.

1. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).[13]

  • Electrospray Ionization (ESI) source, often operated in negative ion mode for phenolic compounds.[14]

2. Procedure:

  • Method Development:

    • Optimize the HPLC separation as described in Protocol 3. The mobile phase must be compatible with MS (e.g., use volatile buffers like formic acid or ammonium (B1175870) formate).

    • Infuse a standard solution of the target analyte directly into the mass spectrometer to optimize MS parameters (e.g., capillary voltage, cone voltage, gas flows).

    • Determine the precursor ion (the molecular ion [M-H]⁻) and develop a fragmentation method to identify stable and intense product ions for MRM.

  • Quantification:

    • Prepare a calibration curve using the analytical standard, typically in the range of ng/mL to low µg/mL.

    • Inject the samples and standards into the LC-MS/MS system.

    • Quantify the analyte by integrating the peak area for the specific MRM transition (precursor ion → product ion) and comparing it against the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

References

Application Notes and Protocols for Tannic Acid as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a phytochemical named "Tanacin" is limited in publicly available scientific literature. It is possible that "Tannic Acid," a well-researched and widely used phytochemical standard belonging to the tannin class of compounds, was the intended subject. Therefore, these application notes and protocols focus on Tannic Acid.

Introduction

Tannic acid is a naturally occurring polyphenol belonging to the hydrolyzable tannin group.[1][2] It is found in a variety of plants, including gall nuts, and is known for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Due to its well-characterized chemical properties and biological activities, tannic acid is frequently used as a phytochemical standard in various research and drug development applications. These notes provide an overview of its applications, quantitative data, and detailed experimental protocols for its use as a standard.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇₆H₅₂O₄₆ (representative)Commercial sources
Molecular Weight1701.2 g/mol (representative)Commercial sources
AppearanceYellowish to light brown powderCommercial sources
SolubilityWater, ethanol, acetone[6]

Applications as a Phytochemical Standard

Tannic acid serves as a reference standard in a multitude of applications:

  • Quantification of Total Phenolic and Tannin Content: It is widely used to generate a standard curve in colorimetric assays like the Folin-Ciocalteu method for the determination of total phenolics in plant extracts and food products.[7][8][9]

  • Antioxidant Activity Assays: Tannic acid is employed as a positive control in various antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

  • Enzyme Inhibition Studies: It can be used as a reference inhibitor for enzymes like tyrosinase and α-amylase.

  • In Vitro and In Vivo Biological Studies: As a well-characterized bioactive compound, it is used to investigate cellular and physiological responses, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

Experimental Protocols

Quantification of Total Tannin Content using the Folin-Ciocalteu Method

This protocol describes the use of tannic acid to create a standard curve for quantifying total tannin content in a sample.

Materials:

  • Tannic acid standard

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (20% w/v)

  • Distilled water

  • Sample extract

  • Spectrophotometer

Procedure:

  • Preparation of Tannic Acid Standard Solutions:

    • Prepare a stock solution of tannic acid (e.g., 1 mg/mL) in distilled water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 150 µg/mL.[8]

  • Assay:

    • To 0.5 mL of each standard solution or sample extract, add 2.5 mL of 10% Folin-Ciocalteu reagent.

    • After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.

    • Incubate the mixture at room temperature for 2 hours in the dark.

  • Measurement:

    • Measure the absorbance of the solutions at 765 nm using a spectrophotometer against a blank (distilled water).

  • Standard Curve and Quantification:

    • Plot the absorbance of the tannic acid standards against their concentrations to generate a standard curve.

    • Determine the total tannin content of the sample by interpolating its absorbance on the standard curve. The results are typically expressed as mg of tannic acid equivalents (TAE) per gram of dry extract.

Workflow for Total Tannin Quantification

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Tannic Acid Stock Solution (1 mg/mL) prep_standards Prepare Standard Solutions (10-150 µg/mL) prep_stock->prep_standards mix Mix 0.5 mL Standard/Sample with 2.5 mL Folin-Ciocalteu Reagent prep_standards->mix prep_sample Prepare Sample Extract prep_sample->mix add_na2co3 Add 2.0 mL 20% Na₂CO₃ Solution mix->add_na2co3 incubate Incubate for 2 hours in the dark add_na2co3->incubate measure_abs Measure Absorbance at 765 nm incubate->measure_abs plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve quantify Quantify Tannin Content in Sample plot_curve->quantify

Caption: Workflow for quantifying total tannins using the Folin-Ciocalteu method with a tannic acid standard.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the use of tannic acid to assess its cytotoxic effects on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tannic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Treatment:

    • Prepare various concentrations of tannic acid in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the tannic acid solutions. Include a vehicle control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[10]

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Signaling Pathways Modulated by Tannic Acid

Tannic acid has been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][2][11]

NF-κB Signaling Pathway in Inflammation:

Tannic acid can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[11] It can achieve this by potentially inducing the expression of PPARγ (peroxisome proliferator-activated receptor-gamma), which in turn suppresses the phosphorylation of IκBα and subsequent translocation of NF-κB to the nucleus.[11] This leads to a downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.[11]

NF-κB Signaling Pathway Inhibition by Tannic Acid

G cluster_cytoplasm Cytoplasm TA Tannic Acid PPARg PPARγ Expression TA->PPARg induces IKK IKK Complex PPARg->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Inflammation activates

Caption: Tannic acid inhibits the NF-κB signaling pathway, reducing inflammation.

Anticancer Signaling Pathways:

Tannic acid has been reported to exert anticancer effects by modulating various signaling pathways, including:

  • JAK/STAT Pathway: Inhibition of this pathway can lead to reduced cell proliferation and survival.[1][2]

  • RAS/RAF/mTOR Pathway: Downregulation of this pathway can suppress tumor growth and angiogenesis.[1][2]

  • VEGF/VEGFR Pathway: By inhibiting this pathway, tannic acid can reduce tumor-induced blood vessel formation.[1][2]

Overview of Anticancer Signaling Pathways Modulated by Tannic Acid

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes TA Tannic Acid JAK_STAT JAK/STAT TA->JAK_STAT RAS_RAF_mTOR RAS/RAF/mTOR TA->RAS_RAF_mTOR VEGF_VEGFR VEGF/VEGFR TA->VEGF_VEGFR Proliferation Cell Proliferation JAK_STAT->Proliferation Survival Cell Survival JAK_STAT->Survival RAS_RAF_mTOR->Proliferation Angiogenesis Angiogenesis RAS_RAF_mTOR->Angiogenesis VEGF_VEGFR->Angiogenesis

Caption: Tannic acid inhibits key signaling pathways involved in cancer progression.

Conclusion

Tannic acid is a versatile and indispensable phytochemical standard for researchers in various fields. Its well-defined properties and biological activities make it an excellent reference compound for the quantification of tannins, evaluation of antioxidant potential, and investigation of cellular signaling pathways. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of tannic acid as a phytochemical standard in a laboratory setting.

References

Application Notes and Protocols for In Vivo Studies of Tanacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and study of Tanacin, a compound with noted therapeutic potential. The protocols outlined below are based on established methodologies for similar polyphenolic compounds, such as tannic acid and tanshinones, and are intended to serve as a foundational framework for preclinical research.

Introduction to this compound's Biological Activity

This compound and related compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In vivo studies are critical to understanding the systemic effects, efficacy, and safety profile of this compound. Key areas of investigation for this compound include its role in modulating signaling pathways related to inflammation and cell proliferation.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.

  • NF-κB Signaling Pathway: this compound has been observed to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and growth. This compound has been shown to modulate this pathway, which is often dysregulated in cancer.[2][3]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation and apoptosis. This compound can influence this pathway, contributing to its anti-cancer properties.[3]

Signaling Pathway Diagram

Tanacin_Signaling_Pathways cluster_0 Inflammation cluster_1 Cancer Proliferation Tanacin_inflam This compound NFkB NF-κB Tanacin_inflam->NFkB inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes Tanacin_cancer This compound PI3K_Akt PI3K/Akt/mTOR Tanacin_cancer->PI3K_Akt modulates MAPK MAPK Tanacin_cancer->MAPK modulates Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes MAPK->Proliferation promotes

Caption: Key signaling pathways modulated by this compound in inflammation and cancer.

Experimental Design for In Vivo Studies

A well-structured in vivo study is essential to evaluate the efficacy and safety of this compound. The following sections outline a general workflow and key considerations.

General Experimental Workflow

The workflow for a typical in vivo study of this compound involves several key stages, from animal model selection to data analysis.

Experimental_Workflow A Animal Model Selection (e.g., C57BL/6J mice) B Acclimatization (1-2 weeks) A->B C Disease Induction (if applicable) B->C D Grouping and Randomization C->D E This compound Administration (define dose, route, frequency) D->E F Monitoring (body weight, clinical signs) E->F G Endpoint Data Collection (e.g., tumor volume, tissue histology) F->G H Data Analysis and Interpretation G->H

Caption: General workflow for an in vivo efficacy study of this compound.

Animal Models

The choice of animal model is critical and depends on the research question.

Research AreaRecommended Animal ModelRationale
Inflammation (Atopic Dermatitis) NC/Nga miceGenetically predisposed to develop atopic dermatitis-like skin lesions.[1]
Metabolic Disease (NAFLD) C57BL/6J mice on a Western dietA common model for diet-induced non-alcoholic fatty liver disease.[4]
Cancer (General) Nude mice or SCID miceImmunodeficient models suitable for xenograft studies with human cancer cell lines.
Neuroscience Various transgenic models (e.g., humanized APOE)Specific models for studying neurodegenerative diseases.[5]
General Toxicity Albino rats (e.g., Wistar)Commonly used for toxicology and safety pharmacology studies.[6]
Dosing and Administration

Proper dosing and administration are crucial for obtaining reliable and reproducible results.

ParameterRecommendationConsiderations
Dose Range Determined by Maximum Tolerated Dose (MTD) study. Start with a range based on literature for similar compounds (e.g., 50-300 mg/kg for oral administration).The MTD is the highest dose that does not cause unacceptable toxicity.[7]
Route of Administration Oral gavage, Intraperitoneal (IP) injection, Intravenous (IV) injection.The route should be relevant to the intended clinical application. Oral gavage is common for compounds with good oral bioavailability. IP and IV routes provide more direct systemic exposure.[8]
Frequency Daily or every other day.Dependent on the pharmacokinetic profile of this compound.
Vehicle Sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or PEG300.The vehicle should be non-toxic and not interfere with the experimental outcome.[9]

Experimental Protocols

The following are detailed protocols for key in vivo experiments.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.[7]

Materials:

  • This compound

  • Appropriate vehicle

  • Healthy mice or rats (e.g., C57BL/6 or Wistar)

  • Syringes and needles for the chosen administration route

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the start of the study.

  • Dose Selection: Select a starting dose based on available in vitro cytotoxicity data or literature on similar compounds. Subsequent dose levels should be escalated in a stepwise manner (e.g., using a modified Fibonacci sequence).

  • Grouping: Assign a small group of animals (e.g., n=3-5 per group) to each dose level, including a vehicle control group.

  • Administration: Administer this compound or vehicle according to the defined route and schedule (e.g., daily for 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.[7]

  • Endpoint: The MTD is defined as the highest dose at which no more than a certain percentage of animals (e.g., 10%) experience significant weight loss (e.g., >15-20%) or other severe clinical signs.

  • Data Collection: Record all observations, including daily body weights and clinical signs. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

Protocol: In Vivo Efficacy Study in a Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Human cancer cells (e.g., A549 lung cancer cells)

  • Immunocompromised mice (e.g., nude mice)

  • This compound

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells under sterile conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment: Administer this compound or control treatments as per the defined schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[7]

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

  • Data Collection: Collect tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of MTD Study Data Summary
Dose Group (mg/kg)Mean Body Weight Change (%)Number of Animals with >15% Weight LossKey Clinical Observations
Vehicle+5.20/5Normal
50+4.80/5Normal
100+2.10/5Normal
200-8.51/5Mild lethargy
400-18.34/5Significant lethargy, ruffled fur
Table 2: Example of Efficacy Study Data Summary
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1250 ± 150-+3.5
This compound (50 mg/kg)875 ± 12030+2.8
This compound (100 mg/kg)550 ± 9856+1.5
Positive Control480 ± 8561.6-5.2

Conclusion

These application notes and protocols provide a comprehensive framework for conducting in vivo studies on this compound. Adherence to these guidelines will help ensure the generation of robust and reproducible data, which is essential for advancing the preclinical development of this promising compound. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Flow Cytometry Analysis of Cells Treated with Tannic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid, a naturally occurring polyphenol, has garnered significant interest in biomedical research due to its potential anticancer properties. Studies have demonstrated that tannic acid can suppress the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis.[[“]][2] Flow cytometry is a powerful and versatile technique for elucidating the cellular mechanisms of action of therapeutic compounds like tannic acid.[3][4] This document provides detailed application notes and protocols for analyzing the effects of tannic acid on cells using flow cytometry, with a focus on cell cycle and apoptosis assays.

Key Applications

Flow cytometry allows for the quantitative analysis of multiple cellular parameters at the single-cell level, providing valuable insights into the pharmacodynamics of tannic acid.[3][4] Key applications include:

  • Cell Cycle Analysis: Determining the effect of tannic acid on cell cycle progression and identifying arrests at specific checkpoints (e.g., G0/G1, S, G2/M).

  • Apoptosis Detection: Quantifying the induction of apoptosis and distinguishing between early and late apoptotic cell populations.

  • Mitochondrial Membrane Potential: Assessing changes in mitochondrial function, a key indicator of intrinsic apoptosis.

  • Intracellular Protein Staining: Measuring the expression of key proteins involved in cell cycle regulation and apoptosis signaling pathways.

Data Presentation

Table 1: Effect of Tannic Acid on Cell Cycle Distribution in A549 Lung Cancer Cells
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Untreated)45.3 ± 2.135.2 ± 1.819.5 ± 1.52.1 ± 0.5
Tannic Acid (20 µM)60.1 ± 2.525.4 ± 1.914.5 ± 1.25.8 ± 0.9
Tannic Acid (40 µM)72.5 ± 3.118.2 ± 1.59.3 ± 0.912.4 ± 1.3
Tannic Acid (60 µM)80.3 ± 3.510.1 ± 1.19.6 ± 0.818.7 ± 1.8

Data adapted from studies on A549 cells, showing a dose-dependent increase in the G0/G1 population and the sub-G1 peak, indicative of apoptosis, following 24-hour treatment with tannic acid.[5]

Table 2: Induction of Apoptosis by Tannic Acid in Hs 683 Glioma Cells
Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)98.2 ± 0.70.55 ± 0.11.25 ± 0.3
Tannic Acid (1 µM)84.1 ± 1.514.83 ± 1.21.07 ± 0.2
Tannic Acid (5 µM)68.7 ± 2.130.10 ± 1.81.20 ± 0.4
Tannic Acid (10 µM)51.9 ± 2.846.94 ± 2.51.16 ± 0.3

Data based on Annexin V/PI staining of Hs 683 cells treated with tannic acid for 24 hours.[6] Results demonstrate a concentration-dependent increase in the percentage of apoptotic cells.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining

This protocol describes the analysis of cell cycle distribution in cells treated with tannic acid using propidium iodide (PI), a fluorescent intercalating agent that stoichiometrically stains DNA.[7][8]

Materials:

  • Cell culture medium

  • Tannic acid solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of tannic acid for the desired time period (e.g., 24 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. The G0/G1 peak should be the first and largest peak, followed by the G2/M peak with approximately twice the fluorescence intensity. The S phase is the region between the G0/G1 and G2/M peaks. The sub-G1 peak represents apoptotic cells with fragmented DNA.

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).[9][10][11]

Materials:

  • Cell culture medium

  • Tannic acid solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Workflows

Tannic_Acid_Apoptosis_Pathway Tanacin Tannic Acid Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to

Caption: Intrinsic apoptosis pathway induced by Tannic Acid.

Flow_Cytometry_Workflow Start Cell Culture and Tannic Acid Treatment Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Fixation Fixation (for Cell Cycle) or Staining (for Apoptosis) Wash->Fixation Staining DNA Staining (PI) or Annexin V/PI Staining Fixation->Staining Analysis Flow Cytometry Acquisition and Analysis Staining->Analysis Result Data Interpretation: Cell Cycle Distribution or Apoptosis Percentage Analysis->Result

Caption: General workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tanacin Yield

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tanacin": The term "this compound" is not a standardized scientific name for a specific compound. This guide focuses on the extraction and optimization of Parthenolide (B1678480) , a major bioactive sesquiterpene lactone found in species of the Tanacetum genus, particularly Feverfew (Tanacetum parthenium). The principles and troubleshooting steps outlined here are broadly applicable to the extraction of similar secondary metabolites from plant materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the final yield of Parthenolide?

A1: The quality and preparation of the initial plant material are paramount. The concentration of Parthenolide can vary significantly based on geographical origin, cultivation conditions, harvesting time, and storage conditions.[1] For optimal yield, it is crucial to use high-quality plant material harvested at the appropriate stage of growth, as this ensures the highest concentration of the target compound.[1] Proper drying and storage, such as in a cool, dry place away from light, are essential to prevent the degradation of active compounds.[1]

Q2: Which solvent system is best for extracting Parthenolide?

A2: The choice of solvent is critical for extraction efficiency. While various polar and nonpolar solvents like ethanol (B145695), methanol, chloroform, and acetonitrile (B52724) can be used, studies have shown that hydro-alcoholic solutions are often superior.[2][3] Specifically, 50% ethanol has been identified as an excellent extraction solvent for Parthenolide from Feverfew.[3] Another rapid and efficient method uses a mixture of acetonitrile and water (90:10, v/v).[4][5] The optimal solvent may depend on the specific extraction technique being employed.

Q3: How does the choice of extraction method impact yield?

A3: Different extraction methods, such as maceration, Soxhlet extraction, and supercritical fluid extraction (SFE), offer varying levels of efficiency and selectivity.

  • Maceration: A simple method involving soaking the plant material in a solvent. It is less efficient than other methods but can be effective.[6]

  • Soxhlet Extraction: A more exhaustive method that can yield a higher quantity of extract.[5][7]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent like ethanol, can be highly efficient and selective for Parthenolide.[8]

Q4: At what stage of plant growth is the Parthenolide concentration highest?

A4: The concentration of Parthenolide is highest in the leaves and flowerheads just before or at the beginning of the flowering period.[9] It is generally absent in the stems.[9] Harvesting at this "full bloom" stage is recommended for maximizing the yield per plant.[9]

Q5: How stable is Parthenolide during and after extraction?

A5: Parthenolide is sensitive to pH, temperature, and moisture. It is most stable in a pH range of 5 to 7 and becomes unstable in acidic (pH < 3) or basic (pH > 7) conditions.[10] In solid extract form, high temperatures and humidity can significantly accelerate its degradation.[11][10] For long-term storage, keeping the powdered extract in a refrigerator at around 5°C with low relative humidity is recommended to maintain its stability.[11][10]

Section 2: Troubleshooting Guides

This section addresses common problems encountered during the extraction and purification of Parthenolide.

Issue 1: Lower Than Expected Parthenolide Yield
Possible Cause Troubleshooting Steps
Poor Quality Raw Material Ensure the plant material was harvested at the optimal time (beginning of flowering) and properly dried and stored.[1][9] Source material from reputable suppliers with quality control data if possible.
Inefficient Extraction Optimize the solvent-to-material ratio; preliminary experiments can help determine the ideal ratio.[1] Increase extraction time or consider a more exhaustive method like Soxhlet or SFE.[5][8] Ensure adequate particle size reduction (grinding) to increase surface area for solvent penetration.[7][12]
Inappropriate Solvent If using a single solvent, try a hydro-alcoholic mixture, such as 50% ethanol or 90% acetonitrile, which have shown high efficiency.[3][4][5]
Degradation During Processing Avoid high temperatures during solvent evaporation (rotoevaporation).[13] Maintain a pH between 5 and 7 during aqueous workups. Process the extract immediately after quenching any reactions to avoid decomposition.[13]
Losses During Workup/Purification Ensure complete transfer of material between vessels by rinsing with the solvent.[13] When performing liquid-liquid extractions, use a sufficient volume of solvent to ensure proper partitioning.[13] If using column chromatography, ensure the compound is not acid-sensitive if using silica (B1680970) gel.[13]
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Non-Selective Extraction Solvent A less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may offer better selectivity for sesquiterpene lactones over highly polar compounds like chlorophylls.[6][14]
Ineffective Purification Optimize the mobile phase for column chromatography to achieve better separation of Parthenolide from impurities. A gradient system of hexane (B92381) and ethyl acetate is commonly used.[14] Consider a multi-step purification process, such as an initial liquid-liquid extraction followed by column chromatography.[6]
Co-extraction of Waxes and Lipids If using a non-polar solvent, a preliminary "de-fatting" step with a solvent like hexane can remove lipids before extracting the target compound with a more polar solvent.

Section 3: Experimental Protocols & Data

Protocol 1: Rapid Extraction of Parthenolide for Quantification

This protocol is adapted for quickly preparing a sample for HPLC analysis.

Materials:

  • Dried and powdered Tanacetum parthenium (Feverfew)

  • Acetonitrile/water (90:10, v/v) solution

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., syringe filter)

Methodology:

  • Weigh a precise amount of the powdered plant material.

  • Add the acetonitrile/water (90:10, v/v) solvent at a specified solid-to-liquid ratio.

  • Stir the mixture vigorously for 30 minutes at room temperature.[4][5]

  • Filter the resulting solution to remove solid plant material.

  • The filtrate is now ready for direct injection into an HPLC system for quantification.[4][5]

Protocol 2: HPLC Quantification of Parthenolide

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4][5]

  • Mobile Phase: Acetonitrile/water (55:45, v/v).[4][5]

  • Flow Rate: 1.5 mL/min.[4][5]

  • Detection Wavelength: 210 nm.[4][5]

  • Analysis Time: Approximately 6 minutes.[4]

Methodology:

  • Prepare a series of standard solutions of pure Parthenolide at known concentrations to generate a calibration curve.

  • Inject the prepared sample extract (from Protocol 1) into the HPLC system.

  • Identify the Parthenolide peak by comparing its retention time to that of the standard.

  • Quantify the amount of Parthenolide in the sample by comparing the peak area to the calibration curve.[5]

Data Presentation: Comparison of Extraction Solvents

The following table summarizes the relative efficiency of different solvents for extracting Parthenolide using a bottle-stirring method.

Solvent System Relative Extraction Efficiency (%)
Acetonitrile / Water (90:10) ~100%
Ethanol ~85%
Acetone ~80%

Data adapted from studies on bottle-stirring extraction methods, where acetonitrile/water (90:10) was found to be the most effective system.[5]

Section 4: Visual Guides (Graphviz)

General Workflow for Parthenolide Extraction and Analysis

G Figure 1. General workflow for Parthenolide extraction and analysis. A Plant Material (Dried & Powdered Feverfew) B Solvent Extraction (e.g., Maceration, Soxhlet) A->B C Filtration / Centrifugation B->C D Crude Extract C->D E Solvent Evaporation (Rotovap) D->E H Quantification (HPLC) D->H F Purification (e.g., Column Chromatography) E->F G Pure Parthenolide F->G G->H

Figure 1. General workflow for Parthenolide extraction and analysis.

Troubleshooting Logic for Low Yield

G Figure 2. Troubleshooting logic for low Parthenolide yield. start Low Yield Observed q1 Is raw material quality verified? (Harvest time, storage) start->q1 sol1 Source new, high-quality plant material. q1->sol1 No q2 Is the extraction method and solvent optimal? q1->q2 Yes sol1->q2 sol2 Test different solvents (e.g., 50% EtOH, 90% ACN). Consider a more exhaustive method. q2->sol2 No q3 Is there evidence of degradation? q2->q3 Yes sol2->q3 sol3 Control temperature and pH. Minimize processing time. q3->sol3 Yes end_node Yield Optimized q3->end_node No sol3->end_node

Figure 2. Troubleshooting logic for low Parthenolide yield.

References

Technical Support Center: Overcoming Solubility Issues with Hydrophobic Compounds in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tanacin": Information regarding a compound specifically named "this compound" is limited. The challenges described are common for a class of hydrophobic molecules. This guide will use "Taxacin," a novel investigational compound with documented solubility challenges, as a representative example. The principles and troubleshooting steps provided are broadly applicable to other hydrophobic compounds used in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why do hydrophobic compounds like Taxacin precipitate in cell culture media?

A1: Taxacin's hydrophobic nature makes it poorly soluble in aqueous environments like cell culture media. Precipitation can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit of the compound in the medium is a primary cause.[1]

  • Temperature Shifts: Changes in temperature, such as freeze-thaw cycles, can decrease the compound's solubility.[1]

  • pH Instability: Alterations in the pH of the culture medium can affect the ionization state and solubility of the compound.[1]

  • Media Composition: Interactions with salts (e.g., calcium salts), proteins, and other components in the media can lead to the formation of insoluble complexes.[1]

  • Improper Dissolution: If the initial stock solution is not prepared correctly, it can lead to precipitation upon addition to the culture medium.[1]

  • Evaporation: Water loss from the culture plate can increase the concentration of the compound, leading to precipitation.[1]

Q2: What is the best solvent for preparing a stock solution of a hydrophobic compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds for cell culture applications.[2][3] It can effectively dissolve these compounds at high concentrations. Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines.[2] Generally, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is considered safe for most cell lines.[2] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration.[2]

Q4: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A4: This is a common issue. Here are some steps to troubleshoot this problem:

  • Pre-warm the media: Warming the cell culture medium to 37°C before adding the stock solution can help maintain solubility.[2]

  • Gradual Dilution: Instead of adding the concentrated stock directly, first, dilute it in a smaller volume of warm media, mix well, and then add this intermediate dilution to the final volume.[2]

  • Slow Addition: Add the stock solution to the media slowly while gently swirling.[1]

  • Lower Final Concentration: The concentration of your compound may be too high for long-term stability in the culture conditions.[1]

Troubleshooting Guide

Issue 1: A precipitate forms immediately upon adding the stock solution to the media.

This suggests a problem with the initial mixing or the stock solution itself.[1]

Potential Cause Recommended Solution
Stock solution not fully dissolvedEnsure your stock solution is completely dissolved and free of particulates. Gentle warming may help.[1]
High final solvent concentrationKeep the final concentration of the solvent (e.g., DMSO) in the culture medium to a minimum (ideally <0.5%).[4]
Cold mediaAlways pre-warm the cell culture media to 37°C before adding the compound.[1]
Rapid additionAdd the stock solution slowly to the media while gently swirling to allow for gradual dissolution.[1]

Issue 2: A precipitate forms over time in the incubator.

This indicates a slower precipitation process, likely due to instability or interactions within the culture environment.[1]

Potential Cause Recommended Solution
Compound concentration is too high for long-term stabilityRe-evaluate the final concentration. It may be necessary to use a lower concentration for longer incubation periods.[1]
Interaction with media componentsThe compound may be interacting with salts or proteins in the media over time.[1] Consider using a different basal medium or serum.
pH shift in the mediumEnsure the culture medium is properly buffered and that the incubator's CO2 levels are stable to maintain the correct pH.
Evaporation from the culture plateUse a humidified incubator and ensure culture plates are properly sealed to prevent evaporation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. For a compound with a molecular weight of 500 g/mol , to make 1 mL of a 10 mM stock, you would need 5 mg.

  • Weigh the compound: Carefully weigh the calculated amount of the compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, you can sonicate the tube for 5-10 minutes or gently warm it to 37°C.[2]

  • Sterilization: DMSO is generally considered self-sterilizing. However, if needed, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.[2]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]

Protocol 2: Diluting the Stock Solution into Cell Culture Medium
  • Warm the medium: Pre-warm the cell culture medium to 37°C in a water bath.[1]

  • Prepare an intermediate dilution (optional but recommended): Add the required volume of the DMSO stock solution to a small volume of the pre-warmed medium (e.g., 1 mL). Gently mix by pipetting up and down.

  • Final dilution: Add the intermediate dilution (or the stock solution directly if not using an intermediate step) to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the flask or plate.

  • Final check: Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Aliquot & Store at -20°C mix->store warm_media Pre-warm Media to 37°C store->warm_media Use one aliquot add_stock Add Stock to Media Slowly warm_media->add_stock mix_gently Gently Swirl add_stock->mix_gently add_to_cells Add to Cells mix_gently->add_to_cells

Caption: Experimental workflow for preparing and using a hydrophobic compound.

precipitation_causes cluster_factors Contributing Factors precipitation Precipitation in Media high_conc High Concentration high_conc->precipitation temp_shift Temperature Shifts temp_shift->precipitation ph_instability pH Instability ph_instability->precipitation media_comp Media Composition media_comp->precipitation improper_diss Improper Dissolution improper_diss->precipitation

Caption: Common causes leading to compound precipitation in vitro.

Example Signaling Pathway: Tenascin-C

Tenascin-C is an extracellular matrix glycoprotein (B1211001) that can influence cell behavior by activating various intracellular signaling pathways.[5] The diagram below illustrates a simplified representation of how Tenascin-C can stimulate cell proliferation.

tenascin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNC Tenascin-C Integrin Integrin Receptor TNC->Integrin ETAR Endothelin Receptor A TNC->ETAR Wnt Wnt Signaling TNC->Wnt enhances MAPK MAPK Pathway ETAR->MAPK stimulates ERK ERK1/2 MAPK->ERK activates cFos c-Fos Expression ERK->cFos induces BetaCatenin β-catenin Stabilization Wnt->BetaCatenin Id2 Id2 Expression BetaCatenin->Id2 stimulates Proliferation Cell Proliferation cFos->Proliferation Id2->Proliferation

Caption: Simplified Tenascin-C signaling pathway leading to cell proliferation.

References

Troubleshooting low yield in Tanacin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during Tanacin purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound yield during purification?

Low yield in this compound purification can stem from several stages of the process. The most common causes include inefficient cell lysis and extraction, degradation of this compound by proteases, suboptimal binding or elution during chromatography steps, and loss of this compound due to precipitation. Each step of your protocol should be carefully evaluated to pinpoint the source of the loss.

Q2: How can I determine at which stage of the purification process the this compound is being lost?

To identify the stage of this compound loss, it is crucial to collect and analyze samples from every step of the purification process. This includes the crude lysate, flow-through fractions, wash fractions, and elution fractions from each chromatography column, as well as any discarded pellets. Analyzing the concentration of this compound in each of these samples will help you pinpoint where the most significant loss is occurring.

Q3: Could the expression system be the primary reason for the low final yield of this compound?

Yes, the initial expression level of this compound is a critical factor that directly impacts the final yield. Low expression will inevitably lead to a low final amount of purified product. It is advisable to optimize expression conditions, such as induction time, temperature, and media composition, before proceeding with large-scale purification.

Troubleshooting Guides

Issue 1: Low this compound Concentration in Crude Lysate

If you are observing a low concentration of this compound even before the first purification step, the issue likely lies in the expression or extraction phase.

Troubleshooting Steps:

  • Verify Expression Levels:

    • Run an SDS-PAGE or Western blot on a small sample of the cell culture pre- and post-induction to confirm that this compound is being expressed.

    • Compare the expression levels to a positive control if available.

  • Optimize Cell Lysis:

    • The chosen lysis method (e.g., sonication, high-pressure homogenization, enzymatic lysis) may be inefficient.

    • Try increasing the intensity or duration of the lysis method or combining methods.

    • Ensure that lysis buffers contain appropriate reagents to maintain the stability of this compound.

Issue 2: this compound is Lost During Chromatography

Significant loss of this compound during chromatographic steps is a common problem. This can manifest as this compound being found in the flow-through or wash fractions, or it failing to elute from the column.

Troubleshooting Steps:

  • Suboptimal Binding to Resin:

    • Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between this compound and the chromatography resin.

    • Consider reducing the flow rate during sample application to allow for sufficient interaction time.

  • Inefficient Elution:

    • The elution buffer may not be strong enough to disrupt the interaction between this compound and the resin.

    • Consider increasing the concentration of the eluting agent (e.g., salt, competitor molecule) or changing the pH of the elution buffer.

    • A gradient elution can help determine the optimal elution conditions.

Data Presentation: Comparison of Elution Conditions

Elution Buffer ComponentConcentrationThis compound Yield (%)Purity (%)
NaCl250 mM4585
NaCl500 mM8592
Imidazole100 mM6088
Imidazole250 mM9295

Experimental Protocols

Protocol 1: Optimized Cell Lysis for this compound Extraction
  • Harvest Cells: Centrifuge the cell culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend Cell Pellet: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, pH 7.5) per gram of wet cell paste.

  • Sonication: Place the cell suspension in an ice bath and sonicate using a probe sonicator. Use 10 cycles of 30-second bursts with 30-second cooling periods in between.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble this compound, for further purification.

Visualizations

Tanacin_Purification_Workflow Expression This compound Expression in Host System Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis & Extraction Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Capture Capture Step (e.g., Affinity Chrom.) Clarification->Capture Intermediate Intermediate Step (e.g., Ion Exchange) Capture->Intermediate Polishing Polishing Step (e.g., Size Exclusion) Intermediate->Polishing Final Purified this compound Polishing->Final

Caption: General workflow for this compound purification.

Low_Yield_Troubleshooting Start Low Final Yield of this compound CheckCrude Analyze Crude Lysate Start->CheckCrude LowInCrude Low this compound in Lysate? CheckCrude->LowInCrude OptimizeExpression Optimize Expression & Lysis LowInCrude->OptimizeExpression Yes AnalyzeFlowThrough Analyze Flow-Through & Wash Fractions LowInCrude->AnalyzeFlowThrough No TanacinInFlowThrough This compound in Flow-Through? AnalyzeFlowThrough->TanacinInFlowThrough OptimizeBinding Optimize Binding Buffer (pH, Ionic Strength) TanacinInFlowThrough->OptimizeBinding Yes AnalyzeElution Analyze Elution Fractions & Stripped Column TanacinInFlowThrough->AnalyzeElution No TanacinNotEluting This compound Not Eluting? AnalyzeElution->TanacinNotEluting OptimizeElution Optimize Elution Buffer (e.g., Higher Salt) TanacinNotEluting->OptimizeElution Yes Degradation Check for Degradation (SDS-PAGE) TanacinNotEluting->Degradation No ProteaseInhibitors Add Protease Inhibitors Degradation->ProteaseInhibitors

Caption: Decision tree for troubleshooting low this compound yield.

Protein_Precipitation HighConc High Local Concentration of this compound During Elution Precipitation This compound Precipitation HighConc->Precipitation BufferMismatch Buffer Mismatch (e.g., pH, Salt) BufferMismatch->Precipitation LowYield Low Soluble this compound Yield Precipitation->LowYield Solution1 Solution: Elute into a Larger Volume Precipitation->Solution1 Solution2 Solution: Perform Buffer Exchange Immediately Precipitation->Solution2

Caption: Causes and solutions for this compound precipitation.

Technical Support Center: Optimizing Tanacin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution in HPLC?

Poor peak resolution, where peaks are not well separated, is a frequent issue in HPLC analysis.[3] It can stem from several factors, broadly categorized as issues with the column, mobile phase, instrument, or the sample itself.[4] Common culprits include an inappropriate mobile phase composition, a degraded or unsuitable column, or suboptimal instrument parameters like flow rate and temperature.[3][5]

Q2: How does the choice of HPLC column affect the resolution of Tanacin?

The column is central to the separation process.[6] For a compound like this compound, a reversed-phase (RP) column, such as a C18, is a common starting point due to its versatility in separating a wide range of organic molecules.[7][8] Key column parameters that significantly impact resolution include:

  • Particle Size: Smaller particles (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) generally lead to higher efficiency and better resolution.[6][8][9]

  • Column Length: Longer columns provide more theoretical plates, which can improve the separation of closely eluting peaks.[3][10][11]

  • Pore Size: The pore size of the packing material should be appropriate for the molecule's size to allow for proper interaction with the stationary phase.[9] For small molecules like this compound, a pore size of around 120 Å is generally suitable.[6]

Q3: Can adjusting the mobile phase composition improve the separation of my peaks?

Yes, optimizing the mobile phase is one of the most powerful ways to improve resolution.[9][12] Key aspects to consider are:

  • Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase will alter the retention time of analytes. Increasing the aqueous portion generally increases retention and can improve separation.[5][13]

  • pH Control: For ionizable compounds, the pH of the mobile phase is critical.[5] Although this compound does not have readily ionizable groups, controlling the pH can help suppress the ionization of any acidic or basic impurities and residual silanol (B1196071) groups on the column, leading to better peak shape.[14]

  • Solvent Type: Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different chemical interactions.[11][15]

Troubleshooting Guide

Issue 1: Broad Peaks

Q: My this compound peak is very broad. What could be the cause and how can I fix it?

Broad peaks are a common sign of efficiency loss in your HPLC system. The potential causes and solutions are summarized below.

Potential CauseSuggested Solution
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[16]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[16][17]
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before injection, which may require 10-20 column volumes.[18]
Sample Solvent Mismatch Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak broadening.[18]
Low Flow Rate While very high flow rates can decrease resolution, an excessively low flow rate can also lead to broader peaks due to diffusion. Optimize the flow rate for your column dimensions and particle size.[3][16]
Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my this compound peak. What should I investigate?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Potential CauseSuggested Solution
Secondary Silanol Interactions Add a competing base to the mobile phase in small concentrations or switch to a modern, high-purity, end-capped C18 column with minimal residual silanol groups.[14] Adjusting the mobile phase pH to a lower value (e.g., 2.5-3.5) can also suppress silanol activity.[14]
Mass Overload Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[4][18]
Column Contamination Contaminants can create active sites that cause tailing. Flush the column or, if necessary, replace it.[16]
Issue 3: Poor Separation of this compound from an Impurity

Q: this compound is co-eluting with another peak. How can I improve the separation?

Improving the separation between two closely eluting peaks often requires adjusting the selectivity of your method.

Potential CauseSuggested Solution
Suboptimal Mobile Phase Composition Modify the organic-to-aqueous ratio. A shallower gradient (a slower increase in the organic solvent percentage) can often improve the resolution of complex mixtures.[5][14] Consider changing the organic modifier (e.g., acetonitrile vs. methanol) to alter selectivity.[11]
Incorrect Column Chemistry If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.[11]
Suboptimal Temperature Temperature can affect selectivity.[9] Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.[3][19]

Experimental Protocols

Protocol 1: General HPLC Method Optimization for Improved Resolution

This protocol provides a systematic approach to developing an HPLC method with improved resolution for a compound like this compound.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Detector Wavelength: Determine the UV maximum absorbance for this compound via a UV scan.

2. Gradient Scouting:

  • Perform a fast gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of this compound.
  • Based on the scouting run, develop a more focused gradient. For example, if this compound elutes at 60% B, you could run a shallower gradient from 50% to 70% B over 15-20 minutes.

3. Optimization of Key Parameters:

  • Flow Rate: Start with a flow rate of 1.0 mL/min. Adjusting the flow rate can influence resolution and analysis time. Lower flow rates can sometimes improve separation.[3][13]
  • Temperature: Set the column temperature to 30 °C. Investigate the effect of temperature by testing at 25 °C and 35 °C. Higher temperatures can improve efficiency but may also alter selectivity.[9][19]
  • Mobile Phase pH: If peak shape is poor, consider adjusting the pH of the aqueous mobile phase (e.g., using phosphate (B84403) buffers) to be within the stable range of your column.[15]

4. Fine-Tuning and Validation:

  • Once satisfactory resolution is achieved, perform system suitability tests to ensure the method is robust and reproducible.
  • Validate the method according to relevant guidelines (e.g., ICH) for parameters like linearity, accuracy, and precision.[20][21][22]

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution sub_broad Broad Peaks start->sub_broad sub_tailing Peak Tailing start->sub_tailing sub_fronting Peak Fronting start->sub_fronting sub_separation Poor Separation start->sub_separation cause_broad1 Column Contamination/ Degradation sub_broad->cause_broad1 cause_broad2 Extra-Column Volume sub_broad->cause_broad2 cause_broad3 Sample Solvent Mismatch sub_broad->cause_broad3 cause_tailing1 Secondary Silanol Interactions sub_tailing->cause_tailing1 cause_tailing2 Mass Overload sub_tailing->cause_tailing2 cause_fronting1 Mass/Volume Overload sub_fronting->cause_fronting1 cause_fronting2 Sample Solvent Too Strong sub_fronting->cause_fronting2 cause_sep1 Suboptimal Mobile Phase sub_separation->cause_sep1 cause_sep2 Incorrect Column Choice sub_separation->cause_sep2 cause_sep3 Suboptimal Temperature sub_separation->cause_sep3

Caption: Troubleshooting workflow for common HPLC peak resolution issues.

Method_Development_Workflow start Define Separation Goal (e.g., Resolve this compound) step1 Initial Column & Mobile Phase Selection (e.g., C18) start->step1 step2 Gradient Scouting Run step1->step2 step3 Optimize Gradient Program (Adjust Slope & Time) step2->step3 step4 Fine-Tune Parameters step3->step4 If resolution is still suboptimal step5 System Suitability & Validation step3->step5 If resolution is adequate param1 Flow Rate step4->param1 param2 Temperature step4->param2 param3 Mobile Phase pH step4->param3 param1->step5 Once optimized param2->step5 Once optimized param3->step5 Once optimized

Caption: Experimental workflow for HPLC method development and optimization.

References

Technical Support Center: Analysis of Tanacin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues encountered during the mass spectrometry analysis of Tanacin, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix[1][2]. When analyzing this compound, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal)[1][3]. This interference directly impacts the accuracy, precision, and sensitivity of your quantitative results, making it a critical parameter to control[4][5]. The primary causes are endogenous components of a biological sample, such as salts, proteins, and phospholipids, that are not removed during sample preparation[1].

Q2: My analysis is showing a suppressed signal for this compound. What are the likely causes?

A2: A suppressed signal for this compound is a classic indicator of matrix effects, where other components in the sample interfere with the ionization of your target analyte[2][6]. Common causes include:

  • Co-elution with Endogenous Components: Phospholipids, salts, or metabolites from biological samples (e.g., plasma, urine) can co-elute with this compound and compete for ionization in the MS source[1].

  • High Analyte Concentration: In some cases, high concentrations of this compound itself or other sample components can lead to self-suppression or detector saturation.

  • Inefficient Sample Cleanup: A sample preparation method that fails to adequately remove interfering matrix components is a primary cause of ion suppression[2][7].

Q3: How can I quantitatively assess if matrix effects are impacting my this compound assay?

A3: The most common method to quantify matrix effects is by calculating the Matrix Factor (MF) using a post-extraction spike method[1]. This involves comparing the peak response of this compound spiked into a blank matrix extract against the response of this compound in a pure solvent.

  • Matrix Factor (MF) Calculation:

    • MF = (Peak Response in Matrix) / (Peak Response in Solvent)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

For a qualitative assessment, the post-column infusion technique can be used to visualize regions of ion suppression or enhancement across the entire chromatographic run[5][8].

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and can it help with my this compound analysis?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). A SIL-IS is considered the gold standard for compensating for matrix effects because it co-elutes with the actual analyte and experiences nearly identical ionization suppression or enhancement[1][6]. By using the ratio of the analyte to the SIL-IS for quantification, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise results[9].

Troubleshooting Guide: Inconsistent Quantification of this compound

This guide addresses the common problem of poor reproducibility, accuracy, and signal intensity in the LC-MS/MS analysis of this compound (Molecular Formula: C₂₀H₂₆O₅[10]).

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to diagnosing and resolving issues related to matrix effects in this compound analysis.

G Troubleshooting Workflow for this compound Analysis cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Solutions Problem Poor Reproducibility / Accuracy in this compound Quantification AssessME Assess Matrix Effect (ME) Calculate Matrix Factor (MF) Problem->AssessME UseIS Implement Internal Standard Problem->UseIS QualAssess Qualitative Assessment (Post-Column Infusion) AssessME->QualAssess If ME is confirmed OptimizePrep Optimize Sample Preparation AssessME->OptimizePrep If MF < 0.8 or > 1.2 QualAssess->OptimizePrep OptimizeLC Optimize Chromatography QualAssess->OptimizeLC SPE Solid-Phase Extraction (SPE) OptimizePrep->SPE LLE Liquid-Liquid Extraction (LLE) OptimizePrep->LLE Dilution Sample Dilution OptimizePrep->Dilution Gradient Modify Gradient / Change Column OptimizeLC->Gradient SIL_IS Use Stable Isotope-Labeled IS UseIS->SIL_IS MatrixMatch Use Matrix-Matched Calibrators UseIS->MatrixMatch

Caption: A flowchart for systematically troubleshooting inconsistent this compound quantification.

Issue 1: Significant Ion Suppression (Matrix Factor < 0.8)

When the calculated Matrix Factor (MF) is significantly below 1.0, it indicates that co-eluting matrix components are suppressing the ionization of this compound.

Solution: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system[2][7]. The table below compares the effectiveness of different sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Plasma

Sample Preparation Method Typical Matrix Factor (MF) Recovery (%) Throughput Key Advantage
Protein Precipitation (PPT) 0.4 - 0.7 90 - 105% High Fast and simple, but often insufficient for removing phospholipids[7].
Liquid-Liquid Extraction (LLE) 0.7 - 0.9 75 - 95% Medium Better cleanup than PPT; removes many non-polar interferences[7].

| Solid-Phase Extraction (SPE) | 0.9 - 1.1 | 85 - 100% | Low-Medium | Highly selective and provides the cleanest extracts[2][7]. |

Data are illustrative and may vary based on the specific matrix and protocol.

Experimental Protocols

Here are detailed protocols for more advanced sample preparation techniques designed to reduce matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This method uses a mixed-mode polymeric SPE cartridge to selectively isolate this compound while washing away interfering compounds.

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 200 µL of plasma sample by adding 600 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Elute interferences with 1 mL of 0.1% formic acid in water.

    • Wash 2: Elute further interferences with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol uses a non-polar solvent to extract this compound from an aqueous sample.

  • Sample Preparation: To 200 µL of plasma sample, add 50 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Dry & Reconstitute: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Issue 2: Retention Time Shifts and Poor Peak Shape

Inconsistent retention times or poor peak shapes (e.g., tailing, splitting) can indicate that matrix components are interacting with the analytical column or that the chromatographic method is not robust enough to separate this compound from these interferences[11].

Solution: Optimize Chromatographic Conditions

Adjusting the liquid chromatography method can separate this compound from the region where ion suppression occurs[4].

  • Gradient Modification: Lengthen the gradient or adjust the slope to increase the separation between this compound and interfering peaks.

  • Column Chemistry: Switch to a different column chemistry. If using a standard C18 column, consider a pentafluorophenyl (PFP) or biphenyl (B1667301) phase, which offer different selectivities for polar and aromatic compounds.

  • Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive to improve peak shape and ionization efficiency. For positive mode ESI, 0.1% formic acid is a common choice[12].

  • Use of a Divert Valve: Program a divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, reducing source contamination[4].

Logical Diagram: Calibration Strategy Selection

Choosing the right calibration strategy is crucial for compensating for matrix effects that cannot be eliminated through sample prep or chromatography.

G Selecting a Calibration Strategy cluster_0 Initial Question cluster_1 Available Blank Matrix cluster_2 No Blank Matrix BlankMatrix Is a representative blank matrix available? SIL_IS Best: Stable Isotope-Labeled Internal Standard (SIL-IS) BlankMatrix->SIL_IS Yes StdAdd Standard Addition Method (Analyze each sample multiple times) BlankMatrix->StdAdd No MatrixMatch Good: Matrix-Matched Calibration SIL_IS->MatrixMatch If SIL-IS is unavailable Surrogate Surrogate Matrix (Use a similar, clean matrix) StdAdd->Surrogate If sample volume is limited

Caption: Decision tree for choosing an appropriate calibration method.

References

Enhancing the stability of Tanacin in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the stability of Tanacin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation with this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including the choice of solvent, pH of the solution, temperature, exposure to light, and the presence of oxidizing agents.[1][2][3] Understanding these factors is crucial for developing robust formulations and ensuring the integrity of experimental results.

Q2: Which solvents are recommended for dissolving this compound for short-term storage?

A2: For short-term storage, it is recommended to use aprotic solvents such as acetonitrile (B52724) (MeCN) or acetone.[4][5] These solvents are generally less reactive than protic solvents like water or alcohols. However, the optimal solvent should be determined based on preliminary stability studies. If MeCN is used, acidification with 0.1% (v/v) acetic acid can improve the stability of certain compounds.[4][5]

Q3: How can I minimize the degradation of this compound during sample preparation and analysis?

A3: To minimize degradation, it is advisable to prepare solutions fresh and protect them from light and elevated temperatures.[6] Using amber vials or covering containers with aluminum foil can prevent photolytic degradation.[6] Additionally, sample analysis should be performed as soon as possible after preparation.[6] If delays are unavoidable, samples should be stored at refrigerated or frozen conditions, after confirming that freeze-thaw cycles do not contribute to degradation.[1]

Q4: What are the common degradation pathways for compounds like this compound?

A4: Common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, photolysis, and thermolysis.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by atmospheric oxygen or oxidizing agents.[6] Photolysis is induced by exposure to light, and thermolysis occurs at elevated temperatures.[6] Identifying the primary degradation pathway is a key step in developing a stable formulation.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in an aqueous buffer.

  • Possible Cause: The pH of the buffer may be promoting acid or base-catalyzed hydrolysis.[7]

  • Troubleshooting Steps:

    • Determine the pH at which this compound has minimum degradation by conducting a stability study across a wide pH range (e.g., pH 2 to 12).

    • Adjust the buffer pH to the range where this compound is most stable.

    • Consider using a different buffering agent that does not catalyze the degradation.

    • If possible, minimize the amount of time this compound is in the aqueous buffer before use.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations, variations in light exposure, or differences in solvent purity.[8]

  • Troubleshooting Steps:

    • Ensure precise control of temperature using calibrated equipment.

    • Standardize light exposure conditions for all samples, or conduct experiments in the dark.

    • Use high-purity (e.g., HPLC-grade) solvents from the same batch for all experiments to minimize variability.[9]

    • Verify the consistency of the analytical method used to quantify this compound.

Issue 3: Formation of unknown peaks in the chromatogram during stability analysis.

  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Perform forced degradation studies to intentionally generate degradation products.[1][2] This will help in confirming if the unknown peaks are indeed related to this compound degradation.

    • Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to ensure that the peaks of the degradation products are well-separated from the parent this compound peak.[10]

    • Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[11][12]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Water10.2< 0.1Insoluble
Ethanol5.25.8Sparingly soluble
Methanol6.612.5Soluble
Acetonitrile6.225.1Freely soluble
Acetone5.418.3Soluble
Dichloromethane3.435.7Freely soluble
Dimethyl Sulfoxide (DMSO)7.2> 50Very soluble

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationThis compound Degraded (%)Number of Degradants
Acid Hydrolysis0.1 M HCl24 hours15.22
Base Hydrolysis0.1 M NaOH8 hours28.73
Oxidation3% H₂O₂12 hours11.51
Thermal60°C48 hours8.31
PhotolyticUV light (254 nm)6 hours19.82

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Objective: To determine the solubility of this compound in various solvents.

  • Materials: this compound powder, selected solvents, analytical balance, vortex mixer, 2 mL vials, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing 1 mL of the selected solvent.

    • Vortex the mixture for 1 minute.

    • Place the vial in a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect the vial for undissolved solid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.[1][2]

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water, HPLC-grade methanol, HPLC system with PDA detector.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 12 hours. Withdraw samples and dilute for analysis.

    • Thermal Degradation: Store solid this compound powder in an oven at 60°C for 48 hours. Also, prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) and incubate at 60°C for 48 hours. Analyze both the solid and solution samples.

    • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) and solid this compound powder to UV light (e.g., 254 nm) in a photostability chamber for 6 hours. Analyze the samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC-PDA method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS Identification hplc->ms Characterize Degradants method Develop Stability-Indicating Method hplc->method pathway Identify Degradation Pathways ms->pathway

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_action Corrective Actions cluster_resolution Resolution start Instability Observed q1 Is the solvent aqueous? start->q1 q2 Are results inconsistent? q1->q2 No a1 Check pH, consider aprotic solvent q1->a1 Yes q3 Are there unknown peaks? q2->q3 No a2 Control T°, light, solvent purity q2->a2 Yes a3 Perform forced degradation, use LC-MS q3->a3 Yes end Stability Enhanced q3->end No a1->end a2->end a3->end

Caption: Troubleshooting Logic for this compound Instability Issues.

References

Technical Support Center: Strategies to Increase the Bioactivity of Tanacetin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the use of Tanacetin in cell culture experiments and enhance its observed bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is Tanacetin and what is its primary mechanism of action?

A1: Tanacetin is a bioactive compound classified as a sesquiterpene lactone, primarily isolated from plants of the Tanacetum genus (e.g., tansy).[1][2] Like other related sesquiterpene lactones such as parthenolide, its biological effects, including anti-inflammatory and anticancer properties, are largely attributed to the modulation of key cellular signaling pathways.[3][4] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which reduces the expression of pro-inflammatory cytokines.[1][3][4] Additionally, Tanacetin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and stress responses.[1][3][4]

Tanacetin_MoA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_complex NF-κB/IκBα (Inactive) DNA Gene Transcription NFkB_active->DNA Translocates & Activates MAPK_pathway MAPK Pathway (e.g., JNK/p38) Tanacetin Tanacetin Tanacetin->IKK Inhibits Tanacetin->MAPK_pathway Modulates Response Inflammation & Cell Proliferation DNA->Response Leads to

Caption: Simplified signaling pathways modulated by Tanacetin.

Q2: My Tanacetin is precipitating in the cell culture medium. How can I improve its solubility?

A2: Precipitation is a common challenge due to the lipophilic (fat-soluble) nature of Tanacetin.[5] Improving solubility is the first critical step to ensuring its bioavailability in your cell culture system. The most common approach is to prepare a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before making final dilutions in your aqueous culture medium.[6][7] It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8] If solubility issues persist, several enhancement techniques can be employed.

StrategyDescriptionExpected ImprovementKey Considerations
Co-Solvent System Using a mixture of solvents (e.g., 70% ethanol, 30% DMSO) to dissolve the compound before dilution in media.[7]VariableMust determine the maximum tolerable solvent concentration for your specific cell line.
Cyclodextrin (B1172386) Inclusion Encapsulating Tanacetin within cyclodextrin molecules, which have a hydrophobic interior and a hydrophilic exterior, to increase aqueous solubility.[5]100% to 4600% increase in aqueous solubility has been reported for similar compounds.[5]May require specific molar ratios and preparation methods (e.g., kneading, co-evaporation).
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix (e.g., PVP K30) to create a solid product that dissolves more readily in water.[9][10]SignificantThe choice of carrier and preparation method (e.g., solvent evaporation) is critical.
Nanoformulations Encapsulating Tanacetin in nanoparticles (e.g., liposomes, zein/chitosan nanoparticles) to create a stable dispersion in the medium.[11][12]Substantial; can increase solubility by over 700-fold in water.[12]Requires specialized formulation and characterization of nanoparticles.

Q3: How can I be sure my Tanacetin is stable in my long-term (e.g., >24h) experiment?

A3: The stability of bioactive compounds in cell culture media can be influenced by several factors, including media composition, pH, light exposure, and temperature.[8][13][14] While some chemical modifications like O-methylation are known to enhance flavonoid stability, the lactone ring in Tanacetin can be susceptible to degradation.[8] For experiments lasting over 24 hours, it is advisable to:

  • Prepare Fresh Media: Prepare fresh Tanacetin-containing media for each experiment and for media changes during long-term cultures.[8]

  • Protect from Light: Store stock solutions and incubate plates protected from direct light, as polyphenolic and other complex organic molecules can be light-sensitive.[13]

  • Perform a Stability Test: To be certain, you can assess the stability of Tanacetin under your specific experimental conditions using a method like High-Performance Liquid Chromatography (HPLC). This involves analyzing the concentration of the compound in cell-free media over the time course of your experiment.[13][15]

Q4: I'm not seeing a strong biological effect at expected concentrations. How can I enhance Tanacetin's cellular uptake and bioactivity?

A4: If solubility and stability have been addressed, low bioactivity may stem from inefficient cellular uptake or the need for complementary biochemical interactions. Strategies to overcome this include:

  • Drug Delivery Systems: Using nanoparticle-based carriers can significantly enhance the uptake of lipophilic compounds into cells.[12][16][17] Formulations like tannic acid-coated nanoparticles or zein/chitosan nanoparticles have been shown to augment cellular internalization.[12][16]

  • Synergistic Combinations: The bioactivity of a compound can be potentiated by the presence of other molecules.[18] Combining Tanacetin with other natural compounds or conventional drugs may produce a synergistic effect, enhancing the overall therapeutic outcome at lower concentrations.[19][20] For example, tannic acid has been shown to have synergistic effects with some antibiotics.[19] Exploring combinations requires systematic testing to identify effective and non-antagonistic pairings.

Enhancement_Workflow cluster_solubility Step 1: Address Physicochemical Barriers cluster_delivery Step 2: Enhance Cellular Delivery cluster_synergy Step 3: Augment Biological Effect start Start: Low Tanacetin Bioactivity solubility Optimize Solubility (DMSO, Cyclodextrins, etc.) start->solubility stability Confirm Stability (HPLC Assay, Fresh Media) solubility->stability uptake Improve Cellular Uptake stability->uptake nano Use Nano-delivery Systems (Liposomes, Nanoparticles) uptake->nano synergy Explore Synergistic Combinations uptake->synergy combo Co-administer with other compounds/drugs synergy->combo end Goal: Enhanced Bioactivity synergy->end Troubleshooting_Logic start Low Bioactivity Observed q1 Is compound stable for the experiment's duration? start->q1 a1_no Compound is degrading. - Use fresh media - Protect from light - Shorten assay time - Perform stability test q1->a1_no No q2 Is cellular uptake efficient? q1->q2 Yes a2_no Inefficient uptake. - Use drug delivery system (e.g., nanoparticles) - Increase concentration (if not limited by solubility) q2->a2_no No q3 Is the biological target expressed in your cell line? q2->q3 Yes a3_no Target not present. - Confirm target expression (e.g., Western Blot for pathway components) - Choose a different cell model q3->a3_no No end Consider synergistic combinations to potentiate effect. q3->end Yes

References

Tanacin (Tannic Acid) Cytotoxicity Mitigation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter cytotoxicity with Tanacin (Tannic Acid) in non-cancerous cell lines. Our goal is to help you understand and mitigate these effects to ensure the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell line with this compound (Tannic Acid), even at low concentrations. Is this expected?

A1: The cytotoxic effect of Tannic Acid on non-cancerous cells is highly dependent on the cell type and the concentration used. While some normal cell lines show resistance, others can be quite sensitive. For instance, studies have shown that Tannic Acid can inhibit the proliferation and differentiation of fibroblasts[1][2], while it has been observed to have no significant inhibitory effect on normal human fetal osteoblast cells (hFOB 1.19) and can even promote their proliferation[3]. A study on the normal human bronchial epithelium cell line (BEAS-2B) also showed no significant toxicity at concentrations up to 40 µM[4][5]. Therefore, it is crucial to perform a dose-response analysis for your specific cell line.

Q2: What are the known mechanisms of this compound (Tannic Acid)-induced cytotoxicity in non-cancerous cells?

A2: In sensitive non-cancerous cell lines, Tannic Acid can induce cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death) and causing cell cycle arrest[6]. The apoptotic pathway often involves the activation of initiator caspases like caspase-8 and caspase-9, although the executioner caspases-3/7 may not always be activated, suggesting a complex, cell-specific response[7][8]. In some cell types, Tannic Acid's pro-oxidant activity can lead to oxidative stress, contributing to its cytotoxic effects[7][8].

Q3: Can this compound (Tannic Acid) have a proliferative effect on non-cancerous cells?

A3: Interestingly, yes. In some non-cancerous cell lines, such as Human Embryonic Kidney (HEK-293) cells, Tannic Acid has been shown to have a biphasic effect. While it exhibits cytotoxicity at lower concentrations (with a reported IC50 of 8.9 µM), at higher concentrations (above 300 µM), it can actually increase cell viability and proliferation[9][10]. A proliferative effect has also been noted in normal human fetal osteoblast cells[3]. This highlights the importance of a comprehensive dose-response study.

Q4: What are some strategies to mitigate the cytotoxicity of this compound (Tannic Acid) in our non-cancerous cell line cultures?

A4: To reduce the cytotoxic effects of Tannic Acid on your non-cancerous cells, you can consider the following strategies:

  • Dose Optimization: The most straightforward approach is to carefully titrate the concentration of Tannic Acid to find a therapeutic window where you can observe the desired effect without causing excessive cell death[11].

  • Use of a Delivery System: Encapsulating Tannic Acid in a biocompatible delivery system, such as chitosan (B1678972) microparticles, has been shown to improve the viability and proliferation of human dermal fibroblasts compared to free Tannic Acid[11]. This is a promising strategy for controlling the release and reducing the immediate cytotoxic impact.

  • Co-administration with Cytoprotective Agents: While specific agents for Tannic Acid are still under investigation, the use of antioxidants could be explored, especially if oxidative stress is a suspected mechanism of cytotoxicity in your cell line. Tannic acid itself has shown protective effects against doxorubicin-induced kidney damage in rats, indicating its complex role as both a potential cytotoxic and cytoprotective agent depending on the context[12].

Troubleshooting Guide

Problem 1: High variability in cytotoxicity results between experiments.
  • Possible Cause: Inconsistent cell seeding density, degradation of Tannic Acid in solution, or variations in incubation time.

  • Solution:

    • Ensure a consistent number of cells are seeded in each well.

    • Prepare fresh Tannic Acid solutions for each experiment, as it can be unstable over time.

    • Strictly adhere to the planned incubation times for all experiments.

Problem 2: My non-cancerous cells are dying, but cancer cells in a parallel experiment are less affected.
  • Possible Cause: This could be due to the specific sensitivities of the cell lines you are using. Some cancer cells may have mechanisms of resistance that are not present in your non-cancerous cell line.

  • Solution:

    • Review the literature for the known sensitivity of your specific cell lines to Tannic Acid.

    • Consider using a lower concentration of Tannic Acid or a shorter exposure time for your non-cancerous cells.

    • Investigate if your non-cancerous cells have lower expression of antioxidant enzymes compared to the cancer cells.

Data Presentation

Table 1: IC50 Values of Tannic Acid in Various Non-Cancerous and Cancerous Cell Lines

Cell LineCell TypeIC50 (µM)Comments
HEK-293 Human Embryonic Kidney (Non-Cancerous) 8.9 Proliferative at higher concentrations (>300 µM)[9][10]
BEAS-2B Human Bronchial Epithelium (Non-Cancerous) > 40 Not toxic at tested concentrations[4][5]
hFOB 1.19 Human Fetal Osteoblast (Non-Cancerous) Not Inhibitory Showed a proliferative effect[3]
Human Dermal Fibroblasts Human Dermal Fibroblasts (Non-Cancerous) Cytotoxic Inhibits proliferation and viability[11]
A549Human Lung Carcinoma~20-40 (48h)[13]
H1299Human Non-Small Cell Lung Cancer~21.58 (48h)[5]
U2OSHuman Osteosarcoma4.47 µg/mL[3]
NCCITHuman Embryonic Carcinoma~50 (48h)[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of Tannic Acid in a complete culture medium. Replace the existing medium with 100 µL of the prepared Tannic Acid solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Tannic Acid.

  • Harvesting: After the treatment period, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be Annexin V and PI positive.

Mandatory Visualizations

experimental_workflow start Observation of Cytotoxicity in Non-Cancerous Cells dose_response 1. Perform Comprehensive Dose-Response (MTT Assay) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 mechanism_investigation 3. Investigate Mechanism (e.g., Annexin V/PI for Apoptosis) determine_ic50->mechanism_investigation mitigation_strategy 4. Implement Mitigation Strategy (e.g., Encapsulation, Dose Reduction) mechanism_investigation->mitigation_strategy re_evaluate 5. Re-evaluate Cytotoxicity mitigation_strategy->re_evaluate end Optimized Experimental Protocol re_evaluate->end

Caption: Workflow for addressing this compound cytotoxicity.

signaling_pathway This compound This compound (Tannic Acid) Cell Sensitive Non-Cancerous Cell This compound->Cell Oxidative_Stress Oxidative Stress (Pro-oxidant effect) Cell->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest Mitochondria Mitochondrial Pathway Oxidative_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Putative pathways of this compound-induced cytotoxicity.

logical_relationship issue Issue Unexpected Cytotoxicity cause1 Potential Cause High Concentration issue->cause1 cause2 Potential Cause High Cell Line Sensitivity issue->cause2 cause3 Potential Cause Off-Target Effects issue->cause3 solution1 Solution Dose Titration cause1->solution1 solution2 Solution Characterize IC50 cause2->solution2 solution3 Solution Use Delivery System cause3->solution3

Caption: Troubleshooting logic for cytotoxicity issues.

References

Technical Support Center: Optimizing Derivatization of Tanacin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Tanacin, a sesquiterpene lactone with significant potential in drug development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of modifying this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for derivatization?

A1: this compound possesses three primary reactive functional groups that are amenable to chemical modification:

  • α,β-Unsaturated γ-lactone: This moiety is susceptible to Michael addition reactions with various nucleophiles.[1]

  • Epoxide: The strained three-membered ring can be opened by a range of nucleophiles under both acidic and basic conditions.

  • Ester: The ester group can be hydrolyzed to the corresponding alcohol or transesterified. The resulting alcohol can then be further functionalized, for example, through acylation.

Q2: What are the most common derivatization strategies for sesquiterpene lactones like this compound?

A2: Common strategies involve targeting the key functional groups to enhance biological activity, improve selectivity, or modify physicochemical properties. These include:

  • Michael Addition: Introducing amine, thiol, or other nucleophilic groups to the α,β-unsaturated lactone.

  • Epoxide Ring-Opening: Reaction with nucleophiles such as azides, halides, or amines to introduce new functionalities.

  • Ester Modification: Hydrolysis of the ester to reveal a hydroxyl group, which can then be acylated to introduce different ester side chains. Silylation is another common modification for hydroxyl groups.[2][3]

Q3: How can I monitor the progress of my derivatization reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to observe the consumption of the starting material and the appearance of new products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and purity of the product. HPLC is a preferred method for the analysis of sesquiterpene lactones.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product structure.

  • Mass Spectrometry (MS): To confirm the mass of the desired product.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Michael Addition to the α-Methylene-γ-lactone

Problem: Low or no yield of the Michael adduct.

  • Possible Cause 1: Steric Hindrance. The α,β-unsaturated system in this compound may be sterically hindered, preventing the approach of the nucleophile.

    • Solution: For hindered systems, using more reactive nucleophiles or employing specific catalysts can be beneficial. For C-C bond formation, Mukaiyama-type additions with a silyl (B83357) enol ether in the presence of a Lewis acid like TiCl4 can be effective.[5] For organocuprates, higher-order cuprates may be necessary.[5]

  • Possible Cause 2: Weak Nucleophile. The chosen nucleophile may not be sufficiently reactive to attack the electrophilic center.

    • Solution: Increase the nucleophilicity of the reagent. For example, when using an amine, ensure the reaction conditions favor the free base form. For thiols, a mild base can be used to generate the more nucleophilic thiolate.

  • Possible Cause 3: Unfavorable Reaction Conditions.

    • Solution: Optimize the reaction solvent, temperature, and reaction time. Aprotic polar solvents can often enhance the rate of Michael additions.

Problem: Formation of multiple products.

  • Possible Cause 1: 1,2-Addition vs. 1,4-Addition (Michael Addition). Strong, hard nucleophiles may favor direct attack at the carbonyl carbon (1,2-addition) over the desired conjugate addition. Weaker, soft nucleophiles generally favor Michael addition.[6][7]

    • Solution: Select a softer nucleophile. For instance, organocuprates are known to favor 1,4-addition.

  • Possible Cause 2: Reaction with other functional groups. The nucleophile may be reacting with the epoxide or ester functionalities.

    • Solution: Employ a milder nucleophile that selectively reacts with the α,β-unsaturated lactone. Alternatively, consider protecting the other reactive functional groups prior to the Michael addition.

Epoxide Ring-Opening

Problem: Lack of regioselectivity in epoxide ring-opening.

  • Possible Cause: Nature of the nucleophile and reaction conditions. The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.

    • Solution under Basic/Nucleophilic Conditions: Strong nucleophiles will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.[8]

    • Solution under Acidic Conditions: In the presence of an acid, the reaction proceeds through a more SN1-like transition state. The nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge that develops.[8]

Problem: Low yield of the ring-opened product.

  • Possible Cause 1: Poor leaving group. The oxygen of the epoxide is a poor leaving group.

    • Solution: Under acidic conditions, the epoxide oxygen is protonated, converting it into a much better leaving group.[8]

  • Possible Cause 2: Insufficiently reactive nucleophile.

    • Solution: Use a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature). However, be mindful of potential side reactions with other functional groups.

Ester Modification (Hydrolysis and Acylation)

Problem: Incomplete hydrolysis of the ester.

  • Possible Cause 1: Reversible reaction (acid-catalyzed hydrolysis). Acid-catalyzed ester hydrolysis is a reversible process.[9][10]

    • Solution: Use a large excess of water to drive the equilibrium towards the products.[9][10]

  • Possible Cause 2: Steric hindrance around the ester. The ester group in this compound may be sterically hindered, slowing down the rate of hydrolysis.

    • Solution: Employ more stringent conditions, such as higher temperatures or longer reaction times.[11] Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process and generally more efficient for hindered esters.[9][11]

Problem: Low yield of acylation of the resulting alcohol.

  • Possible Cause 1: Steric hindrance of the alcohol. The hydroxyl group resulting from the ester hydrolysis may be sterically hindered.

    • Solution: Use a more reactive acylating agent or a catalyst. For sterically demanding alcohols, using an acid anhydride (B1165640) with a catalyst like bismuth triflate (Bi(OTf)₃) can be highly effective.[12]

  • Possible Cause 2: Competing side reactions. The acylating agent may react with other nucleophilic sites on the molecule.

    • Solution: Optimize the reaction conditions (e.g., lower temperature, controlled addition of the acylating agent) to favor the desired reaction.

Quantitative Data and Experimental Protocols

Table 1: Comparison of Acylation Methods for Hindered Alcohols
CatalystAcylating AgentSubstrateYield (%)Reference
Bi(OTf)₃ (1 mol%)Isobutyric anhydrideDiphenyl methanol (B129727)98[12]
Cu(CH₃CN)₄OTf (1 mol%)Acetic anhydrideDiphenyl methanol98[12]
Cu(CH₃CN)₄OTf (1 mol%)Isobutyric anhydridePhenol98[12]
None (standard conditions)Acetic anhydrideTertiary alcoholsOften low/no reaction
Table 2: Cytotoxicity of Derivatized Sesquiterpene Lactones

This table presents the 50% growth inhibitory concentration (GI₅₀) values for some sesquiterpene lactone derivatives, demonstrating how derivatization can impact biological activity.

CompoundDerivative TypeCell LineGI₅₀ (µM)Reference
CumaninParent STLWiDr (Colon)>25[2][3]
Cumanin Derivative 11Di-triazoleWiDr (Colon)2.3[2][3]
HelenalinParent STLU251 (CNS)0.53[2][3]
Helenalin Derivative 13SilylatedU251 (CNS)0.15[2][3]
Helenalin Derivative 14SilylatedU251 (CNS)0.17[2][3]
Experimental Protocols

Protocol 1: General Procedure for Michael Addition of an Amine to a Sesquiterpene Lactone

This protocol is adapted from the synthesis of amino lactone derivatives of tomentosin.[13]

  • Dissolve the sesquiterpene lactone (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add the desired amine (1.1-2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Acid-Catalyzed Epoxide Ring-Opening

  • Dissolve the epoxide-containing sesquiterpene lactone in a suitable solvent (e.g., water, THF, or a mixture).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Base-Catalyzed Ester Hydrolysis (Saponification)

  • Dissolve the ester-containing sesquiterpene lactone in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to protonate the carboxylate salt.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified.

Protocol 4: General Procedure for Acylation of a Hindered Alcohol

This protocol is based on the efficient acylation method using a copper(I) catalyst.[12]

  • To a solution of the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the acid anhydride (1.2 equivalents).

  • Add a catalytic amount of tetrakis(acetonitrile)copper(I) triflate (Cu(CH₃CN)₄OTf) (e.g., 1 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the ester product by column chromatography.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_derivatization This compound Derivatization cluster_analysis Reaction Monitoring & Purification cluster_characterization Product Characterization This compound This compound Starting Material Michael_Addition Michael Addition (e.g., Amine, Thiol) This compound->Michael_Addition Epoxide_Opening Epoxide Ring-Opening (e.g., Azide, Halide) This compound->Epoxide_Opening Ester_Hydrolysis Ester Hydrolysis This compound->Ester_Hydrolysis Monitoring Reaction Monitoring (TLC, HPLC) Michael_Addition->Monitoring Epoxide_Opening->Monitoring Acylation Acylation of Alcohol Ester_Hydrolysis->Acylation Acylation->Monitoring Purification Purification (Column Chromatography) Monitoring->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization

Caption: General workflow for this compound derivatization, monitoring, and characterization.

michael_addition_troubleshooting Start Low/No Yield in Michael Addition Cause1 Steric Hindrance? Start->Cause1 Cause2 Weak Nucleophile? Start->Cause2 Cause3 Unfavorable Conditions? Start->Cause3 Cause1->Cause2 No Solution1 Use more reactive nucleophile or specific catalyst Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Increase nucleophilicity (e.g., use free base of amine) Cause2->Solution2 Yes Solution3 Optimize solvent, temperature, and time Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in Michael addition reactions.

epoxide_opening_regioselectivity Start Epoxide Ring-Opening Conditions Reaction Conditions? Start->Conditions Acidic Acidic Conditions->Acidic Acid-Catalyzed Basic Basic/Nucleophilic Conditions->Basic Base/Nucleophile Product_Acidic Attack at More Substituted Carbon (SN1-like) Acidic->Product_Acidic Product_Basic Attack at Less Substituted Carbon (SN2) Basic->Product_Basic

Caption: Regioselectivity of epoxide ring-opening under different conditions.

References

Dealing with co-eluting compounds in Tanacin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to co-eluting compounds during the chromatographic analysis of Tanacin.

A Note on Terminology: this compound vs. Tannins

Initial research indicates a potential for confusion between "this compound" and the broader class of compounds known as "tannins." While "this compound" is identified in chemical databases with a specific molecular formula (C20H26O5), the term "tannin" refers to a diverse group of polyphenolic compounds.[1][2][3] The principles and troubleshooting strategies outlined in this guide are based on established chromatographic techniques for the separation of complex natural products and can be applied to this compound and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Peak co-elution in the chromatography of this compound and related compounds can stem from several factors:

  • Structural Similarity of Analytes: this compound and its impurities may be isomers or structurally related compounds with very similar physicochemical properties, leading to similar retention times.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate solvent strength or selectivity to differentiate between this compound and the co-eluting compound.[5][6]

  • Inadequate Column Chemistry: The stationary phase of the column may not provide sufficient differential interaction with the analytes to achieve separation.[7]

  • Poor Method Parameters: Factors such as a steep gradient, high flow rate, or inappropriate column temperature can reduce resolution.[8]

  • Column Overload: Injecting too much sample can lead to peak broadening and merging of adjacent peaks.

Q2: How can I detect co-elution if my peaks look symmetrical?

A2: Symmetrical peaks can be deceptive. Here are a few methods to detect hidden co-elution:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.[5][9]

  • Mass Spectrometry (MS) Detection: An MS detector can be used to analyze the mass-to-charge ratio of the ions across the peak. A change in the mass spectrum from the upslope to the downslope of the peak is a strong indicator of co-elution.[9][10]

  • Varying Chromatographic Conditions: Slightly altering the mobile phase composition or temperature can sometimes cause a subtle shoulder to appear on the main peak, revealing the presence of a co-eluting compound.

Q3: What is the first and most effective step to troubleshoot co-elution?

A3: The most impactful initial step is to optimize the mobile phase composition.[4] By systematically adjusting the solvent ratios or introducing different solvents, you can significantly alter the selectivity of your separation. For complex mixtures like plant extracts containing this compound, a multi-component mobile phase is often necessary.[4]

Troubleshooting Guides for Co-eluting Compounds

Guide 1: Systematic Mobile Phase Optimization

When co-elution is suspected, a systematic approach to mobile phase optimization is crucial. The goal is to alter the selectivity of the separation by changing the chemical environment.

Experimental Protocol: Mobile Phase Scouting

  • Initial Scouting Gradient: Begin with a broad scouting gradient to determine the approximate elution time of this compound and its impurities.

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 5% to 95% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 280 nm

  • Focused Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks.[6]

  • Solvent Substitution: If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol (B129727) and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order.[6]

  • Introduction of a Third Solvent: For particularly challenging separations, a multi-component mobile phase can be effective. A mixture of methanol and acetonitrile as the organic component can provide unique selectivity.[4]

Data Presentation: Impact of Mobile Phase on Resolution

Mobile Phase SystemColumnResolution (Rs) between this compound and Impurity XObservations
Acetonitrile : Water : Formic Acid (Gradient)C180.8Poor separation, significant peak overlap.
Methanol : Water : Formic Acid (Gradient)C181.2Improved separation, but peaks are still not baseline resolved.
Methanol : Acetonitrile : Water : Formic Acid (Gradient)C181.6Good separation with baseline resolution achieved. Highly Recommended.

Logical Relationship: Mobile Phase Optimization Workflow

A Co-elution Observed B Optimize Gradient with Acetonitrile A->B C Resolution > 1.5? B->C D Method Optimized C->D Yes E Substitute Acetonitrile with Methanol C->E No F Resolution > 1.5? E->F F->D Yes G Try Ternary Mobile Phase (MeOH:ACN:H2O) F->G No H Resolution > 1.5? G->H H->D Yes I Consider Alternative Column Chemistry H->I No

Troubleshooting workflow for mobile phase optimization.
Guide 2: Leveraging Column Chemistry and Temperature

If mobile phase optimization is insufficient, changing the stationary phase or adjusting the column temperature can provide the necessary change in selectivity.

Experimental Protocol: Column and Temperature Screening

  • Alternative Reversed-Phase Columns: If a C18 column does not provide adequate separation, consider a C8 or a Phenyl-Hexyl column. These stationary phases offer different retention mechanisms. A C8 column is less hydrophobic than a C18, which can alter the elution order of moderately polar compounds. A Phenyl-Hexyl column provides pi-pi interactions, which can be beneficial for separating aromatic compounds.

  • Change Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Decrease Temperature: Lowering the temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.

    • Increase Temperature: Raising the temperature can improve peak shape and efficiency, but may decrease retention times and potentially reduce resolution if selectivity is negatively impacted.[7]

  • Evaluate HILIC Columns: For very polar impurities that are poorly retained on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) may be a suitable alternative.

Data Presentation: Effect of Column Chemistry and Temperature on Resolution

Column ChemistryTemperature (°C)Resolution (Rs) between this compound and Impurity YObservations
C18300.9Co-elution with a polar impurity.
C18251.1Slight improvement in resolution.
Phenyl-Hexyl301.7Baseline separation achieved due to different selectivity.
HILIC30> 2.0Excellent separation for highly polar impurities.

Experimental Workflow: Column and Temperature Screening

cluster_0 Initial Conditions cluster_1 Troubleshooting Steps cluster_2 Outcome start Co-elution on C18 Column A Adjust Temperature Decrease (25°C) Increase (40°C) start->A B Change Column Chemistry C8 Phenyl-Hexyl HILIC A:high->B end Resolution Achieved A:low->end B:c8->end B:phenyl->end B:hilic->end

Workflow for column and temperature screening.

References

Improving the efficiency of Tanacin isolation from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Tanacin. This resource is designed for researchers, scientists, and professionals in drug development who are working with this complex sesquiterpene lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your this compound isolation from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be isolated?

A1: this compound, also known as Tanachin, is a sesquiterpene lactone.[1][2] It is a naturally occurring compound that can be isolated from plants of the Tanacetum genus, which belongs to the Asteraceae family.[1][2][3] One specific source mentioned in the literature is Tanacetum alyssifolium.[1][2][3]

Q2: What are the general steps for isolating this compound?

A2: The isolation of this compound, like other sesquiterpene lactones, typically involves a multi-step process:

  • Extraction: The plant material is first treated with a suitable organic solvent to create a crude extract.

  • Fractionation: The crude extract undergoes preliminary separation, often through liquid-liquid partitioning or flash chromatography, to separate compounds based on their polarity.

  • Purification: Fine purification is achieved using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.

Q3: Which solvents are most effective for extracting this compound?

A3: For sesquiterpene lactones, a variety of organic solvents can be used for extraction. Methanol (B129727) has been successfully used to extract Tanachin from Tanacetum alyssifolium.[1][2] Other commonly used solvents for this class of compounds include ethanol, ethyl acetate (B1210297), and chloroform. The choice of solvent can significantly impact the yield and purity of the extracted compounds.

Q4: How can I detect and quantify the amount of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of sesquiterpene lactones like this compound.[4][5][6][7] An HPLC method coupled with a suitable detector, such as a Diode-Array Detector (DAD), can be developed and validated for this purpose. The method would involve creating a calibration curve with a known standard of the compound to accurately determine its concentration in your samples.

Troubleshooting Guide

This guide addresses common issues that may arise during the isolation and purification of this compound.

Q: My final product has low purity. What are the possible causes and solutions?

A:

  • Issue: Co-elution of structurally similar compounds. Sesquiterpene lactones often exist in complex mixtures with other similar compounds, making separation challenging.

    • Solution: Employ high-resolution chromatographic techniques. Consider using a sequence of different chromatography methods (e.g., normal-phase followed by reversed-phase chromatography). Optimizing the mobile phase composition and using a gradient elution in HPLC can also improve the resolution between closely eluting peaks.

  • Issue: Inappropriate column choice for chromatography.

    • Solution: For normal-phase chromatography, a high-quality silica (B1680970) gel column is recommended. For reversed-phase HPLC, C18 columns are commonly used and effective for separating sesquiterpene lactones.

  • Issue: Suboptimal mobile phase.

    • Solution: Systematically vary the solvent composition of your mobile phase. For reversed-phase HPLC, gradients of acetonitrile/water or methanol/water are common. Adjusting the flow rate can also sometimes improve resolution.

Q: I am experiencing a low yield of this compound. What could be the reasons?

A:

  • Issue: Incomplete initial extraction from the plant material.

    • Solution: Optimize the extraction solvent system. You may need to experiment with different solvents or solvent mixtures to find the most efficient one for this compound. Increasing the extraction time or using methods like sonication or microwave-assisted extraction can also improve efficiency.[8]

  • Issue: Degradation of the target compound. Sesquiterpene lactones can be sensitive to factors like pH and temperature.

    • Solution: Maintain a neutral pH throughout the purification process. Avoid high temperatures during extraction and solvent evaporation steps. It is advisable to perform purification at room temperature or below if possible.

  • Issue: Low abundance of this compound in the source material. The concentration of specific secondary metabolites in plants can vary.

    • Solution: Ensure you are using a plant species and part known to be rich in this compound. The age of the plant and growing conditions can also affect the concentration of the compound.

Q: My chromatography peaks are broad or tailing. How can I improve peak shape?

A:

  • Issue: Column overloading. Injecting too much sample onto the column can lead to poor peak shape.

    • Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the optimal sample concentration for your column.

  • Issue: The presence of interfering substances from the crude extract.

    • Solution: Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis. This can remove interfering compounds and improve peak shape.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Tanacetum alyssifolium

This protocol is a generalized procedure based on methods used for the isolation of sesquiterpene lactones from Tanacetum species.[1][2]

1. Plant Material Preparation:

  • Collect the aerial parts of Tanacetum alyssifolium.
  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
  • Once completely dry, grind the material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
  • Filter the extract through filter paper to remove the solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

  • The crude methanol extract can be subjected to vacuum liquid chromatography (VLC) on a silica gel column.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

4. Purification:

  • Combine the fractions rich in this compound and subject them to further purification using preparative HPLC.
  • Use a C18 column with a mobile phase gradient of methanol and water.
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the purified compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and compare the data with published literature values for Tanachin.[1][2]

Data Presentation

The following table provides an example of quantitative data from a large-scale purification of two other sesquiterpene lactones, 11,13-dihydrolactucin (DHLc) and lactucin (B167388) (Lc), from 750 g of freeze-dried chicory root powder.[9] This can serve as a reference for expected yields in similar large-scale isolations.

CompoundAmount Recovered (mg)
11,13-dihydrolactucin (DHLc)642.3 ± 76.3
Lactucin (Lc)175.3 ± 32.9

Visualizations

The following diagrams illustrate the general workflow for this compound isolation and a troubleshooting decision tree for low purity issues.

experimental_workflow start Start: Powdered Tanacetum Plant Material extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc fraction_collection Fraction Collection & TLC Analysis vlc->fraction_collection enriched_fractions This compound-Enriched Fractions fraction_collection->enriched_fractions prep_hplc Preparative HPLC (C18 Column) enriched_fractions->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound

Caption: General experimental workflow for the isolation of this compound.

troubleshooting_low_purity start Low Purity of Final Product q1 Are peaks co-eluting? start->q1 ans1_yes Optimize Chromatography: - Use sequential chromatography (e.g., normal then reverse phase) - Adjust mobile phase gradient q1->ans1_yes Yes ans1_no Check Column and Mobile Phase q1->ans1_no No q2 Is the column appropriate? ans1_no->q2 ans2_no Select appropriate column: - High-quality silica for normal phase - C18 for reverse phase q2->ans2_no No ans2_yes Is the mobile phase optimized? q2->ans2_yes Yes ans3_no Systematically vary solvent composition and flow rate ans2_yes->ans3_no No ans3_yes Consider sample cleanup (e.g., SPE) before final purification ans2_yes->ans3_yes Yes

Caption: Troubleshooting decision tree for low purity of isolated this compound.

References

Troubleshooting unexpected peaks in Tanacin NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tanacin NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing a series of unexpected peaks in my 1H NMR spectrum of this compound that I cannot assign to the molecule. What are the most common sources of these signals?

A1: Unexpected peaks in the NMR spectrum of a purified natural product like this compound typically arise from a few common sources:

  • Residual Solvents: Solvents used during the extraction, purification (e.g., column chromatography), and sample preparation steps are the most frequent culprits. Common contaminants include ethyl acetate, hexane, dichloromethane, and acetone.[1][2][3][4][5]

  • Water: Residual water in the NMR solvent or on the glassware can appear as a broad or sharp singlet, the chemical shift of which is highly dependent on the solvent and temperature.

  • Related Impurities: Co-isolation of structurally similar sesquiterpene lactones from the Tanacetum source can lead to overlapping signals that are difficult to distinguish from the main compound.

  • Degradation Products: this compound, being a sesquiterpene lactone with ester and α,β-unsaturated lactone functionalities, can be susceptible to degradation.[6][7] Hydrolysis of the ester or lactone ring, or reactions involving the exocyclic double bond, can generate new species.

  • Instrumental Artifacts: Issues such as poor shimming, incorrect phasing, or receiver overload can manifest as distorted peak shapes, broad lines, or spurious signals.

Q2: My this compound sample shows peaks that are broader than expected. What could be the cause?

A2: Peak broadening in your NMR spectrum can be attributed to several factors:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Inadequate shimming will result in broad, asymmetric peaks.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader signals. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can make peaks appear broad.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from various sources, including glassware or reagents.

  • Chemical Exchange: If this compound is undergoing a chemical exchange process on the NMR timescale (e.g., conformational changes or slow degradation), the corresponding peaks may be broadened.

  • Incomplete Dissolution: If the sample is not fully dissolved, the suspension can lead to a heterogeneous magnetic environment and broad peaks.

Q3: I suspect my this compound sample is degrading in the NMR tube. What are the likely degradation pathways and how would they appear in the spectrum?

A3: Sesquiterpene lactones like this compound are susceptible to degradation, particularly hydrolysis.[6][7]

  • Hydrolysis of the Ester: The ester group on this compound can be hydrolyzed under acidic or basic conditions (and slowly at neutral pH), which would result in the loss of the angelate side chain.[7] This would lead to the disappearance of the signals corresponding to the angelate group (around δ 6.26, 5.18, 5.14, and 1.73 ppm in the 1H NMR) and the appearance of new signals for the resulting alcohol.

  • Lactone Ring Opening: The γ-lactone ring can also be hydrolyzed, especially under basic conditions. This would cause significant changes in the chemical shifts of the protons and carbons in the vicinity of the lactone.

  • Reactions of the α-Methylene-γ-lactone: The exocyclic double bond of the lactone is a reactive Michael acceptor. It can react with nucleophiles, such as water or residual alcohols from solvents, leading to the disappearance of the characteristic exocyclic methylene (B1212753) proton signals (around δ 6.21 and 6.26 ppm) and the appearance of new aliphatic signals.[6] UV light can also promote the addition of water across this double bond.[8][9]

Q4: How can I confirm the presence of residual solvents in my this compound NMR spectrum?

A4: To confirm the presence of residual solvents, you can:

  • Consult Reference Tables: Compare the chemical shifts of the unexpected peaks with published tables of common NMR solvent impurities.[1][3][4][5]

  • Spike Your Sample: Add a small amount of the suspected solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the peak will confirm its identity.

  • Use a Different Deuterated Solvent: Acquiring a spectrum in a different deuterated solvent will cause the residual solvent peaks to shift, while the peaks of your compound will likely shift differently, aiding in their distinction.

Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?

A5: The following tables summarize the reported 1H and 13C NMR data for a closely related compound, Tanachin, isolated from Tanacetum alyssifolium, which is presumed to be identical to this compound.[10] The spectra were recorded in methanol-d4 (B120146).

Data Presentation

Table 1: 1H NMR Data for this compound (as Tanachin) in Methanol-d4 (400 MHz) [10]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.86dd9.60, 5.66
2a,b2.08m
3a2.28m
3b2.06m
55.05d10.16
64.25m
72.83m
84.08m
9a2.85m
9b2.44m
13a6.26dd3.14, 1.37
13b6.21dd2.79, 1.37
14a5.18m
14b5.14m
151.73s

Table 2: 13C NMR Data for this compound (as Tanachin) in Methanol-d4 (100 MHz) [10]

PositionChemical Shift (δ, ppm)
169.4
230.1
334.0
4134.0
5131.5
669.9
751.7
879.4
941.4
10146.2
11137.6
12170.8
13124.0
14113.7
1515.9

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in a this compound NMR spectrum.

Troubleshooting_NMR_Peaks Troubleshooting Unexpected Peaks in this compound NMR start Unexpected Peaks Observed in this compound NMR Spectrum check_instrument Step 1: Review Instrumental Parameters - Phasing - Shimming - Baseline Correction start->check_instrument instrument_ok Instrumental Artifacts? check_instrument->instrument_ok fix_instrument Re-process Data or Re-acquire Spectrum instrument_ok->fix_instrument Yes check_impurities Step 2: Identify Common Impurities - Residual Solvents - Water instrument_ok->check_impurities No fix_instrument->check_instrument impurities_identified Impurities Identified? check_impurities->impurities_identified consult_tables Compare with Solvent Impurity Tables Spike with Suspected Solvent impurities_identified->consult_tables Yes check_degradation Step 3: Consider Degradation - Hydrolysis of Ester/Lactone - Reaction at α,β-Unsaturated Lactone impurities_identified->check_degradation No end_point Peaks Identified consult_tables->end_point degradation_suspected Degradation Suspected? check_degradation->degradation_suspected analyze_degradation Re-purify Sample Analyze Stability Over Time degradation_suspected->analyze_degradation Yes related_compounds Step 4: Suspect Related Natural Products - Co-eluting Sesquiterpene Lactones degradation_suspected->related_compounds No analyze_degradation->end_point related_compounds->end_point

Caption: A logical workflow for diagnosing unexpected peaks in a this compound NMR spectrum.

Experimental Protocols

Standard 1H NMR Sample Preparation and Acquisition

This protocol provides a general guideline for preparing a this compound sample for 1H NMR analysis.

Sample Preparation:

  • Glassware: Ensure the NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone), rinse with deionized water, and dry in an oven at >100 °C for several hours. Cool in a desiccator before use.

  • Sample Weighing: Accurately weigh 1-5 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d4 or chloroform-d) inside a clean, dry vial.

  • Transfer: Transfer the solution to the NMR tube using a clean Pasteur pipette.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift to 0 ppm. Add a very small amount if required.

NMR Acquisition Parameters (General Guidance for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (at): 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16, adjust as needed for desired signal-to-noise ratio.

  • Spectral Width (sw): Approximately 12-16 ppm.

  • Transmitter Offset (o1p): Centered in the middle of the expected spectral region (e.g., around 5-6 ppm).

Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform the Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or TMS (0 ppm).

Signaling Pathway Diagram

While NMR spectroscopy directly elucidates chemical structure, the characterization of this compound is a critical step in understanding its biological activity. Sesquiterpene lactones are known to modulate various signaling pathways, often related to inflammation and cell proliferation.[11] The structural information obtained from NMR is foundational for any subsequent structure-activity relationship (SAR) studies and investigation into its mechanism of action.

NMR_to_Drug_Development From NMR Characterization to Biological Investigation cluster_nmr NMR Analysis cluster_bio Biological Investigation cluster_dev Drug Development nmr_acquisition 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) structure_elucidation Structure Elucidation of this compound nmr_acquisition->structure_elucidation purity_assessment Purity Assessment (Identify Impurities) structure_elucidation->purity_assessment sar_studies Structure-Activity Relationship (SAR) Studies purity_assessment->sar_studies pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) sar_studies->pathway_analysis target_identification Target Identification pathway_analysis->target_identification lead_optimization Lead Optimization target_identification->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies

Caption: The logical progression from NMR-based structure elucidation to drug development.

References

Technical Support Center: Best Practices for Long-Term Storage of Pure Tannic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to Tannic Acid . The initial query for "Tanacin" yielded limited specific data on long-term storage. Given the similarity in nomenclature and the detailed information available for Tannic Acid, this guide has been developed under the assumption that "this compound" may have been a typographical error. Please verify the identity of your compound before applying these storage protocols.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of pure Tannic Acid. Adherence to these guidelines is crucial for maintaining the compound's stability, and integrity, and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Tannic Acid?

For long-term stability, solid Tannic Acid should be stored in a cool, dry place, protected from light and air.[1][2][3][4] It is recommended to keep it in a tightly sealed container.[1][3][5] While it is stable at ambient temperature, refrigeration is not strictly necessary for the solid form if these conditions are met.[3]

Q2: How should I prepare and store aqueous solutions of Tannic Acid?

Aqueous solutions of Tannic Acid are less stable than the solid form and are susceptible to degradation by bacterial action, light, and oxygen.[6] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, the solution should be stored in a tightly sealed, light-protected (e.g., amber glass) container at refrigerated temperatures (2-8°C). It is not recommended to store aqueous solutions for more than one day.[7]

Q3: What factors can lead to the degradation of Tannic Acid?

Several factors can contribute to the degradation of Tannic Acid:

  • Light: Tannic Acid is sensitive to light and can darken upon exposure to both air and sunlight.[2][8]

  • Heat: The compound is sensitive to heat and decomposes at approximately 210-220°C.[1][2]

  • pH: Tannic Acid is most stable in acidic to neutral pH. In basic conditions (pH > 7), its degradation rate increases significantly.[9]

  • Oxidation: As a polyphenolic compound, Tannic Acid is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[2]

  • Incompatible Materials: Tannic Acid should not be stored with strong oxidizing agents, bases, or metallic salts, particularly iron, as it can form colored complexes.[1][2]

Q4: How can I tell if my Tannic Acid has degraded?

Signs of degradation in solid Tannic Acid include a noticeable darkening of the powder from its typical pale yellow or light brown to a darker brown color.[2] For solutions, a change in color, the formation of a precipitate, or a decrease in its protein-precipitating capacity can indicate degradation.[9] For quantitative assessment, chromatographic techniques like HPLC can be used to check for the appearance of degradation products such as gallic acid.[10][11]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of Tannic Acid in experimental settings.

Problem Possible Cause Recommended Solution
Inconsistent experimental results (e.g., variable antioxidant activity). Degradation of Tannic Acid stock solution.Prepare fresh Tannic Acid solution for each experiment. If using a previously prepared solution, ensure it was stored correctly (refrigerated, protected from light) and for not more than 24 hours.[7]
Improper storage of solid Tannic Acid.Verify that the solid Tannic Acid is stored in a tightly sealed container in a cool, dry, and dark place.[1][3]
Color of Tannic Acid solution is darker than expected. Oxidation of the Tannic Acid.Use deoxygenated solvents for preparing solutions. Purging the solvent with an inert gas like nitrogen or argon before dissolving the Tannic Acid can minimize oxidation.[7]
Exposure to light.Prepare and handle the solution under subdued light and store it in an amber vial or a container wrapped in aluminum foil.[6]
Precipitate forms in the Tannic Acid solution. Reaction with metal ions from the container or buffer.Use glass or plastic containers for storage. Avoid using metal spatulas or containers.[2]
pH of the solution is too high (alkaline).Ensure the pH of the buffer is within the stable range for Tannic Acid (acidic to neutral).[9]

Data Presentation: Storage Condition Summary

Form Parameter Recommended Condition Rationale
Solid TemperatureAmbient (Cool, dry place)Stable at room temperature if protected from other degrading factors.[3]
LightStore in the darkSensitive to light, which can cause it to darken and degrade.[1][2][8]
AtmosphereTightly sealed containerProtects from moisture and atmospheric oxygen to prevent hydrolysis and oxidation.[1][3][5]
Aqueous Solution Temperature2-8°C (Refrigerated)Slows down the rate of chemical and microbial degradation.
LightStore in amber glass or light-blocking containerPrevents photodegradation.[6]
DurationMaximum 24 hoursProne to rapid degradation from oxidation and microbial growth.[6][7]
pHAcidic to Neutral (pH 4.5-5.5 is its natural range in water)[1]Stability decreases significantly in alkaline conditions.[9]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a common method to determine the antioxidant activity of Tannic Acid.

Materials:

  • Tannic Acid

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Preparation of Tannic Acid Solutions: Prepare a stock solution of Tannic Acid in methanol. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 5-50 µg/mL).

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the DPPH solution to each of the Tannic Acid dilutions. A control containing only the DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of Tannic Acid required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Tannic Acid.

Mandatory Visualizations

Signaling Pathway

Tannic_Acid_NFkB_Pathway TA Tannic Acid IKK IKK Complex TA->IKK Inhibition NFkB NF-κB (p65/p50) TA->NFkB Inhibition of Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation

Caption: Tannic Acid inhibits the NF-κB signaling pathway.[12][13][14][15][16]

Experimental Workflow

Tannic_Acid_Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Was the Tannic Acid solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_storage_solid How was the solid Tannic Acid stored? check_solution->check_storage_solid Yes re_run Re-run Experiment prepare_fresh->re_run correct_storage Store in a cool, dry, dark place in a tightly sealed container. check_storage_solid->correct_storage Improperly check_color Is the solid or solution darkened in color? check_storage_solid->check_color Properly discard Discard the old stock. Procure new Tannic Acid. correct_storage->discard check_color->discard Yes check_solvent Was the solvent deoxygenated? check_color->check_solvent No use_deoxygenated Use deoxygenated solvent (e.g., purge with N2). check_solvent->use_deoxygenated No check_solvent->re_run Yes use_deoxygenated->re_run

Caption: Troubleshooting workflow for experiments using Tannic Acid.

References

Technical Support Center: Tanacin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Tanacin extraction, specifically focusing on the critical role of pH adjustment for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

The optimal pH for this compound extraction depends on the solvent being used. This compound, as a basic alkaloid, is most soluble in an aqueous solution at an acidic pH (typically pH 2-3), where it forms a protonated salt. For extraction into a non-polar organic solvent, a basic pH (typically pH 9-10) is required to ensure it is in its neutral, free-base form.

Q2: Why is my this compound yield unexpectedly low?

Low yield is often directly related to improper pH control during the extraction steps. Several factors could be at play:

  • Incomplete Acidification: During the initial aqueous extraction, if the pH is not sufficiently acidic, the this compound will not fully convert to its salt form and will remain in the organic phase or plant matrix.

  • Incomplete Basification: In the liquid-liquid extraction step, if the aqueous phase is not made sufficiently basic, the this compound salt will not fully convert to its free-base form, preventing its efficient transfer into the organic solvent.

  • pH Fluctuation: The pH of the solution should be stable. Inadequately buffered solutions can drift from the optimal range, reducing extraction efficiency.

  • Degradation: Extreme pH values (e.g., <1 or >12) or prolonged exposure to acidic/basic conditions can potentially degrade the this compound molecule, leading to a lower yield.

Q3: I'm observing precipitation in my aqueous extract. What should I do?

Precipitation in the acidified aqueous extract can occur for a few reasons:

  • Isoelectric Point: Some co-extracted compounds, such as proteins or certain organic acids, may precipitate out at the acidic pH used for this compound extraction. This can often be removed by centrifugation or filtration before proceeding.

  • This compound Salt Solubility: While the salt form is water-soluble, its solubility is not infinite. If your extract is highly concentrated, you may have exceeded the solubility limit of the this compound salt. Try diluting the sample with your acidic buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield The pH of the aqueous phase was not sufficiently acidic (e.g., > 4) during the initial acid wash.Ensure the pH of the aqueous solution is stable within the 2-3 range. Use a calibrated pH meter and add acid (e.g., 1M HCl) dropwise until the target pH is reached and stable.
The pH of the aqueous phase was not sufficiently basic (e.g., < 8) before organic solvent extraction.Adjust the pH of the aqueous phase to 9-10 using a base (e.g., NH4OH) to convert the this compound salt to its free base form, which is soluble in organic solvents.
Emulsion Formation During Liquid-Liquid Extraction High concentration of detergents or lipids; vigorous shaking.Add a small amount of a saturated NaCl solution to increase the ionic strength of the aqueous phase. Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Final Product is Impure (Contaminated with other alkaloids/compounds) The pH used for extraction was not selective enough.Perform a series of extractions at slightly different pH values. Different alkaloids have different pKa values and will move between phases at different pH points, allowing for selective extraction.

Experimental Protocols

Protocol 1: pH Optimization for this compound Extraction

This protocol aims to identify the optimal pH for maximizing this compound yield.

  • Homogenization: Prepare a homogenized sample of the source material in a 1:1 mixture of methanol (B129727) and water.

  • Sample Aliquoting: Distribute equal volumes of the homogenate into several flasks.

  • pH Adjustment (Aqueous Extraction): Adjust the pH of each flask to a different value within a selected range (e.g., pH 2, 3, 4, 5, 6) using 1M HCl.

  • Extraction & Basification: After a set extraction period, filter the samples. Take the aqueous filtrates and adjust their pH to 10 with NH4OH.

  • Solvent Partitioning: Perform a liquid-liquid extraction on each sample using an equal volume of dichloromethane.

  • Analysis: Analyze the organic phase from each sample using HPLC or a similar quantitative method to determine the concentration of this compound.

  • Data Evaluation: Compare the yields obtained at different initial extraction pH values to determine the optimum.

Table 1: Effect of Initial Aqueous Extraction pH on this compound Yield
Extraction pH Mean this compound Yield (mg/g) Standard Deviation
2.01.45± 0.08
3.01.52± 0.06
4.01.13± 0.11
5.00.78± 0.09
6.00.41± 0.05

Visualizations

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Start: Low this compound Yield Check_Acid_pH Check pH of Aqueous Extraction Start->Check_Acid_pH pH_Correct_Acid Is pH 2-3? Check_Acid_pH->pH_Correct_Acid Check_Base_pH Check pH for Organic Extraction pH_Correct_Base Is pH 9-10? Check_Base_pH->pH_Correct_Base pH_Correct_Acid->Check_Base_pH Yes Adjust_Acid Adjust to pH 2-3 with 1M HCl pH_Correct_Acid->Adjust_Acid No Adjust_Base Adjust to pH 9-10 with NH4OH pH_Correct_Base->Adjust_Base No Check_Degradation Investigate Degradation: Check exposure time/ temperature pH_Correct_Base->Check_Degradation Yes Re_Extract Re-Extract Sample Adjust_Acid->Re_Extract Adjust_Base->Re_Extract End Yield Optimized Check_Degradation->End Re_Extract->End

Caption: Troubleshooting logic for diagnosing low this compound yield.

Validation & Comparative

A Comparative Guide to the Bioactivity of Tanacin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Tanacin, with a focus on its principal bioactive constituent, Parthenolide (B1678480), against several alternative compounds. The information presented is intended to assist researchers in making informed decisions regarding the selection of compounds for studies on anti-inflammatory and anti-cancer pathways. All quantitative data is supported by experimental evidence from peer-reviewed sources.

Introduction to this compound and Parthenolide

This compound is a naturally occurring sesquiterpene lactone found in the plant Tanacetum parthenium (feverfew). The primary bioactive compound responsible for the well-documented anti-inflammatory and anticancer properties of feverfew is Parthenolide.[1] Parthenolide's mechanism of action is multifaceted, but it is most notably characterized by its inhibition of the NF-κB (Nuclear Factor-kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways, which are critical mediators of inflammation and cancer progression.[1][2] Furthermore, Parthenolide has been shown to induce apoptosis (programmed cell death) in cancer cells, often through the generation of reactive oxygen species (ROS).[3]

Alternatives to Parthenolide

This guide compares Parthenolide to the following alternative compounds, which share structural similarities or target similar signaling pathways:

  • Dimethylaminoparthenolide (DMAPT): A synthetic, water-soluble analog of Parthenolide with improved bioavailability.[4] It also functions as a potent NF-κB inhibitor.[5][6]

  • Costunolide (B1669451): A structurally related sesquiterpene lactone that has demonstrated anti-inflammatory and anticancer activities.[7]

  • Helenalin: Another sesquiterpene lactone known for its anti-inflammatory and cytotoxic effects.

Data Presentation: A Comparative Analysis of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Parthenolide and its alternatives in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[8]
MCF-7Breast Cancer9.54 ± 0.82[8]
A549Lung Carcinoma15.38 ± 1.13[9]
TE671Medulloblastoma6.5[10]
HT-29Colon Adenocarcinoma7.0[10]
HUVECEndothelial Cells2.8[10]
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[9]
PC-9Non-Small Cell Lung Cancer15.36 ± 4.35[9]
H1650Non-Small Cell Lung Cancer9.88 ± 0.09[9]
H1299Non-Small Cell Lung cancer12.37 ± 1.21[9]
JurkatT-cell ALL16.1[11]

Table 2: IC50 Values of Dimethylaminoparthenolide (DMAPT) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer~5-10[5]
CWR22Rv1Prostate Cancer~5-10[5]
AMLAcute Myeloid Leukemia1.7 (LD50)[12]

Table 3: IC50 Values of Costunolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562LeukemiaNot specified[13]
Molt-4LeukemiaNot specified[13]

Table 4: IC50 Values of Helenalin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hReference
T47DBreast Cancer3.67

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Parthenolide and the general workflows for the experimental protocols described in this guide.

Parthenolide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates STAT3_n STAT3 STAT3->STAT3_n translocates Parthenolide Parthenolide Parthenolide->JAK inhibits Parthenolide->IKK inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription STAT3_n->Gene Transcription Inflammation/Proliferation Inflammation/Proliferation Gene Transcription->Inflammation/Proliferation

Figure 1: Parthenolide's Inhibition of NF-κB and STAT3 Pathways.

Experimental_Workflow cluster_assays Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis MTT Assay MTT Assay Data Acquisition->MTT Assay Annexin V Assay Annexin V Assay Data Acquisition->Annexin V Assay Luciferase Assay Luciferase Assay Data Acquisition->Luciferase Assay Western Blot Western Blot Data Acquisition->Western Blot

Figure 2: General Experimental Workflow for Bioactivity Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cell population and to determine its IC50 value.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Compound stock solution (e.g., Parthenolide in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

NF-κB Activity Assessment (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to treatment with a test compound.

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

    • 96-well white, clear-bottom plates.

    • Test compound.

    • Luciferase Assay System (e.g., Promega).

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with the test compound for the desired duration.

    • Lyse the cells using the lysis buffer provided in the kit.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.

STAT3 Phosphorylation Analysis (Western Blot)

This technique is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3), an indicator of STAT3 activation.

  • Materials:

    • Cancer cell lines.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies (anti-p-STAT3, anti-total STAT3, and a loading control like anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to normalize the results.

References

A Comparative Analysis of Parthenolide and Tannic Acid: Unveiling Their Anti-inflammatory and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural compounds with therapeutic promise, both the sesquiterpente lactone Parthenolide and the polyphenol Tannic Acid have garnered significant attention from the scientific community. While Parthenolide is a well-characterized component of the feverfew plant (Tanacetum parthenium), Tannic Acid represents a class of polyphenols found in numerous plant species. This guide provides a comparative overview of their anti-inflammatory and anticancer activities, with a focus on their mechanisms of action, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Biological Activities

Parthenolide and Tannic Acid, despite their distinct chemical structures, exhibit overlapping therapeutic properties, particularly in the context of inflammation and cancer. Both compounds are known to modulate key signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.

Biological ActivityParthenolideTannic Acid
Anti-inflammatory Potent inhibitor of the NF-κB signaling pathway.[1][2]Exhibits anti-inflammatory effects through various mechanisms, including NF-κB inhibition.[3][4][5]
Anticancer Demonstrates cytotoxicity against various cancer cell lines and targets cancer stem cells.[6]Shows anticancer properties by inducing apoptosis and inhibiting tumor growth.[7][8][9]
Mechanism of Action Primarily inhibits IκB kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[1]Can inhibit NF-κB signaling, though the exact mechanism can vary. It also possesses strong antioxidant properties.[3][10]

Signaling Pathway Modulation: A Tale of Two Inhibitors

The anti-inflammatory and anticancer effects of both Parthenolide and Tannic Acid are significantly attributed to their ability to interfere with the NF-κB signaling cascade. This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

Parthenolide's Targeted Inhibition of NF-κB

Parthenolide exerts its inhibitory effect on the NF-κB pathway through direct interaction with the IκB kinase (IKK) complex. By targeting IKK, Parthenolide prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

G Parthenolide's Mechanism of NF-κB Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activates

Mechanism of Parthenolide NF-κB Inhibition
Tannic Acid's Multifaceted Influence on NF-κB

Tannic Acid's inhibition of the NF-κB pathway is considered more multifaceted. Studies suggest that Tannic Acid can interfere with the NF-κB pathway at multiple levels, including the inhibition of IKK activity and the prevention of p65 nuclear translocation.[3] Its potent antioxidant properties also contribute to its anti-inflammatory effects by reducing oxidative stress, which is a known activator of the NF-κB pathway.

G Tannic Acid's Influence on Cellular Pathways Tannic Acid Tannic Acid ROS Reactive Oxygen Species Tannic Acid->ROS Scavenges NF-κB Pathway NF-κB Pathway Tannic Acid->NF-κB Pathway Inhibits Apoptosis Apoptosis Tannic Acid->Apoptosis Induces Inflammation Inflammation NF-κB Pathway->Inflammation Promotes Cell Proliferation Cell Proliferation NF-κB Pathway->Cell Proliferation Promotes

Tannic Acid's Bioactivity Overview

Other Bioactive Compounds from Tanacetum Species

The genus Tanacetum is a rich source of various bioactive compounds beyond Parthenolide. Several other constituents have demonstrated anti-inflammatory and other therapeutic properties.

CompoundPlant SourceReported Activity
Centaureidin Tanacetum microphyllumAnti-inflammatory.[11]
Jaceosidin Tanacetum vulgareAnti-inflammatory.[12]
α-Humulene Tanacetum vulgareAnti-inflammatory.[13]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay quantitatively measures the transcriptional activity of NF-κB in response to treatment with a test compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound (Parthenolide or Tannic Acid) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated, untreated control.

G NF-κB Reporter Gene Assay Workflow cluster_0 Cell Culture & Transfection cluster_1 Treatment & Stimulation cluster_2 Data Acquisition & Analysis Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Pre-treat with Compound Pre-treat with Compound Transfect Plasmids->Pre-treat with Compound Stimulate with Activator Stimulate with Activator Pre-treat with Compound->Stimulate with Activator Lyse Cells Lyse Cells Stimulate with Activator->Lyse Cells Measure Luciferase Measure Luciferase Lyse Cells->Measure Luciferase Normalize & Calculate Normalize & Calculate Measure Luciferase->Normalize & Calculate

Workflow for NF-κB Reporter Assay
Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Test compound (Parthenolide or Tannic Acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

A Comparative Guide to Tenascin Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Tanacin" may be a variant spelling of "Tenascin," an extracellular matrix glycoprotein. This guide will focus on Tenascin, a subject of extensive research, to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.

Tenascin proteins are involved in a variety of cellular processes, including tissue development and repair, and are often implicated in cancer progression. Given the existence of different Tenascin isoforms (e.g., Tenascin-C, Tenascin-R, Tenascin-X), the potential for antibody cross-reactivity in biological assays is a critical consideration for researchers. This guide provides an objective comparison of how to assess Tenascin cross-reactivity across different experimental platforms.

Data on Antibody Specificity

While specific quantitative cross-reactivity data for commercially available anti-Tenascin antibodies is often limited and proprietary, the following table outlines the potential for cross-reactivity among different Tenascin isoforms and provides expected outcomes in common immunoassays. Researchers should always consult the manufacturer's datasheet for specific cross-reactivity information and perform validation experiments.

Assay TypePotential Cross-ReactantExpected Outcome if Cross-ReactiveMethod for Confirmation
ELISA Other Tenascin isoforms (e.g., Tenascin-R, Tenascin-X)Falsely elevated quantification of the target Tenascin isoform.Competitive ELISA with purified isoforms; Western Blot analysis of the sample.[1]
Structurally similar proteinsNon-specific signal leading to inaccurate quantification.Western Blot to confirm the molecular weight of the detected protein.[2]
Western Blot Other Tenascin isoforms with similar molecular weightsA single band may represent multiple isoforms, leading to misinterpretation.[3]Use of isoform-specific antibodies; Mass spectrometry analysis of the band.
Post-translationally modified forms of TenascinMultiple bands may appear, complicating the interpretation of protein levels.Treatment with enzymes to remove modifications (e.g., glycosidases).
Immunohistochemistry (IHC) Off-target proteins in the tissueNon-specific staining of cells or extracellular matrix, leading to incorrect localization.Use of isotype controls; blocking with purified target protein.
Flow Cytometry Surface proteins with similar epitopesIncorrect identification and quantification of Tenascin-expressing cell populations.Use of fluorescence minus one (FMO) controls; testing on knockout/knockdown cell lines.

Experimental Protocols

Detailed methodologies are crucial for assessing the specificity of anti-Tenascin antibodies and minimizing cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Assessment

Objective: To quantify a specific Tenascin isoform and assess antibody cross-reactivity with other isoforms.

Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for the target Tenascin isoform.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Sample Incubation: Add standards (purified target Tenascin isoform) and samples (e.g., cell lysates, serum) to the wells. In parallel, for cross-reactivity assessment, add potential cross-reactants (e.g., other purified Tenascin isoforms) at high concentrations.

  • Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on the target Tenascin isoform.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an acid solution.

  • Analysis: Measure the absorbance at 450 nm. A significant signal in wells with potential cross-reactants indicates a lack of specificity.[1]

Western Blot for Specificity and Molecular Weight Confirmation

Objective: To confirm the specificity of an anti-Tenascin antibody by verifying the molecular weight of the target protein.[2]

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues expressing Tenascin.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Tenascin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A single band at the expected molecular weight for the target Tenascin isoform suggests specificity.[3] Multiple bands may indicate cross-reactivity with other proteins or isoforms.

Visualizing Signaling Pathways and Experimental Workflows

Tenascin-C Signaling Pathway

Tenascin-C is known to modulate several signaling pathways that are crucial for cell proliferation and tumorigenesis.[4]

TenascinC_Signaling TNC Tenascin-C FN Fibronectin Adhesion TNC->FN Tropo1 Tropomyosin-1 TNC->Tropo1 ETAR Endothelin Receptor Type A TNC->ETAR DKK1 Dickkopf 1 (Wnt Inhibitor) TNC->DKK1 Wnt Wnt Signaling TNC->Wnt + Actin Actin Stress Fibers Tropo1->Actin MAPK MAPK Pathway ETAR->MAPK ERK ERK1/2 Phosphorylation MAPK->ERK cFos c-Fos Expression ERK->cFos Proliferation Glioma Cell Proliferation cFos->Proliferation DKK1->Wnt BetaCatenin β-catenin Stabilization Wnt->BetaCatenin Id2 Id2 Expression BetaCatenin->Id2 Id2->Proliferation

Caption: Tenascin-C modulates multiple signaling pathways to promote glioma cell proliferation.

Experimental Workflow for Antibody Cross-Reactivity Assessment

A systematic workflow is essential to validate the specificity of an antibody and rule out cross-reactivity.

Cross_Reactivity_Workflow start Start: Select Anti-Tenascin Antibody wb Western Blot Analysis (Positive & Negative Controls) start->wb check_band Single Band at Correct MW? wb->check_band elisa Competitive ELISA with Related Tenascin Isoforms check_band->elisa Yes fail Potential Cross-Reactivity (Further Validation Needed) check_band->fail No check_signal Significant Signal from Other Isoforms? elisa->check_signal ihc IHC/IF on Known Positive/Negative Tissues check_signal->ihc No check_signal->fail Yes check_staining Specific Staining Pattern? ihc->check_staining pass Antibody is Specific check_staining->pass Yes check_staining->fail No

Caption: A stepwise workflow for validating the specificity of anti-Tenascin antibodies.

References

A Comparative Analysis of the Anticancer Efficacy of Parthenolide and Tannic Acid with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer efficacy of two naturally derived compounds, Parthenolide (B1678480) and Tannic Acid, against the established anticancer drugs, Doxorubicin and Cisplatin. The following sections present quantitative data on their cytotoxic effects, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Introduction

Parthenolide, a sesquiterpene lactone derived from the plant Tanacetum parthenium (feverfew), and Tannic Acid, a type of tannin found in various plants, have demonstrated significant anticancer properties in preclinical studies.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways related to cell survival, proliferation, and apoptosis.[3][4] This guide aims to juxtapose their efficacy with that of Doxorubicin and Cisplatin, two widely used chemotherapeutic agents, to provide a reference for researchers in oncology and drug discovery.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of Parthenolide, Tannic Acid, Doxorubicin, and Cisplatin across various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies, and experimental conditions may have varied.

Table 1: IC50 Values of Parthenolide and Tannic Acid in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide A549 (Lung Carcinoma)4.3[5]
TE671 (Medulloblastoma)6.5[5]
HT-29 (Colon Adenocarcinoma)7.0[5]
GLC-82 (Non-small Cell Lung)6.07 ± 0.45[6]
PC-9 (Non-small Cell Lung)15.36 ± 4.35[6]
H1650 (Non-small Cell Lung)9.88 ± 0.09[6]
H1299 (Non-small Cell Lung)12.37 ± 1.21[6]
SiHa (Cervical Cancer)8.42 ± 0.76[7]
MCF-7 (Breast Cancer)9.54 ± 0.82[7]
Tannic Acid A549 (Non-small Cell Lung)23.76 ± 1.17 (48h)[8]
H1299 (Non-small Cell Lung)21.58 ± 1.12 (48h)[8]
A549 (Non-small Cell Lung)10.69 ± 0.83 (72h)[8]
H1299 (Non-small Cell Lung)7.136 ± 0.64 (72h)[8]

Table 2: IC50 Values of Doxorubicin and Cisplatin in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin A549 (Lung Cancer)> 20[9]
MCF-7 (Breast Cancer)2.50 ± 1.76[9]
HeLa (Cervical Cancer)2.92 ± 0.57[9]
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89[9]
M21 (Melanoma)2.77 ± 0.20[9]
Cisplatin A549 (Non-small Cell Lung)18.4[10]
H1299 (Non-small Cell Lung)21.9[10]
CT26 (Colon Carcinoma)7.86[10]
LL2 (Lewis Lung Carcinoma)3.16[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anticancer effects of the discussed compounds.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[11][12]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

  • For the assay, cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[11]

2. Compound Treatment:

  • Stock solutions of the test compounds (Parthenolide, Tannic Acid, Doxorubicin, Cisplatin) are prepared, typically in DMSO.[12][13]

  • The stock solutions are then diluted in complete cell culture medium to achieve a range of final concentrations.[12]

  • The medium in the 96-well plates is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[13]

3. Cell Viability Measurement:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[8][13]

  • The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into formazan (B1609692) crystals by metabolically active cells.[13]

  • The formazan crystals are then solubilized by adding a solubilizing agent, such as DMSO.[13]

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[8][13]

4. Data Analysis:

  • Cell viability is calculated as a percentage relative to untreated control cells.

  • The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

Visualizations: Signaling Pathways and Experimental Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Signaling Pathway: Mechanism of Action of Parthenolide

Parthenolide exerts its anticancer effects through the modulation of several key signaling pathways, with the inhibition of NF-κB being a primary mechanism.[1][3]

Parthenolide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription (Anti-apoptotic, Proliferation) DNA->Transcription Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding in 96-well plates start->culture treatment Treatment with Test Compounds (e.g., Parthenolide, Tannic Acid) & Known Drugs (e.g., Doxorubicin, Cisplatin) culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Cell Viability Assay (MTT / MTS) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis: Calculate % Viability Determine IC50 values data_acq->analysis comparison Comparative Analysis of Efficacy analysis->comparison end End: Identify Lead Compounds comparison->end Chemo_Mechanisms cluster_doxo Doxorubicin cluster_cis Cisplatin Doxo Doxorubicin Intercalation DNA Intercalation Doxo->Intercalation TopoII Topoisomerase II Inhibition Doxo->TopoII ROS Generates ROS Doxo->ROS DNA_Damage DNA Damage Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Cis Cisplatin Hydrolysis Intracellular Hydrolysis Cis->Hydrolysis Crosslinks DNA Cross-linking (Intra- and Inter-strand) Hydrolysis->Crosslinks Crosslinks->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Structure-Activity Relationship of Tanacin Analogs as Potent Anti-Osteosarcoma Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of TAN-1746 and its Acetylated Analog

This guide provides a detailed comparison of the biological activities of Tanacin analog TAN-1746 and its derivative, Ac-TAN-1746. These compounds are part of the chlamydocin (B1668628) family of cyclic tetrapeptides, which are recognized for their diverse biological activities, including potential as HDAC inhibitors.[1][2] Recent studies have highlighted the significant anti-osteosarcoma properties of TAN-1746 and Ac-TAN-1746, demonstrating potency that surpasses the clinically used chemotherapy agent, cisplatin.[1][3] This guide focuses on the structure-activity relationship (SAR) between these two analogs, presenting key experimental data and detailed protocols for researchers in drug discovery and oncology.

Comparative Biological Activity

The primary structural difference between TAN-1746 and Ac-TAN-1746 lies in the acetylation of a side-chain hydroxyl group. This modification has a notable impact on their cytotoxic activity against different osteosarcoma cell lines. The anti-proliferative effects were quantified by determining the half-maximal inhibitory concentration (IC₅₀) after 72 hours of treatment.

CompoundStructure (Key Difference Highlighted)IC₅₀ (143B Cells)IC₅₀ (U2OS Cells)
TAN-1746 R = -H1.75 µM0.13 µM
Ac-TAN-1746 R = -COCH₃4.9 nM0.37 µM

Table 1: Comparative cytotoxicity (IC₅₀) of TAN-1746 and Ac-TAN-1746 against human osteosarcoma cell lines 143B and U2OS. Data sourced from[3].

From this data, a clear structure-activity relationship emerges. The acetylation of TAN-1746 to form Ac-TAN-1746 dramatically increases its potency against the 143B osteosarcoma cell line, shifting the IC₅₀ from the micromolar to the nanomolar range. Conversely, this same structural modification results in a slight decrease in potency against the U2OS cell line. This differential activity underscores the importance of the specific cellular context in determining drug efficacy and highlights how minor chemical modifications can significantly alter biological function.

In addition to their anti-proliferative effects, both compounds were shown to effectively inhibit the migration of 143B and U2OS cells, suggesting they possess anti-metastatic properties.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of TAN-1746 and its analogs.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxicity of compounds by measuring cell proliferation. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a tetrazolium salt by cellular dehydrogenases in living cells to produce a colored formazan (B1609692) product.

Materials:

  • Human osteosarcoma cell lines (e.g., 143B, U2OS).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • TAN-1746 and Ac-TAN-1746 dissolved in a suitable solvent (e.g., DMSO).

  • CCK-8 reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[4][5]

  • Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[4]

  • Compound Treatment: Prepare serial dilutions of TAN-1746 and Ac-TAN-1746 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C until the color develops.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value for each compound.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of compounds on collective cell migration in vitro.[7][8]

Materials:

  • Human osteosarcoma cell lines (e.g., 143B, U2OS).

  • Complete cell culture medium.

  • 6-well cell culture plates.

  • Sterile 200 µL pipette tips.

  • Phosphate-Buffered Saline (PBS).

  • Test compounds (1 µM Ac-TAN-1746 or 2 µM TAN-1746 in medium).[3]

  • Inverted microscope with a camera.

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density that allows them to form a confluent monolayer (90-100%) within 24-48 hours.[7]

  • Creating the Scratch: Once the cells are confluent, carefully create a straight scratch across the center of the monolayer using a sterile 200 µL pipette tip.[3]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[9][10]

  • Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of the test compound (or vehicle control).

  • Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well. This serves as the baseline (T=0).

  • Incubation and Monitoring: Incubate the plates under standard conditions (37°C, 5% CO₂). Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the scratch.[7]

  • Data Analysis: Measure the width or area of the cell-free gap at each time point. The rate of wound closure in treated wells is compared to that of the control to determine the effect of the compound on cell migration.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_viability Viability Assay cluster_migration Migration Assay culture Culture Osteosarcoma Cells (143B & U2OS) harvest Harvest & Count Cells culture->harvest seed_96 Seed in 96-well plates harvest->seed_96 seed_6 Seed in 6-well plates (to confluence) harvest->seed_6 treat_v Treat with Analogs (72 hrs) seed_96->treat_v cck8 Add CCK-8 Reagent treat_v->cck8 read_v Measure Absorbance cck8->read_v calc_ic50 Calculate IC50 read_v->calc_ic50 SAR Structure-Activity Relationship Analysis calc_ic50->SAR Data for scratch Create Scratch seed_6->scratch treat_m Treat with Analogs scratch->treat_m image Image Wound Closure (0, 24, 48 hrs) treat_m->image analyze_m Analyze Migration Rate image->analyze_m analyze_m->SAR Data for

Caption: Experimental workflow for evaluating this compound analogs.

G cluster_compounds Compound Structures cluster_activity Biological Activity (IC50) tan1746 TAN-1746 (Core Structure + R-OH) activity1 vs 143B Cells: 1.75 µM tan1746->activity1 activity2 vs U2OS Cells: 0.13 µM tan1746->activity2 mod Structural Modification (Acetylation of R-OH) tan1746->mod actan1746 Ac-TAN-1746 (Core Structure + R-OAc) activity3 vs 143B Cells: 4.9 nM actan1746->activity3 activity4 vs U2OS Cells: 0.37 µM actan1746->activity4 sar1 sar1 activity1->sar1 SAR Insight: Acetylation greatly increases potency sar2 sar2 activity2->sar2 SAR Insight: Acetylation slightly decreases potency activity3->sar1 SAR Insight: Acetylation greatly increases potency activity4->sar2 SAR Insight: Acetylation slightly decreases potency mod->actan1746

References

A Comparative Guide to Analytical Methods for Parthenolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Parthenolide (B1678480), a bioactive sesquiterpene lactone found in feverfew (Tanacetum parthenium), is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics.[1] This guide provides an objective comparison of various analytical methods for Parthenolide quantification, supported by experimental data from published, validated studies.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for Parthenolide quantification. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are often employed.[2][3] High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for screening purposes.[4]

The selection of an appropriate method depends on the specific application, required sensitivity, and the nature of the sample matrix. The following table summarizes the performance of different validated analytical methods for Parthenolide quantification based on published data.

Parameter HPLC-UV[5] HPLC-UV[6] LC-MS/MS[2] UPLC-MS/MS[3] HPTLC[4]
Linearity Range 0.160–850 µg/mL0.00–400 µg/mL2–128 ng/mL2.0–500 ng/mLNot Specified
Correlation Coefficient (R²) 0.99990.9999>0.99Not SpecifiedNot Specified
Accuracy (% Recovery) 99.3%103.1%89.55–95.79%78.2–86.6%101.14 ± 4.47%
Precision (% RSD) 0.88% (reproducibility)Not Specified<15% (Intra & Inter-day)<8.3% (Intra & Inter-day)< 5.00%
Limit of Detection (LOD) 0.10 ng (on column)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.2 ng/mL2.0 ng/mLNot Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

HPLC-UV Method for Parthenolide in Feverfew Herb[5]
  • Extraction: The extraction is performed using acetonitrile (B52724)/water (90:10, v/v) with stirring for 30 minutes.

  • Instrumentation: High-Performance Liquid Chromatography with a Cosmosil C18-AR column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile/water (55:45, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detection at 210 nm.

  • Analysis Time: 6 minutes.

LC-MS/MS Method for Parthenolide in Rat Plasma[2]
  • Sample Preparation: Liquid-liquid extraction is used to separate the analyte and internal standard from the plasma.

  • Instrumentation: A triple quadrupole tandem mass spectrometer with an electrospray ionization source.

  • Chromatography: Gradient chromatographic separation using a water-methanol mobile phase system.

  • Detection: Multiple reaction monitoring (MRM) in the positive ion mode.

UPLC-MS/MS Method for Parthenolide in Rat Plasma[3]
  • Sample Preparation: A simple one-step deproteinization with acetonitrile.

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with a triple quadrupole tandem mass spectrometer.

  • Column: Acquity UPLC BEH C18 column.

  • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.

  • Detection: MRM mode with transitions m/z 249.2→231.1 for Parthenolide.

  • Total Run Time: 3.0 minutes.

Visualizing Method Validation and Biological Pathways

To further clarify the processes involved in analytical method validation and the biological context of Parthenolide, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation A Define Analyte & Matrix B Select Analytical Technique (e.g., HPLC, LC-MS) A->B C Optimize Parameters (e.g., Mobile Phase, Column) B->C D Specificity/ Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K Method is Validated

Analytical Method Validation Workflow.

Parthenolide has been shown to possess anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway.[7]

cluster_nucleus Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) (Inactive) IkB->NFkB_p65_p50 Inhibits Ub_Proteasome Ub_Proteasome IkB->Ub_Proteasome Ubiquitination & Degradation NFkB_p65_p50_active NF-κB (p65/p50) (Active) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50_active->Gene_Expression Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates

Inhibition of NF-κB Signaling by Parthenolide.

References

A Head-to-Head Comparison of the Anti-Inflammatory Effects of Tanacin and Other Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid lactones, a diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. Among these, Tanacin, Parthenolide, Helenalin, and Cynaropicrin (B1669659) have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This guide provides a detailed, head-to-head comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of these sesquiterpenoid lactones is primarily attributed to their ability to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following tables summarize the quantitative data on their inhibitory effects on various inflammatory markers.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundMediatorCell Line/ModelIC50 / InhibitionReference
Parthenolide IL-816HBE (antisense)Significant inhibition at 40 µM[1]
IL-6 & TNF-αLPS-treated ratsSignificant attenuation[2]
NO, PGE2, TNF-αMacrophagesInhibited release[3]
Helenalin NF-κB DNA bindingJurkat T cellsIC50 ≈ 5 µM[4]
IL-2TCD4+ cellsReduced production[4]
Cynaropicrin TNF-αRAW264.7 cellsStrong inhibition[5][6]
NORAW264.7 cellsPotent attenuation[5][6]
iNOS inductionRAW264.7 cellsInhibition[7]

Table 2: Inhibition of NF-κB Signaling Pathway

CompoundTargetCell Line/ModelIC50 / EffectReference
Parthenolide IκB Kinase (IKK)Various cell linesInhibition[1]
NF-κB activationPancreatic cancer cellsSignificant inhibition at 1 µM[8]
p65 subunitMolecular dockingBinds to p65[9]
Helenalin p65 subunitJurkat T cellsDirectly targets Cys38[10]
NF-κB activationT-cells, B-cellsInhibition[11]
Cynaropicrin NF-κB pathwayIschemic/Reperfusion modelSuppression[12]
JAK-STAT & NF-κBRAW264.7 cellsSuppression[7]

Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for these sesquiterpenoid lactones involves the alkylation of sulfhydryl groups on key signaling proteins, leading to the inhibition of pro-inflammatory pathways. The NF-κB pathway is a central target.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4/TNFR LPS/TNF-α->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibition Helenalin Helenalin Helenalin->NFkB_n Direct Inhibition of p65 DNA binding Cynaropicrin Cynaropicrin Cynaropicrin->IKK Inhibition Cynaropicrin->NFkB_n Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Transcription G A Seed RAW264.7 cells in 96-well plate B Pre-treat with Sesquiterpenoid Lactone A->B C Stimulate with LPS + IFN-γ B->C D Incubate for 24h C->D E Measure Nitrite (Griess Assay) D->E F Calculate IC50 E->F

References

Comparative Bioactivity Analysis of Tanacin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and anti-inflammatory properties of Tanacin-related sesquiterpene lactones, providing experimental data and protocols to inform drug discovery and development.

This compound, a sesquiterpenoid natural product, and its derivatives are emerging as a promising class of compounds with significant therapeutic potential. This guide offers a comparative analysis of the bioactivity of this compound-related sesquiterpene lactones, focusing on their cytotoxic and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of natural product chemistry and pharmacology.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of a series of sesquiterpene lactone derivatives, structurally related to this compound, was evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined to quantify their cytotoxic efficacy. Furthermore, the selectivity of these compounds for cancer cells over normal cells was assessed by calculating the selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells (CC50) to the GI50 against cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Compound/DerivativeModificationCell LineGI50 (µM)Selectivity Index (SI)
Cumanin (Parent) -UO-31 (Renal)1.83.5
SNB-75 (CNS)1.93.3
HOP-92 (Lung)2.12.9
OVCAR-3 (Ovarian)2.22.8
WiDr (Colon)5.21.2
Cumanin Derivative 11 Ditriazolyl derivativeUO-31 (Renal)2.5209.6
SNB-75 (CNS)2.4218.4
HOP-92 (Lung)2.5209.6
OVCAR-3 (Ovarian)2.4218.4
WiDr (Colon)2.3227.9
Helenalin (Parent) -UO-31 (Renal)0.1118.2
SNB-75 (CNS)0.0825.0
HOP-92 (Lung)0.1216.7
OVCAR-3 (Ovarian)0.1118.2
WiDr (Colon)0.0922.2
Helenalin Derivative 13 Silylated derivativeUO-31 (Renal)0.1511.3
SNB-75 (CNS)0.1610.6
HOP-92 (Lung)0.189.4
OVCAR-3 (Ovarian)0.1710.0
WiDr (Colon)0.1511.3
Helenalin Derivative 14 Silylated derivativeUO-31 (Renal)0.5910.3
SNB-75 (CNS)0.5511.1
HOP-92 (Lung)0.5810.5
OVCAR-3 (Ovarian)0.5610.9
WiDr (Colon)0.5511.1

Data sourced from a study on the synthesis and cytotoxic activity of sesquiterpene lactone derivatives.[1]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 48 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.

experimental_workflow_cytotoxicity cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add this compound derivatives incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_absorbance Measure absorbance at 570nm add_solubilization->read_absorbance analyze Calculate GI50 values read_absorbance->analyze

Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide Production Assay

The anti-inflammatory activity of this compound derivatives can be evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[5][6] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well microplates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

experimental_workflow_anti_inflammatory cluster_setup Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Seed RAW 264.7 cells incubation1 Incubate for 24h start->incubation1 treatment Pre-treat with this compound derivatives incubation1->treatment stimulation Stimulate with LPS treatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess read_absorbance Measure absorbance at 540nm add_griess->read_absorbance analyze Calculate % NO inhibition read_absorbance->analyze

Experimental workflow for the nitric oxide production assay.

Signaling Pathway: Inhibition of NF-κB

A primary mechanism underlying the anti-inflammatory and cytotoxic effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones, including parthenolide, can directly interact with and inhibit the IKK complex, thereby preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.

nf_kb_pathway cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb  Phosphorylation ikb_p Phosphorylated IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_nfkb->nfkb Release ub_deg Ubiquitination & Degradation ikb_p->ub_deg nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB gene_exp Gene Transcription (Inflammation, Cell Survival) nfkb_nuc->gene_exp This compound This compound Derivatives (Sesquiterpene Lactones) This compound->ikk Inhibition

Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Confirming the mechanism of action of Tanacin through knockout studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the mechanism of action of Tenascin-C, an extracellular matrix glycoprotein (B1211001), with a focus on insights gained from knockout mouse studies. It is designed for researchers, scientists, and drug development professionals interested in the function of Tenascin-C and its potential as a therapeutic target. By comparing the phenotype of Tenascin-C knockout models with potential therapeutic alternatives, this guide offers a framework for understanding the in vivo roles of this complex protein.

Introduction to Tenascin-C

Tenascin-C is a large, multimodular glycoprotein of the extracellular matrix that is highly expressed during embryonic development, wound healing, and in the stroma of tumors.[1][2] Its expression is low in most healthy adult tissues but is rapidly induced in response to injury and inflammation.[1] The diverse functions of Tenascin-C are attributed to its complex structure, which comprises several distinct domains capable of interacting with a variety of cell surface receptors, other extracellular matrix components, and soluble factors.[1][3] These interactions allow Tenascin-C to modulate critical cellular processes such as adhesion, migration, proliferation, and differentiation.[2]

Confirming the Mechanism of Action through Knockout Studies

The generation of Tenascin-C knockout (TNC-KO) mice has been instrumental in elucidating the in vivo functions of this protein. While initial observations suggested that these mice were phenotypically normal, more detailed analyses, particularly under pathological conditions, have revealed a range of abnormalities.[4][5] These findings have been crucial in confirming the multifaceted roles of Tenascin-C in various physiological and disease processes.

Key Phenotypes of Tenascin-C Knockout Mice

The observable characteristics, or phenotypes, of TNC-KO mice provide strong evidence for the protein's mechanism of action. A summary of these key phenotypes is presented in the table below.

System/Process Phenotype Observed in Tenascin-C Knockout Mice Inferred Mechanism of Action of Tenascin-C
Nervous System Abnormal behavior (e.g., poor swimming ability), altered brain chemistry, and abnormal glial scarring.[4][6] Increased migration and reduced proliferation of oligodendrocyte precursors.[7]Regulation of neurotransmission, neuronal guidance, and glial cell behavior. Modulation of neural precursor cell dynamics.
Neuromuscular System Defects in the structure and repair of neuromuscular junctions.[4][5]Maintenance of neuromuscular junction integrity and promotion of repair processes.
Wound Healing & Tissue Repair Delayed healing of corneal injuries and abnormal fibronectin expression in skin and corneal wounds.[4][6] Reduced neointimal hyperplasia after vascular injury.[1]Modulation of cell adhesion and migration, and regulation of extracellular matrix deposition during tissue repair.
Inflammation & Immunity Altered recovery from chemically induced dermatitis and glomerulonephritis.[4][5] Tenascin-C can activate Toll-like receptor 4 (TLR4) to promote inflammation.[8]Modulation of inflammatory responses and immune cell function.
Cardiovascular System Develop normally but are prone to acute aortic dissection under stress.[9]Contributes to the mechanical integrity and elasticity of vascular tissues, protecting against stress-induced damage.
Cancer Reduced primary tumor growth and metastasis in some cancer models when Tenascin-C is absent.[10][11]Promotion of tumor cell proliferation, migration, and angiogenesis, and modulation of the tumor microenvironment.[8][11]
Signaling Pathways Implicated by Knockout Studies

The phenotypes observed in TNC-KO mice strongly suggest the involvement of Tenascin-C in multiple signaling pathways. By interacting with various cellular receptors, Tenascin-C can trigger downstream signaling cascades that regulate gene expression and cellular behavior.

Signaling Pathways Influenced by Tenascin-C

Tenascin-C Signaling Pathways cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_cellular_responses Cellular Responses TNC Tenascin-C Integrins Integrins (e.g., αvβ3) TNC->Integrins EGFR EGF Receptor TNC->EGFR TLR4 Toll-like Receptor 4 TNC->TLR4 MAPK MAPK/ERK Pathway Integrins->MAPK Rho Rho Family GTPases Integrins->Rho EGFR->MAPK NFkB NF-κB Pathway TLR4->NFkB Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration Rho->Migration Adhesion Cell Adhesion Rho->Adhesion Inflammation Inflammation NFkB->Inflammation

Caption: Tenascin-C interacts with multiple cell surface receptors to activate downstream signaling pathways that regulate key cellular functions.

Comparison with Therapeutic Alternatives

The critical roles of Tenascin-C in various pathologies, particularly cancer and chronic inflammation, have made it an attractive target for therapeutic intervention. Several strategies are being explored to inhibit the function of Tenascin-C.

Therapeutic Alternative Mechanism of Action Potential Advantages Potential Disadvantages
Tenascin-C Knockout (Genetic) Complete and systemic ablation of the Tenascin-C gene.Provides a definitive model to study the lifelong absence of the protein.Not a feasible therapeutic strategy in humans. Potential for developmental compensation.
Monoclonal Antibodies Bind to specific domains of Tenascin-C, blocking its interaction with cell surface receptors or other ECM components.[10]High specificity and potential for targeted delivery.Potential for immunogenicity and high cost of production.
M-motif Mimetic Peptides Small peptides that mimic the "MAtrix REgulating MOtif" (MAREMO) in Tenascin-C interaction partners, thereby blocking Tenascin-C's binding and function.[12]Smaller size may allow for better tissue penetration. Lower potential for immunogenicity compared to antibodies.May have lower binding affinity and shorter half-life than antibodies.

Experimental Protocols

The following sections provide an overview of the methodologies used in Tenascin-C knockout studies.

Generation of Tenascin-C Knockout Mice

The generation of TNC-KO mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Tnc gene.

Workflow for Generating Tenascin-C Knockout Mice

Generation of TNC-KO Mice cluster_0 Targeting Vector Construction cluster_1 ES Cell Transfection and Selection cluster_2 Blastocyst Injection and Chimera Production cluster_3 Breeding to Germline Transmission A Isolate Tnc gene from genomic library B Insert a selectable marker (e.g., NeoR) into a critical exon of Tnc A->B C Include regions of homology to the Tnc gene flanking the selectable marker B->C D Electroporate ES cells with the targeting vector C->D E Select for ES cells that have incorporated the vector using the selectable marker D->E F Screen for homologous recombination via Southern blot or PCR E->F G Inject targeted ES cells into blastocysts F->G H Implant blastocysts into pseudopregnant female mice G->H I Identify chimeric offspring (containing both wild-type and targeted cells) H->I J Breed chimeric mice with wild-type mice I->J K Screen offspring for germline transmission of the targeted allele J->K L Interbreed heterozygous mice to generate homozygous TNC-KO mice K->L

Caption: A stepwise workflow illustrating the generation of Tenascin-C knockout mice using homologous recombination in embryonic stem cells.

Phenotypic Analysis of Knockout Mice

A comprehensive phenotypic analysis is essential to understand the consequences of Tenascin-C deficiency. This typically involves a multi-tiered approach.

  • Gross Examination: Monitoring of general health, body weight, and survival rates.

  • Behavioral Analysis: A battery of tests to assess motor function, coordination, and cognitive abilities (e.g., open field test, rotarod, water maze).[4]

  • Histological and Pathological Analysis: Microscopic examination of tissues and organs to identify structural abnormalities.

  • Molecular and Cellular Analysis: Techniques such as immunohistochemistry, Western blotting, and quantitative PCR to examine the expression of other proteins and genes that may be affected by the absence of Tenascin-C.

  • Challenge Models: Subjecting the knockout mice to specific pathological conditions (e.g., induced wound healing, cancer models) to unmask phenotypes that are not apparent under normal conditions.[4][5]

Conclusion

Knockout studies have been indispensable in confirming the diverse and context-dependent roles of Tenascin-C in vivo. The phenotypes observed in TNC-KO mice have provided a critical foundation for understanding its mechanism of action in development, tissue homeostasis, and disease. This knowledge is now paving the way for the development of targeted therapies that aim to modulate Tenascin-C function for the treatment of a range of human diseases. The continued investigation of Tenascin-C and its signaling pathways will undoubtedly yield further insights into its complex biology and therapeutic potential.

References

Independent Verification of Tannic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological effects of tannic acid (referred to as Tanacin in the initial query) with alternative compounds, supported by experimental data from independent studies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Antiviral Activity

Tannic acid has demonstrated potent antiviral activity against a range of viruses. Its efficacy is often attributed to its ability to inhibit viral entry and replication, in some cases through the inhibition of key viral enzymes like 3-chymotrypsin-like protease (3CLpro).

Table 1: Comparative Antiviral Efficacy (EC50 values)

Compound/ExtractVirusCell LineEC50Citation
Tannic Acid Coxsackievirus B3 (CVB3)-0.12 µg/mL[1]
Tannic Acid Human Coronavirus OC43 (HCoV-OC43)MRC-578.16 µg/mL[1]
Pentarlandir UPPTA (Tannic Acid) SARS-CoV-2Vero E6~0.5 µM
Pentarlandir UPPTA (Tannic Acid) HCoV-OC43-1.3 µM
RemdesivirSARS-CoV-2Vero E615.00 µM (EC99)

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral efficacy of a compound by measuring its ability to protect cells from virus-induced damage.

  • Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero E6, MRC-5) in 96-well plates at a density that will form a confluent monolayer within 24 hours.[2][3][4]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., tannic acid) in cell culture medium.

  • Treatment and Infection: Once the cell monolayer is confluent, remove the growth medium and add the serially diluted compound to the wells. Subsequently, infect the cells with a pre-titered virus stock (e.g., at a multiplicity of infection (MOI) of 0.008 for HCoV-OC43).[1] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 40-72 hours).[2]

  • Quantification of CPE: Assess the degree of cell death. This can be done visually under a microscope or quantitatively using a cell viability assay, such as staining with crystal violet or neutral red, followed by spectrophotometric analysis.[2][3]

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the viral cytopathic effect, is calculated from the dose-response curve.

Antibacterial Activity

Tannic acid exhibits broad-spectrum antibacterial activity, including against antibiotic-resistant strains. Its mechanism is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Table 2: Comparative Antibacterial Efficacy (MIC values)

CompoundBacteriaMICCitation
Tannic Acid Clostridioides difficile (152 strains)16 - 64 µg/mL[5]
Tannic Acid Escherichia coli32 - 200 µg/mL[6]
Tannic Acid Pseudomonas fluorescens31.25 µg/mL[7]
Tannic Acid Vibrio anguillarum375 µg/mL[7]
VancomycinClostridioides difficile (ATCC BAA-1870)1 µg/mL[5]
VancomycinClostridioides difficile (ATCC BAA-1382)0.5 µg/mL[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

  • Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of the test compound (e.g., tannic acid) in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to ~5x10^5 CFU/mL).[8]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Results can also be read using a microplate reader.[6]

Anti-inflammatory Activity

Tannic acid has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[11][12][13]

Table 3: Comparative Anti-inflammatory Efficacy (IC50 values)

CompoundTarget/AssayCell Line/ModelIC50Citation
(R)-(-)-Ibuprofen NF-κB luciferase activity-121.8 µM[14]
(S)-(+)-Ibuprofen NF-κB luciferase activity-61.7 µM[14]
S-Ibuprofen COX-1 InhibitionHuman whole blood2.1 µM[15]
S-Ibuprofen COX-2 InhibitionHuman whole blood1.6 µM[15]
Dexamethasone (B1670325) Glucocorticoid Receptor-38 nM[16]
Dexamethasone Inhibition of IL-6LPS-induced PBMCs~0.5 x 10⁻⁸ M[17]

Signaling Pathway: Tannic Acid Inhibition of NF-κB

The diagram below illustrates the proposed mechanism by which tannic acid inhibits the NF-κB signaling pathway, a central regulator of inflammation. Tannic acid has been shown to inhibit the phosphorylation of IKK and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[11][12]

NFkB_Inhibition_by_Tannic_Acid cluster_NFkB Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65 NFkB_complex NF-κB Complex (p65/p50/IκBα) p65_p50_nuc p65/p50 IkBa->p65_p50_nuc Degradation releases p65/p50 p50 p50 Nucleus Nucleus p65_p50_nuc->Nucleus Translocation DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Tannic_Acid Tannic Acid Tannic_Acid->IKK Inhibits

Caption: Tannic acid inhibits the NF-κB signaling pathway.

Anticancer Activity

Tannic acid has been investigated for its potential anticancer effects and has been shown to induce cytotoxicity in various cancer cell lines.

Table 4: Comparative Anticancer Efficacy (IC50 values)

CompoundCell LineCell TypeIC50 (µg/mL)Citation
Tannic Acid A549Lung Carcinoma33.35 ± 1.12[18]
Tannic Acid MCF-7Breast Carcinoma51.56 ± 2.65[18]
Tannic Acid WI-38Normal Lung Fibroblast> 200[18]

Experimental Workflow: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This workflow outlines the general steps for assessing the cytotoxic effects of a compound on cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Add Viability Reagent (e.g., MTT) incubation->viability_assay read_plate Read Absorbance on Plate Reader viability_assay->read_plate data_analysis Calculate IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining in vitro cytotoxicity.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The presented data is a summary of findings from various research publications and should be interpreted within the context of the specific experimental conditions of each study.

References

Comparative Cytotoxicity of Tanacetum vulgare Extracts on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A note on terminology: The term "Tanacin" is not a standard scientific identifier for a specific molecule. Scientific literature points to cytotoxic effects of extracts from the plant Tanacetum vulgare (tansy), which contain a complex mixture of bioactive compounds, including tannins, flavonoids, and caffeoylquinic acids. This guide, therefore, summarizes the cytotoxic effects of these extracts on various cancer cell lines. It is also important to distinguish these extracts from "Taxacin," a commercially available taxane-based chemotherapy drug.

This guide provides a comparative overview of the cytotoxic effects of Tanacetum vulgare extracts on different cancer cell lines, supported by experimental data from published studies.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tanacetum vulgare extracts against various cancer cell lines. The IC50 value represents the concentration of an extract that is required for 50% inhibition of cell viability.

Cancer Cell LineCell TypeExtract TypeIC50 ValueReference
HT-29Human Colorectal CarcinomaEthyl Acetate/Water FractionNot explicitly stated, but significant decrease in viability at 15.6-500 µg/mL[1][2]
MCF-7Human Breast AdenocarcinomaCrude Aqueous Ethanolic Extract286.8 µg/ml[3][4][5]
MCF-7Human Breast AdenocarcinomaEthyl Acetate Extract from Flowers (EAFT)Lower than other extracts, high selectivity index of 7.6[6][7]
HeLaHuman Cervical CancerChloroform FractionSignificant inhibitory effect[6]
A2780Human Ovarian CancerChloroform FractionSignificant inhibitory effect[6]

Experimental Protocols

The data presented in this guide were primarily obtained using the following experimental methodologies:

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • Treatment: The cells are then treated with various concentrations of the Tanacetum vulgare extract for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][6]

2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. For apoptosis and cell cycle analysis, cells are stained with specific fluorescent dyes.

  • Protocol for Apoptosis (Annexin V/Propidium Iodide Staining):

    • Cell Treatment: Cells are treated with the extract for a defined period.

    • Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI; which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Protocol for Cell Cycle Analysis:

    • Cell Treatment and Fixation: After treatment, cells are harvested and fixed in cold ethanol.

    • Staining: The fixed cells are treated with RNase A and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).

    • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]

Mechanism of Action

Extracts from Tanacetum vulgare have been shown to induce cytotoxicity in cancer cells through several mechanisms:

  • Induction of Apoptosis: The extracts trigger programmed cell death, or apoptosis.[1][2] This is a key mechanism for eliminating cancerous cells without inducing an inflammatory response.

  • Cell Cycle Arrest: The extracts can cause a halt in the cell cycle at specific checkpoints, such as the G1/S and G2/M transitions.[1] This prevents the cancer cells from proliferating.

  • Genotoxicity: Some components of the extracts have been shown to be genotoxic towards tumor cells, leading to DNA damage and subsequent cell death.[1]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results seeding Seed cancer cells in multi-well plates attachment Allow cells to attach (24h) seeding->attachment treat_cells Treat cells with extract for 24, 48, or 72h attachment->treat_cells prep_extract Prepare serial dilutions of Tanacetum vulgare extract prep_extract->treat_cells mtt MTT Assay for Cell Viability treat_cells->mtt flow Flow Cytometry for Apoptosis & Cell Cycle treat_cells->flow microscopy Microscopy for Morphological Changes treat_cells->microscopy ic50 Determine IC50 Value mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution flow->cell_cycle_dist

Fig. 1: Experimental workflow for assessing cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase stimulus Tanacetum vulgare Extract bax Bax (Pro-apoptotic) Upregulation stimulus->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation stimulus->bcl2 mito Mitochondrial Membrane Potential Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Fig. 2: Intrinsic apoptosis signaling pathway.

References

Assessing the Specificity of Tannic Acid's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic inhibition specificity of tannic acid with other known inhibitors. The information is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to facilitate informed decisions in experimental design and potential therapeutic applications.

Executive Summary

Tannic acid, a prevalent plant polyphenol, exhibits broad-spectrum inhibitory activity against a variety of enzymes. This guide synthesizes available experimental data to compare its inhibition profile against more specific enzyme inhibitors. While tannic acid demonstrates potent inhibition, its lack of specificity can be a significant drawback for targeted therapeutic development. This document presents quantitative data on its inhibitory constants, details the experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Comparative Inhibition Data

The following tables summarize the quantitative data on the enzymatic inhibition by tannic acid and compare it with other inhibitors.

Table 1: Inhibition of Glutathione (B108866) S-Transferases (GSTs) by Tannic Acid and Alternative Inhibitors

InhibitorTarget EnzymeSubstrateInhibition TypeIC50 (µM)Reference
Tannic Acid Rat Liver GSTs1-chloro-2,4-dinitrobenzene (B32670) (CDNB)Non-competitive (vs. CDNB), Competitive (vs. GSH)1.044[1]
p-nitrobenzyl chloride11.151[1]
4-nitropyridine-N-oxide20.206[1]
ethacrynic acid57.664[1]
Quercetin Rat Liver GSTsCDNB-18.732[1]
Butein Rat Liver GSTsCDNBNon-competitive9.033[1]

Table 2: Inhibition of Various Enzymes by Tannins and Other Natural Compounds

Inhibitor ClassTarget Enzyme TypeGeneral ObservationReference
Tannins HydrolasesHigher inhibition compared to oxidoreductases[2]
β-glucosidasePotent inhibition[2][3]
N-acetylglucosaminidasePotent inhibition[2]
PeroxidaseInhibition observed[2]
Tea Catechins (e.g., EGCG) Aldose ReductaseDifferential inhibition based on substrate[4]
Triterpene Acids α-amylase, α-glucosidaseInhibition observed[4]

Experimental Protocols

Protocol 1: Determination of GST Inhibition

This protocol is based on the methodology for assessing the inhibition of rat liver glutathione S-transferases (GSTs).

1. Enzyme and Substrate Preparation:

  • Prepare a solution of rat liver GSTs in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).

  • Prepare stock solutions of the substrates: 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH) in the same buffer.

  • Prepare stock solutions of the inhibitor (tannic acid) at various concentrations.

2. Assay Procedure:

  • In a 96-well plate, add the GST enzyme solution.

  • Add the inhibitor at different final concentrations to the respective wells.

  • Incubate the enzyme and inhibitor for a predetermined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates (CDNB and GSH).

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.

3. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • To determine the type of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway_Inhibition cluster_inflammation Inflammatory Signaling cluster_inhibition Tannic Acid Inhibition TNFa TNF-α IKK IKK TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Gene Inflammatory Gene Expression NFkB->Gene activates TA Tannic Acid TA->IKK inhibits caption Fig. 1: Tannic Acid Inhibition of NF-κB Signaling Pathway.

Caption: Fig. 1: Tannic Acid Inhibition of NF-κB Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P1 Prepare Enzyme and Substrate Solutions A1 Incubate Enzyme with Inhibitor P1->A1 P2 Prepare Inhibitor (Tannic Acid) Dilutions P2->A1 A2 Initiate Reaction with Substrates A1->A2 A3 Monitor Absorbance Change Over Time A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 Value D2->D3 caption Fig. 2: Workflow for Enzymatic Inhibition Assay.

Caption: Fig. 2: Workflow for Enzymatic Inhibition Assay.

Discussion

The experimental data indicates that tannic acid is a potent, yet non-specific, enzyme inhibitor. Its ability to inhibit a wide range of enzymes, including hydrolases and oxidoreductases, stems from its molecular structure, which allows for multiple interactions with proteins.[2] The inhibition of glutathione S-transferases, for example, is complex, exhibiting both non-competitive and competitive characteristics depending on the substrate.[1]

In contrast, other inhibitors often display a higher degree of specificity. For instance, specific flavonoids or synthetic inhibitors are designed to target the active site of a single enzyme or a closely related family of enzymes. This specificity is crucial for therapeutic applications where off-target effects can lead to toxicity.

The broad inhibitory profile of tannic acid makes it a useful tool for in vitro studies as a general enzyme denaturant or control. However, for drug development, its lack of specificity is a significant hurdle. Future research could focus on modifying the structure of tannic acid to enhance its specificity for a particular enzyme target, thereby harnessing its inhibitory potential while minimizing off-target effects.

Furthermore, tannic acid has been shown to modulate signaling pathways such as the NF-κB and ERK 1/2 pathways.[5][6] This suggests that its biological effects may not be solely due to direct enzyme inhibition but also through interference with cellular signaling cascades. Understanding these multifaceted interactions is essential for a complete assessment of its pharmacological profile.

References

Navigating the Nuances of Tenascin-C Bioassays: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of bioassay results is paramount for advancing scientific discovery and making informed decisions. This guide provides a comprehensive comparison of factors influencing the reproducibility of Tenascin-C (TNC) bioassays across different laboratories. As no direct inter-laboratory studies on a specific "Tanacin" bioassay were found in published literature, this guide focuses on Tenascin-C, a likely intended subject of interest given its role in cell signaling and the prevalence of related research.

Tenascin-C is an extracellular matrix glycoprotein (B1211001) that plays a crucial role in tissue development, wound healing, and cancer progression. Its quantification in biological samples is often performed using enzyme-linked immunosorbent assays (ELISAs). However, the inherent variability of immunoassays can lead to discrepancies in results between laboratories, hindering collaborative research and the validation of TNC as a biomarker. This guide delves into the signaling pathways of Tenascin-C, compares available commercial ELISA kits, provides a detailed experimental protocol, and explores the critical factors that affect inter-laboratory reproducibility.

Tenascin-C Signaling Pathways

Tenascin-C exerts its biological effects by interacting with various cell surface receptors, primarily integrins, Epidermal Growth Factor Receptor (EGFR), and Toll-like receptor 4 (TLR4). These interactions trigger downstream signaling cascades that influence cell adhesion, migration, proliferation, and inflammation.

Tenascin-C Signaling Pathways cluster_integrin Integrin Signaling cluster_egfr EGFR Signaling cluster_tlr4 TLR4 Signaling TNC Tenascin-C Integrins Integrins (e.g., αvβ3, α9β1) TNC->Integrins binds to EGFR EGFR TNC->EGFR activates TLR4 TLR4 TNC->TLR4 activates FAK FAK Integrins->FAK Src Src FAK->Src RhoA RhoA (inhibition) FAK->RhoA PI3K PI3K/Akt Src->PI3K CellAdhesion Cell Adhesion & Migration PI3K->CellAdhesion MAPK MAPK/ERK EGFR->MAPK Proliferation Cell Proliferation MAPK->Proliferation NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Cytokines NFkB->Inflammation

Figure 1: Tenascin-C signaling pathways.

Comparison of Commercial Tenascin-C ELISA Kits

A variety of commercial ELISA kits are available for the quantification of human Tenascin-C. While most are based on the sandwich ELISA principle, they differ in their performance characteristics. The following table summarizes key parameters from several commercially available kits. It is important to note that the reported intra- and inter-assay coefficients of variation (CVs) are typically determined within a single laboratory and may not reflect the full extent of inter-laboratory variability.

FeatureKit AKit BKit CKit D
Detection Range 93.7 - 6000 pg/mL78.2 - 5000 pg/mL6.1 - 1500 pg/mL0.31 - 20 ng/mL
Sensitivity < 10 pg/mL26.2 pg/mL6.1 pg/mL0.1 ng/mL
Sample Types Serum, Plasma, Cell Culture Supernatants, UrineSerum, Plasma, Cell Culture SupernatantsSerum, Plasma, SupernatantSerum, Plasma, Urine, Cell Culture Supernatant
Intra-Assay CV (%) < 10%Not Specified< 10%5.3%
Inter-Assay CV (%) < 12%Not Specified< 12%6.7%

Standardized Experimental Protocol for Tenascin-C ELISA

To minimize variability, adherence to a standardized protocol is crucial. The following represents a generalized workflow for a typical sandwich ELISA for Tenascin-C, based on common procedures from commercial kits.

Tenascin-C ELISA Workflow Start Start PrepareReagents Prepare Reagents (Standards, Samples, Buffers) Start->PrepareReagents AddSamples Add Standards & Samples to Coated Plate PrepareReagents->AddSamples Incubate1 Incubate (e.g., 90 min at 37°C) AddSamples->Incubate1 Wash1 Wash Plate (3 times) Incubate1->Wash1 AddDetectionAb Add Biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate (e.g., 60 min at 37°C) AddDetectionAb->Incubate2 Wash2 Wash Plate (3 times) Incubate2->Wash2 AddHRP Add Streptavidin-HRP Wash2->AddHRP Incubate3 Incubate (e.g., 30 min at 37°C) AddHRP->Incubate3 Wash3 Wash Plate (5 times) Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate in Dark (e.g., 15-20 min at 37°C) AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate Analyze Analyze Data (Standard Curve & Concentration Calculation) ReadPlate->Analyze End End Analyze->End

Figure 2: A generalized workflow for a Tenascin-C sandwich ELISA.

Detailed Methodologies:

  • Reagent Preparation: All reagents, including standards, samples, and buffers, should be brought to room temperature before use. Reconstitute lyophilized standards and create a serial dilution according to the kit's instructions. Dilute concentrated wash buffers to their working concentration.

  • Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the microplate pre-coated with an anti-TNC antibody. It is recommended to run all standards and samples in duplicate or triplicate.

  • First Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C).

  • Washing: Aspirate the contents of the wells and wash each well with the wash buffer for the specified number of times (e.g., 3 times). After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).

  • Washing: Repeat the washing step as described in step 4.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Third Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).

  • Final Washing: Repeat the washing step, increasing the number of washes as specified (e.g., 5 times).

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for the recommended time (e.g., 15-20 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Tenascin-C in the samples.

Factors Affecting Inter-Laboratory Reproducibility

Achieving reproducible results for Tenascin-C bioassays across different laboratories is challenging due to a multitude of factors. While no multi-laboratory studies for TNC ELISAs are publicly available, data from ELISAs for other large extracellular matrix glycoproteins, such as fibronectin, show inter-assay CVs in the range of 6-9%. This suggests that for a complex glycoprotein like Tenascin-C, inter-laboratory CVs could be expected to be in the range of 15-30% or even higher without rigorous standardization.

Reproducibility Factors cluster_reagents Reagents & Materials cluster_protocol Protocol & Execution cluster_sample Sample Handling cluster_equipment Equipment & Analysis Reproducibility Inter-Laboratory Reproducibility ReagentLot Reagent Lot-to-Lot Variability Reproducibility->ReagentLot AntibodySpecificity Antibody Specificity & Affinity Reproducibility->AntibodySpecificity PlateCoating Microplate Coating Consistency Reproducibility->PlateCoating Pipetting Pipetting Technique & Accuracy Reproducibility->Pipetting Incubation Incubation Times & Temperatures Reproducibility->Incubation Washing Washing Technique Reproducibility->Washing Operator Operator Skill & Experience Reproducibility->Operator SampleCollection Sample Collection & Processing Reproducibility->SampleCollection Storage Storage & Freeze-Thaw Cycles Reproducibility->Storage MatrixEffects Matrix Effects Reproducibility->MatrixEffects PlateReader Plate Reader Calibration Reproducibility->PlateReader DataAnalysis Data Analysis (Curve Fitting) Reproducibility->DataAnalysis

Figure 3: Key factors influencing inter-laboratory reproducibility of bioassays.

Key sources of variability include:

  • Reagent and Material Differences:

    • Lot-to-Lot Variability: Antibodies, standards, and other reagents can vary significantly between production lots, leading to shifts in assay performance.

    • Antibody Specificity: Different antibodies may target different epitopes of the Tenascin-C molecule, especially considering its various isoforms.

    • Microplate Consistency: Variations in the coating of microplates can affect the binding capacity and consistency of results.

  • Protocol Deviations:

    • Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting is a major source of error.

    • Incubation Times and Temperatures: Minor deviations in incubation parameters can significantly impact the reaction kinetics.

    • Washing Technique: Inefficient or overly aggressive washing can lead to high background or loss of bound analyte.

    • Operator-Dependent Variation: Differences in technique and experience between laboratory personnel can introduce variability.

  • Sample-Related Issues:

    • Pre-analytical Variables: The methods of sample collection, processing, and storage can all affect the integrity of Tenascin-C.

    • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade the target protein.

    • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.

  • Equipment and Data Analysis:

    • Instrument Calibration: Differences in the calibration and performance of microplate readers can lead to systematic variations.

    • Data Analysis Methods: The choice of curve-fitting model for the standard curve can influence the calculated concentrations.

Alternative and Complementary Methods

While ELISA is the most common method for quantifying Tenascin-C, other techniques can provide complementary information:

  • Western Blotting: Allows for the detection of different Tenascin-C isoforms based on their molecular weight but is generally semi-quantitative.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): Provide spatial information about Tenascin-C expression within tissues, offering valuable contextual data that a bulk quantification method like ELISA cannot.

  • Mass Spectrometry: Can provide highly specific and quantitative data on Tenascin-C and its post-translational modifications, though it is less high-throughput and more technically demanding than ELISA.

  • Quantitative Real-Time PCR (qRT-PCR): Measures the gene expression of Tenascin-C (TNC), providing insights into its regulation at the transcriptional level.

Conclusion and Recommendations

The reproducibility of Tenascin-C bioassay results across different laboratories is a critical consideration for its validation as a reliable biomarker. While commercial ELISA kits provide a convenient method for quantification, users must be aware of the potential sources of variability. To improve inter-laboratory reproducibility, the following steps are recommended:

  • Harmonization of Protocols: Laboratories should collaborate to use harmonized standard operating procedures (SOPs).

  • Use of Reference Standards: The use of a common, well-characterized reference standard is essential for calibrating assays across different sites.

  • Proficiency Testing: Participation in external quality assessment schemes or ring trials can help laboratories to assess and improve their performance.

  • Thorough Assay Validation: Each laboratory should perform a thorough validation of the assay in-house to understand its performance characteristics.

  • Transparent Reporting: Publications and reports should include detailed information about the assay used, including the kit manufacturer, lot numbers, and a comprehensive description of the protocol.

By carefully considering and addressing the factors outlined in this guide, the scientific community can work towards improving the reproducibility of Tenascin-C bioassays, thereby accelerating research and enhancing the reliability of findings in both basic and clinical settings.

A Comparative Analysis of the Insecticidal Potency of Tanacin versus Synthetic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal potency of Tanacin, a natural insecticide derived from the plant Tanacetum vulgare (tansy), with three major classes of synthetic insecticides: pyrethroids, neonicotinoids, and organophosphates. This document is intended to serve as a resource for researchers and professionals in the fields of insecticide development, pest management, and toxicology.

Executive Summary

This compound, derived from the common tansy plant, has a long history of use as an insect repellent.[1] Its insecticidal properties are attributed to a complex mixture of volatile compounds, with thujone and camphor (B46023) being major components.[2][3] In contrast, synthetic insecticides are manufactured chemicals designed to target specific physiological processes in insects. This guide presents available quantitative data on the potency of these insecticides, details common experimental protocols for assessing insecticidal activity, and illustrates the distinct signaling pathways through which these compounds exert their effects. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable overview for scientific and research purposes.

Data on Insecticidal Potency

The following table summarizes the insecticidal potency of this compound (from Tanacetum vulgare essential oil) and selected synthetic insecticides. It is crucial to note that the data presented are compiled from different studies, employing varied methodologies and insect species. Therefore, direct comparisons of potency should be made with caution. The lack of standardized testing against a common panel of insect species represents a significant gap in the current research landscape.

Insecticide ClassActive Ingredient(s)Target Insect(s)Potency Metric (Concentration/Dose)Mortality/EffectSource(s)
Natural (this compound) Tanacetum vulgare Essential OilTribolium castaneum (larvae)1000 ppm100% mortality after 6 days[4][5]
Tanacetum vulgare Essential OilTribolium castaneum (adults)1000 ppm25.6% mortality after 7 days[4][5]
Tanacetum vulgare Essential OilTribolium confusum (larvae)1000 ppm56.7% mortality after 7 days[4][5]
Tanacetum vulgare Essential OilTribolium confusum (adults)1000 ppm8.9% mortality after 7 days[4][5]
Tanacetum vulgare Essential OilTenebrio molitor (adults)1000 ppm52.2% mortality after 7 days[4][5]
Tanacetum vulgare Essential OilOryzaephilus surinamensis (larvae)1000 ppm93.3% mortality after 7 days[4][5]
Pyrethroids CypermethrinRat (oral)LD50: 187 - 326 mg/kg50% mortality[6]
DeltamethrinRat (oral)LD50: 128 - >5000 mg/kg50% mortality[6]
SumithrinRat (oral)LD50: >5000 mg/kg50% mortality[6]
Neonicotinoids ImidaclopridApis cerana indica (oral)LC50: 0.38 ppm50% mortality[2]
ThiamethoxamApis cerana indica (oral)LC50: 1.11 ppm50% mortality[2]
AcetamipridApis cerana indica (oral)LC50: 1.29 ppm50% mortality[2]
ImidaclopridCanthon spp. (topical)LD50: 19.1 ng/beetle50% mortality[7]
ThiamethoxamCanthon spp. (topical)LD50: 378.9 ng/beetle50% mortality[7]
Organophosphates ParathionRat (oral)LD50: 3 - 8 mg/kg50% mortality[8]
PhosaloneRat (oral)LD50: 120 mg/kg50% mortality[8]

Experimental Protocols

The assessment of insecticidal potency relies on standardized bioassays. The following are detailed methodologies for key experiments commonly cited in insecticide research.

Contact Toxicity Bioassay (Adult Vial Test)

This method is used to determine the toxicity of an insecticide when an insect comes into physical contact with a treated surface.

  • Objective: To determine the median lethal concentration (LC50) of an insecticide.

  • Materials:

    • Technical grade insecticide

    • Acetone (B3395972) (or other suitable solvent)

    • 20 ml glass scintillation vials

    • Repeating pipette

    • Vortex mixer

    • Fume hood

    • Target insect species

  • Procedure:

    • Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in acetone. A series of dilutions are then made to create a range of concentrations. A control solution of acetone alone is also prepared.

    • Vial Coating: A specific volume (e.g., 0.5 ml) of each insecticide dilution is pipetted into a glass vial. The vials are then rolled on their side until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Control vials are treated with acetone only.

    • Insect Exposure: A predetermined number of adult insects are introduced into each vial, and the vials are capped.

    • Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.

    • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.

Topical Application Bioassay

This method assesses the toxicity of an insecticide when applied directly to the insect's body.

  • Objective: To determine the median lethal dose (LD50) of an insecticide.

  • Materials:

    • Technical grade insecticide

    • Acetone (or other suitable solvent)

    • Micro-applicator

    • CO2 or cold anesthesia to immobilize insects

    • Target insect species

  • Procedure:

    • Preparation of Dosing Solutions: A series of insecticide solutions of known concentrations are prepared in a suitable solvent like acetone.

    • Insect Immobilization: Insects are briefly anesthetized using CO2 or by chilling them.

    • Application: A precise volume (typically 1 microliter) of a specific insecticide concentration is applied to the dorsal thorax of each anesthetized insect using a micro-applicator. Control insects are treated with the solvent only.

    • Post-treatment: After application, the insects are transferred to clean containers with access to food and water and are held under controlled environmental conditions.

    • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48 hours).

    • Data Analysis: The dose-mortality data is analyzed using probit analysis to determine the LD50, the dose of the insecticide that is lethal to 50% of the tested insects.

Signaling Pathways and Modes of Action

The insecticidal activity of this compound and synthetic insecticides stems from their interaction with specific molecular targets within the insect's nervous system. The diagrams below, generated using the DOT language, illustrate these distinct signaling pathways.

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis prep_insecticide Prepare Insecticide Solutions contact_assay Contact Bioassay (e.g., Vial Test) prep_insecticide->contact_assay topical_assay Topical Application prep_insecticide->topical_assay prep_insects Rear and Select Test Insects prep_insects->contact_assay prep_insects->topical_assay observe_mortality Record Mortality at Time Intervals contact_assay->observe_mortality topical_assay->observe_mortality probit_analysis Probit Analysis observe_mortality->probit_analysis calculate_ld50_lc50 Calculate LD50/LC50 probit_analysis->calculate_ld50_lc50

Caption: General experimental workflow for insecticide bioassays.

This compound (Thujone) Mode of Action

The primary insecticidal components of this compound, such as thujone, act as antagonists of the gamma-aminobutyric acid (GABA) receptors in the insect's central nervous system.[9] GABA is the main inhibitory neurotransmitter. By blocking the GABA receptor, thujone prevents the influx of chloride ions into the neuron, leading to hyperexcitation, convulsions, and ultimately, death of the insect.[9]

tanacin_pathway This compound This compound (Thujone) GABA_Receptor GABA Receptor (Chloride Channel) This compound->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Prevents Hyperexcitation Hyperexcitation & Convulsions GABA_Receptor->Hyperexcitation Leads to Neuronal_Inhibition Neuronal Inhibition (Normal State) Chloride_Influx->Neuronal_Inhibition Leads to (Normally) Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: this compound's antagonistic action on the GABA receptor.

Synthetic Insecticide Modes of Action

  • Pyrethroids: These insecticides target the voltage-gated sodium channels in the nerve cell membranes of insects.[10][11][12] They bind to the open state of the channel, preventing it from closing.[10] This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and death.

pyrethroid_pathway Pyrethroids Pyrethroids Na_Channel Voltage-Gated Sodium Channel Pyrethroids->Na_Channel Binds to open state Na_Influx Persistent Sodium Ion Influx Na_Channel->Na_Influx Causes Repetitive_Firing Repetitive Nerve Fring Na_Influx->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Caption: Pyrethroids' effect on voltage-gated sodium channels.

  • Neonicotinoids: These compounds are agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[13][14][15] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, neonicotinoids are not readily broken down by acetylcholinesterase, leading to continuous stimulation of the nerve cells, which results in paralysis and death.

neonicotinoid_pathway Neonicotinoids Neonicotinoids nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoids->nAChR Binds to Continuous_Stimulation Continuous Nerve Stimulation nAChR->Continuous_Stimulation Causes Paralysis Paralysis Continuous_Stimulation->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Caption: Neonicotinoids' agonistic action on nAChRs.

  • Organophosphates: This class of insecticides inhibits the enzyme acetylcholinesterase (AChE).[1][4][16] AChE is responsible for breaking down acetylcholine in the synapse. By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to overstimulation of nerves, paralysis, and death.[1][4][16]

organophosphate_pathway Organophosphates Organophosphates AChE Acetylcholinesterase (AChE) Organophosphates->AChE Inhibits ACh_Buildup Acetylcholine Accumulation AChE->ACh_Buildup Leads to Overstimulation Nerve Overstimulation ACh_Buildup->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Caption: Organophosphates' inhibition of acetylcholinesterase.

Conclusion

This compound, a natural insecticide derived from Tanacetum vulgare, demonstrates insecticidal activity against a range of insect pests, particularly in their larval stages. Its mode of action, primarily through the antagonism of GABA receptors, differs significantly from the major classes of synthetic insecticides. Pyrethroids, neonicotinoids, and organophosphates are highly potent, broad-spectrum insecticides that target different components of the insect nervous system.

The quantitative data available suggests that synthetic insecticides are generally effective at lower concentrations than the essential oil of Tanacetum vulgare. However, the development of insect resistance to synthetic insecticides is a growing concern, which may increase the interest in alternative control agents like this compound. Further research is warranted to conduct direct comparative studies of this compound and its active components against a standardized panel of insect pests to provide a more definitive assessment of its relative potency. Understanding the distinct modes of action of these different insecticide classes is crucial for developing effective and sustainable pest management strategies and for mitigating the development of insecticide resistance.

References

A Comparative Guide to Orthogonal Methods for the Structural Validation of Tanacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unequivocal determination of a chemical structure is a cornerstone of natural product chemistry and drug development. This guide provides a comparative overview of orthogonal methods for the structural validation of Tanacin, a sesquiterpene lactone with the molecular formula C20H26O5. The application of multiple, independent analytical techniques is critical to ensure the accuracy of the assigned structure, mitigating the risk of misinterpretation inherent in any single method.

This document outlines the principles, experimental protocols, and comparative data for key orthogonal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Total Synthesis.

Data Presentation: A Comparative Overview of Orthogonal Methods

The following table summarizes the key attributes of each orthogonal method for the structural elucidation of this compound.

Method Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Detailed 2D/3D structure, connectivity, stereochemistry1-10 mg, soluble in deuterated solventsProvides comprehensive structural detail in solutionCan be complex to interpret for novel structures; may not provide absolute configuration
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns< 1 mg, ionizableHigh sensitivity, provides molecular formulaDoes not provide stereochemical information; fragmentation can be complex
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistryHigh-quality single crystal (0.1-0.5 mm)The "gold standard" for structural determinationCrystal growth can be a significant bottleneck; structure is in solid-state
Total Synthesis Definitive proof of structure and stereochemistryN/A (involves chemical synthesis)Unambiguous confirmation of the proposed structureTime-consuming and resource-intensive

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for a sesquiterpene lactone like this compound and may require optimization based on the specific properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon skeleton and relative stereochemistry of a molecule in solution.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to determine the number and chemical environment of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

  • Data Analysis: Integrate and analyze the spectral data to piece together the molecular structure, assign all proton and carbon signals, and determine the relative configuration of stereocenters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[3][4]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode to obtain the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition of this compound.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of this compound and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to gain insights into the substructures of the molecule. This can be compared with in-silico fragmentation data of a proposed structure.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable crystal can be obtained.[5][6][7]

Protocol:

  • Crystallization:

    • Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent.

    • Screen a wide range of crystallization conditions (e.g., different solvents, temperatures, and precipitation methods like slow evaporation, vapor diffusion, or solvent layering) to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.

Total Synthesis

The unambiguous confirmation of a proposed structure is ultimately achieved through its total chemical synthesis.[8][9] The properties of the synthetic compound must be identical to those of the natural product.

Protocol:

  • Retrosynthetic Analysis: Devise a synthetic route to the proposed structure of this compound from commercially available starting materials.

  • Synthesis: Execute the planned synthetic steps in the laboratory to prepare the target molecule. This often involves multiple steps and purification of intermediates.

  • Structural Confirmation:

    • Purify the final synthetic product.

    • Acquire a full set of analytical data for the synthetic compound (NMR, MS, etc.).

    • Compare the spectroscopic data of the synthetic material with that of the natural this compound. The spectra must be superimposable for the structure to be confirmed.

    • If the natural product is chiral, the optical rotation of the synthetic and natural samples must also match.

Visualizations

Experimental Workflow for this compound Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of this compound, integrating the orthogonal methods described.

G Experimental Workflow for this compound Structural Elucidation cluster_0 Initial Characterization cluster_1 2D Structure Elucidation cluster_2 Stereochemical Determination cluster_3 Orthogonal Validation Isolation_Purification Isolation & Purification HRMS High-Resolution MS Isolation_Purification->HRMS Determine Molecular Formula NMR_1D 1D NMR (1H, 13C, DEPT) HRMS->NMR_1D Confirm Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proposed_Structure Propose Planar Structure NMR_2D->Proposed_Structure NOESY_ROESY NOESY/ROESY Proposed_Structure->NOESY_ROESY Relative_Stereo Determine Relative Stereochemistry NOESY_ROESY->Relative_Stereo Xray X-ray Crystallography Relative_Stereo->Xray Absolute Stereochemistry Total_Synthesis Total Synthesis Relative_Stereo->Total_Synthesis Unambiguous Proof Final_Structure Confirmed Structure of this compound Xray->Final_Structure Total_Synthesis->Final_Structure

A logical workflow for the structural elucidation of this compound.
Hypothetical Signaling Pathway Investigation for a Bioactive Natural Product

As the specific signaling pathways affected by this compound are not yet elucidated, the following diagram illustrates a generic signaling cascade that could be investigated for a natural product with potential anti-inflammatory activity. This serves as a representative example of the types of pathways that are often explored in drug discovery.

G Hypothetical Signaling Pathway for a Bioactive Natural Product This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition? IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene_Expression Induces Inflammation Inflammatory Response Gene_Expression->Inflammation

A hypothetical NF-κB signaling pathway for investigation.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A Guide for Tanacin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised to treat "Tanacin" as a potentially hazardous substance and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance. The following information is intended to supplement, not replace, institutional and regulatory protocols.

Key Chemical and Physical Properties

A summary of relevant properties for compounds with similar nomenclature is presented below to inform handling and disposal procedures.

PropertyThis compound (Hypothetical)Tannic AcidTenaxin I
Molecular Formula C₂₀H₂₆O₅[1]C₇₆H₅₂O₄₆[2]C₁₈H₁₆O₇[3]
Molecular Weight 346.42 g/mol [1]1701.20 g/mol [2]344.3 g/mol [3]
Appearance Data not availableLight yellow to tan solid[4]Data not available
Hazard Classification Assume hazardous until otherwise determinedNot considered hazardous by OSHA 29 CFR 1910.1200[5] but may be harmful if swallowed and is harmful to aquatic life[2]Not a hazardous substance or mixture[3]
Storage Store in a sealed, cool, and dry conditionKeep containers tightly closed in a dry, cool and well-ventilated place[5]Store in a sealed, cool, and dry condition[3]

Experimental Protocol: Standard Disposal Procedure for this compound

This protocol outlines a step-by-step methodology for the safe disposal of this compound, assuming it is a solid chemical waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Chemical fume hood.

  • Sealable, labeled hazardous waste container.

  • Waste manifest or logbook.

  • Spill kit with absorbent material.

Procedure:

  • Risk Assessment: Before handling, review all available safety information and your institution's standard operating procedures for chemical waste.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Work Area Preparation: Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation: Ensure this compound waste is not mixed with incompatible materials. Consult the Safety Data Sheet (SDS) for incompatibilities if available. Based on data for similar compounds, avoid strong oxidizing agents and strong bases.[5]

  • Containerization:

    • Carefully transfer the solid this compound waste into a designated, sealable hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, use a scoop or spatula to minimize dispersal.

    • The container must be in good condition, compatible with the chemical, and properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.

  • Decontamination:

    • Wipe down any surfaces or equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol (B145695) or as recommended by your EHS department).

    • Dispose of all contaminated wipes and disposable PPE in the designated solid waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Documentation: Record the amount of waste generated in your laboratory's waste log or manifest as required by your institution.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed waste disposal contractor.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TanacinDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard (Consult SDS/EHS) start->assess_hazard don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->don_ppe prepare_workspace Prepare Workspace (Chemical Fume Hood) don_ppe->prepare_workspace segregate_waste Segregate Waste (Check Incompatibilities) prepare_workspace->segregate_waste containerize Containerize Waste (Labeled, Sealable Container) segregate_waste->containerize decontaminate Decontaminate Surfaces & Equipment containerize->decontaminate store Store Waste Container in Designated Area decontaminate->store document Document Waste (Log/Manifest) store->document dispose Arrange for Final Disposal (EHS/Contractor) document->dispose end End: Disposal Complete dispose->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or poses an inhalation hazard.

  • Control: If safe to do so, control the source of the spill.

  • Contain: Use a spill kit with appropriate absorbent material to contain the spill. Do not use combustible materials for spills of oxidizing substances.

  • Clean-up:

    • For small spills of solid material, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, cover with an inert, non-combustible absorbent material and then scoop into the waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

The following diagram outlines the immediate actions to be taken in case of an accidental exposure to this compound.

TanacinExposureResponse This compound Exposure Response Plan exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush Eyes with Water (15 mins) eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water (15 mins) skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A diagram showing the immediate response actions for different types of exposure to this compound.

References

Section 1: Chemical Safety and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling Tanacin, a brand name for tannic acid. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational handling and disposal of this chemical in a laboratory setting.

This compound, or tannic acid, requires careful handling to prevent irritation and other health effects. Adherence to proper safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.

Hazard Identification

This compound is a yellow-brown powder with a faint odor. While not classified as a highly hazardous substance, it can cause eye, skin, and respiratory tract irritation.[1] Ingestion of large quantities may lead to gastrointestinal discomfort, and animal studies suggest the potential for liver damage with chronic exposure.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]Protects against splashes of this compound solutions and airborne powder.
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness) inspected before use.[3] A lab coat or chemical-resistant apron should also be worn.[1]Prevents direct skin contact, which can cause irritation.
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[3] Use in a well-ventilated area.[1][4]Minimizes inhalation of airborne powder, which can irritate the respiratory tract.

Section 2: Operational and Disposal Plans

Proper operational procedures and disposal methods are critical for the safe use of this compound in a research environment.

Handling and Storage

Step-by-step handling procedure:

  • Preparation: Before handling, ensure a well-ventilated area, such as a fume hood, is available.[4] Have an eyewash station and safety shower readily accessible.[4]

  • Weighing: When weighing the powder, minimize dust generation.[1] Use a containment system if available.

  • Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

  • Post-Handling: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2]

Storage Requirements:

Storage ConditionSpecificationRationale
Container Keep in a tightly closed, light-resistant container.[1][5]Prevents degradation from air, moisture, and light.
Location Store in a cool, dry, and well-ventilated area.[1]Maintains chemical stability.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[1]Avoids potentially hazardous chemical reactions.
Spill and Emergency Procedures

In case of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, sweep up the powder, avoiding dust generation, and place it in a labeled container for disposal.[1] For liquid spills, absorb with an inert material and place in a suitable container.

  • Clean: Clean the spill area with soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected skin with soap and water.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3] Unused this compound should be offered to a licensed disposal company.[3]

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments involving this compound (tannic acid).

Antioxidant Activity Assay (DPPH Method)

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound (tannic acid)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a test tube, mix 1 mL of the this compound solution with 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control is prepared using 1 mL of methanol instead of the this compound solution.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protein Precipitation Assay

This assay quantifies the ability of this compound to precipitate proteins.

Materials:

  • This compound (tannic acid)

  • Bovine Serum Albumin (BSA)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and a stock solution of BSA in the buffer.

  • In a microcentrifuge tube, mix varying concentrations of the this compound solution with a fixed concentration of the BSA solution.

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated protein-tannin complex.

  • Carefully remove the supernatant.

  • The amount of precipitated protein can be determined by measuring the decrease in protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA assay) or by directly quantifying the protein in the pellet after resuspension in an appropriate buffer.

Section 4: Signaling Pathways and Logical Relationships

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway Inhibition

This compound can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Jak2/STAT3 Signaling Pathway Inhibition

This compound can also inhibit the Jak2/STAT3 pathway, which is involved in cell growth and proliferation.[6]

Jak2_STAT3_Pathway This compound This compound Jak2 Jak2 This compound->Jak2 Inhibits STAT3 STAT3 Jak2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates Target_Genes Target Gene Expression (e.g., Cyclin D1) Nucleus->Target_Genes Activates

Caption: Inhibition of the Jak2/STAT3 signaling pathway by this compound.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tanacin
Reactant of Route 2
Tanacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.